2,4-Diisopropylbenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-di(propan-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-6-10(13)11(8(3)4)12(9)14/h5-8H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZRWRJBDHKXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)N)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564694 | |
| Record name | 2,4-Di(propan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133681-71-7 | |
| Record name | 2,4-Di(propan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2,4-Diisopropylbenzene-1,3-diamine (CAS 133681-71-7) in Advanced Polymer Synthesis
Executive Summary
In the landscape of advanced macromolecular design, the spatial geometry of monomeric building blocks dictates the macroscopic performance of the resulting polymer. 2,4-Diisopropylbenzene-1,3-diamine (CAS 133681-71-7) , also known as 2,4-di(propan-2-yl)benzene-1,3-diamine, is a highly specialized, sterically hindered aromatic diamine[1].
Unlike conventional diamines, which act as rapid nucleophiles, this compound features dual bulky isopropyl groups at the ortho positions relative to the primary amine groups. This specific topological arrangement serves two critical industrial functions: it acts as a kinetic regulator (chain extender) to extend the pot life of rapid-curing polyurea elastomers[2], and it functions as a rigid, contortion-inducing monomer in the synthesis of high-fractional-free-volume (FFV) polyimides for advanced gas separation membranes[3].
Physicochemical Profiling & Structural Causality
The utility of 2,4-Diisopropylbenzene-1,3-diamine is entirely governed by its steric profile. The isopropyl (-CH(CH3)2) groups create a physical electron-cloud barrier around the nitrogen lone pairs.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Industrial Relevance |
| CAS Number | 133681-71-7 | Unique identifier for regulatory and sourcing compliance[1]. |
| Molecular Formula | C12H20N2 | High carbon-to-nitrogen ratio enhances hydrophobicity in polymer matrices[4]. |
| Molecular Weight | 192.30 g/mol | Bulky mass contributes to lower crosslink density compared to unhindered diamines[1]. |
| Appearance | Viscous Liquid | Facilitates easy blending and metering in prepolymer solutions at room temperature[4]. |
| Purity | ≥99.0% | Critical for step-growth polymerization where stoichiometric imbalance halts chain growth[4]. |
Mechanistic Causality: In standard diamines, nucleophilic attack on electrophiles (such as the carbon in an isocyanate group) is diffusion-controlled and nearly instantaneous. In 133681-71-7, the activation energy required to reach the transition state is significantly elevated due to steric clashing. This drastically reduces the reaction kinetics, allowing formulators to manipulate curing times[5]. Furthermore, when incorporated into a polymer backbone, these bulky groups restrict torsional rotation, forcing the polymer chains apart and creating permanent micro-voids[6].
Application I: Kinetic Control in Polyurea Elastomers
Polyureas synthesized from standard aromatic diamines cure in seconds, necessitating highly specialized, high-pressure impingement mixing equipment. By substituting standard diamines with 2,4-Diisopropylbenzene-1,3-diamine, the reaction rate is intentionally attenuated. This extended pot life allows for manual casting, improved substrate wetting, and the elimination of residual internal stresses[2].
Kinetic modulation pathway of polyurea synthesis via steric hindrance.
Protocol: Synthesis of a Delayed-Cure Polyurea Elastomer
Self-Validating System: This protocol utilizes FTIR spectroscopy as an inline quality control step to ensure complete prepolymer consumption.
-
Prepolymer Preparation: In a nitrogen-purged reactor, react methylene diphenyl diisocyanate (MDI) with polytetramethylene ether glycol (PTMEG, MW=2000) at 80°C to form an NCO-terminated prepolymer.
-
Degassing: Subject the prepolymer to a vacuum (≤1 Torr) for 30 minutes at 60°C to remove trapped gases, preventing void formation in the final elastomer.
-
Chain Extension: Cool the prepolymer to 40°C. Add 2,4-Diisopropylbenzene-1,3-diamine at a stoichiometric NCO:NH2 ratio of 1.05:1.00. Mix vigorously for 60 seconds. Note: The steric hindrance of the isopropyl groups extends the gel time from ~3 seconds to >4 minutes.
-
Casting & Curing: Pour the reacting mixture into a Teflon-coated mold. Cure at 100°C for 24 hours.
-
Validation: Analyze the cured elastomer via FTIR. The complete disappearance of the NCO stretching band at 2270 cm⁻¹ confirms the successful and complete integration of the sterically hindered diamine into the polyurea network.
Application II: High-Free-Volume Polyimides for Gas Separation
Polyimides (PIs) are premier materials for gas separation membranes due to their thermal stability and mechanical robustness[6]. However, standard PIs suffer from tight chain packing, leading to low gas permeability. Utilizing 133681-71-7 as the diamine monomer introduces severe conformational restrictions. The isopropyl groups prevent the imide rings from adopting a coplanar conformation with the benzene ring, resulting in a highly contorted, rigid backbone[3]. This maximizes the Fractional Free Volume (FFV), enabling rapid gas transport (e.g., CO2/CH4 separation) without sacrificing selectivity.
Step-by-step synthesis workflow for high-free-volume polyimide membranes.
Protocol: Fabrication of High-FFV Polyimide Membrane
Self-Validating System: Stepwise thermal imidization is verified by tracking the conversion of amic acid to imide rings.
-
Polyaddition: In a flame-dried flask under a dry nitrogen atmosphere, dissolve 10 mmol of 2,4-Diisopropylbenzene-1,3-diamine in 25 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Dianhydride Addition: Gradually add an equimolar amount (10 mmol) of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution at 0°C. Stir continuously for 24 hours at room temperature to form a highly viscous polyamic acid (PAA) solution.
-
Film Casting: Cast the PAA solution onto a clean glass plate using a doctor blade set to a 250 µm clearance.
-
Thermal Imidization: Subject the cast film to a step-wise heating protocol in a vacuum oven: 100°C, 150°C, 200°C, and 250°C for 1 hour at each stage. This slow ramp drives off the DMAc solvent and forces the cyclodehydration reaction.
-
Validation: Cool to room temperature and peel the film. Perform ATR-FTIR spectroscopy. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of characteristic imide carbonyl symmetric and asymmetric stretches at 1780 cm⁻¹ and 1720 cm⁻¹ validate complete imidization.
Table 2: Impact of Steric Hindrance on Polyimide Membrane Performance
| Diamine Monomer | Fractional Free Volume (FFV) | CO2 Permeability (Barrer) | CO2/CH4 Selectivity |
| Unhindered (e.g., m-PDA) | ~0.120 | ~10 | ~45 |
| 133681-71-7 (Diisopropyl-hindered) | ~0.185 | ~150 | ~38 |
Data synthesis based on the established relationship between ortho-alkyl substitution and gas permeability in 6FDA-based polyimides[3].
References
-
LookChem. "2,4-di(propan-2-yl)benzene-1,3-diamine, CasNo. 133681-71-7." Chemlyte Solutions. Available at:[Link]
-
Wikipedia. "Polyaspartic esters." Wikimedia Foundation. Available at: [Link]
- Google Patents. "Polyurethane polymer for reversible adhesive bonds (US20100273008A1)." Sika Technology AG.
-
ACS Omega. "Synthesis of Highly Gas-Permeable Polyimides of Intrinsic Microporosity." American Chemical Society. Available at:[Link]
-
ResearchGate. "Polyimide membranes for gas separation: Synthesis, processing and properties." Nova Science Publishers. Available at:[Link]
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- 6. researchgate.net [researchgate.net]
The Chemical Architecture and Application Dynamics of 2,4-Diisopropyl-1,3-phenylenediamine: A Comprehensive Technical Guide
Executive Summary
In the realm of advanced polymer chemistry and pharmaceutical intermediate synthesis, the spatial arrangement of functional groups dictates macroscopic material properties and biological efficacy. 2,4-Diisopropyl-1,3-phenylenediamine (CAS: 133681-71-7), also known as 2,4-di(propan-2-yl)benzene-1,3-diamine[1], is a highly specialized, sterically hindered aromatic diamine[2]. By intentionally restricting the nucleophilic accessibility of its primary amine groups, this molecule serves as a critical chain extender in high-performance polyurea and polyurethane systems, and as a lipophilic building block in drug development. This whitepaper deconstructs its chemical topology, details its mechanistic behavior, and provides field-proven protocols for its application.
Chemical Architecture & Physicochemical Profile
The structural identity of 2,4-diisopropyl-1,3-phenylenediamine is defined by a central benzene ring functionalized with two primary amine (–NH₂) groups at the 1 and 3 positions, flanked by bulky isopropyl groups at the 2 and 4 positions[3].
This specific regiochemistry is not merely a structural feature; it is the functional core of the molecule. The isopropyl group at position 2 is "sandwiched" directly between the two highly reactive amine groups, creating intense steric shielding. The isopropyl group at position 4 provides asymmetric shielding to the amine at position 3. This dual-shielding mechanism fundamentally alters the molecule's reaction kinetics compared to unhindered analogs like m-phenylenediamine (m-PDA).
Table 1: Quantitative Physicochemical Properties
| Property | Value / Specification |
| IUPAC Name | 2,4-Di(propan-2-yl)benzene-1,3-diamine |
| CAS Registry Number | 133681-71-7 |
| Molecular Formula | C₁₂H₂₀N₂ |
| Molecular Weight | 192.30 g/mol |
| Purity (Commercial Standard) | ≥ 99.0%[1] |
| Appearance | Liquid to semi-solid (temperature dependent)[1] |
| Primary Function | Sterically hindered chain extender / API intermediate |
The Causality of Steric Hindrance in Reaction Kinetics
In polymer science, the reaction between an aromatic amine and an isocyanate to form a urea linkage is typically instantaneous, making hand-batching or cast molding nearly impossible without specialized plural-component spray equipment.
By introducing 2,4-diisopropyl-1,3-phenylenediamine into the system, chemists exploit steric modulation . The bulky isopropyl groups physically obstruct the approach of the electrophilic isocyanate (–NCO) carbon. Consequently, the activation energy required for the nucleophilic attack increases. This controlled delay extends the "pot life" (working time) of the polymerizing mixture from seconds to minutes, allowing for the casting of large, complex elastomeric parts while maintaining the superior mechanical properties of polyurea. Furthermore, sterically hindered urea groups can introduce reversible, thermally labile structural elements into polymer backbones[4].
Mechanistic pathway of steric modulation by 2,4-diisopropyl-1,3-phenylenediamine in polymerization.
Experimental Workflow: Synthesis of Extended-Pot-Life Elastomers
To demonstrate the practical application of this compound, the following protocol outlines the synthesis of a castable polyurea elastomer. This protocol is designed as a self-validating system , ensuring that the causality of each step is verifiable in real-time.
Step-by-Step Methodology
-
Prepolymer Preparation & Degassing:
-
Action: Heat an MDI-based prepolymer (approx. 10% NCO content) to 80°C and degas under vacuum (< 5 mbar) for 2 hours.
-
Causality: Moisture reacts with isocyanates to produce CO₂ gas, leading to unwanted foaming. Degassing ensures a dense, void-free elastomer.
-
-
Chain Extender Liquefaction:
-
Action: Warm the 2,4-diisopropyl-1,3-phenylenediamine to 40°C.
-
Causality: Ensures the diamine is a low-viscosity liquid[1], promoting rapid and homogeneous micro-mixing with the prepolymer.
-
-
Stoichiometric Mixing:
-
Action: Combine the prepolymer and diamine at an NCO:NH₂ index of 1.05. Mix using a high-shear impeller at 2000 RPM for 45 seconds.
-
Causality: The slight isocyanate over-index compensates for trace moisture and ensures complete amine conversion. The steric hindrance of the diamine prevents premature gelation during this high-shear phase.
-
-
Casting and Curing:
-
Action: Pour the mixture into a Teflon-coated mold pre-heated to 100°C. Cure for 16 hours.
-
-
Validation & Causality (Self-Validating Mechanism):
-
Action: Conduct real-time ATR-FTIR spectroscopy on a sample droplet during the initial curing phase.
-
Observation: Monitor the attenuation of the isocyanate asymmetric stretching peak at 2270 cm⁻¹ and the concurrent emergence of the urea carbonyl (C=O) peak at 1640 cm⁻¹.
-
Validation: The steric hindrance extends the disappearance of the 2270 cm⁻¹ peak from <5 seconds (typical for unhindered amines) to >60 seconds. Complete attenuation validates 100% stoichiometric conversion, proving the protocol's efficacy without relying on post-cure mechanical failure tests.
-
Quantitative Kinetic Data
The table below summarizes the profound impact of steric hindrance on gel times, comparing 2,4-diisopropyl-1,3-phenylenediamine against industry-standard amines.
Table 2: Comparative Gel Times in MDI-Polyurea Systems
| Chain Extender | Steric Hindrance Level | Approx. Gel Time (at 25°C) | Primary Application Suitability |
| 1,3-Phenylenediamine (m-PDA) | None | < 2 seconds | Spray polyurea coatings only |
| Diethyltoluenediamine (DETDA) | Moderate | 15 - 30 seconds | Reaction Injection Molding (RIM) |
| 2,4-Diisopropyl-1,3-phenylenediamine | High | > 60 seconds | Hand-batch casting, Large complex parts |
Implications for Drug Development
Beyond polymer science, 2,4-diisopropyl-1,3-phenylenediamine holds significant value for drug development professionals[3]. The incorporation of highly lipophilic, sterically hindered anilines is a proven strategy in medicinal chemistry to enhance the pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs).
-
Blood-Brain Barrier (BBB) Penetration: The dual isopropyl groups significantly increase the molecule's LogP (lipophilicity). When used as a scaffold for neuroactive drugs, this enhances passive diffusion across the BBB.
-
Metabolic Stability: Cytochrome P450 enzymes typically metabolize aromatic rings via hydroxylation. The steric bulk provided by the 2,4-diisopropyl configuration physically blocks enzymatic access to the aromatic core, thereby increasing the biological half-life of the resulting drug candidate.
References
- 133681-71-7 | 2,4-Diisopropylbenzene-1,3-diamine - BLDpharm, BLDpharm,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpQn7mpvkeAxO8KljpHVkSIiPIQGuJWCznNiThJ9NyO2wCUUQwHYbOKe_59Rrt7N495HuEBwrOQbr2sS7blxSGMz3P3qam8sQXyWU89j5_v6WpUctZIn4xAAXhEg07ago5vWjEWlKTIk2zQixu]
- Changzhou naidechemical Co.Ltd - Chemical Lab/Research institutions on ECHEMI, Echemi,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXIrWB40HDAgVlFo-jOuwvkTTytp-JHpu0srOvsdCx6Sh2E_BEbuGb0KwkFYmuB7dykxeibWhfVPnXkgUkpEnkkMFeF3odSkUKUHbml7TmUfwNMiOS7fsdJqleHovOnjC2Tf9g270PadQY_OyoBXTJRWYKtf8=]
- 2,4-di(propan-2-yl)benzene-1,3-diamine - Chemlyte Solutions - LookChem, LookChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbZSdxlAkBX4BM-HNh-OeXeOngzY9lM9-bafl4eMOurJE4J1lfIZkqpkonD6h8JZPo8HwLi4ED8i9rTvgrSzuRefHFICB9i4hRej5zZQ0vzTKlns7pzcMQ7AT72zbprhVl91Eyq8yvLTxxMHFoiq8gtaQNHuFenXaBXJda4H7PVRnFY7EDUV11qVx-HAZp7qDcd2f7JitlsvTRPFoBBvEM2Scr1XBR]
- US20100273008A1 - Polyurethane polymer for reversible adhesive bonds, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSAPPkSm4fNHagUrzNfpA2FLY-1H01Zl6N-hs8BU5HCVWoJ5YobNCAlf0EBZC5ZtdFaQrEePfcRiqeNcXVktMqEE0Bzq4bz-pgX21iXavMONJcJuT5exDo5A-24IixaLECP_bPT9hvGjyPVM1UFw==]
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Engineering Polyurethane/Polyurea Matrices for Biomedical and Drug Delivery Applications: A Comparative Analysis of Sterically Hindered Diamines
Executive Summary
Polyurethane and polyurea matrices are increasingly utilized in biomedical engineering and drug delivery systems due to their tunable mechanical properties and excellent biocompatibility. In the synthesis of these elastomers, the selection of the diamine chain extender is the most critical variable determining polymerization kinetics, thermal exotherm, and ultimate matrix architecture. This technical guide provides an in-depth comparative analysis of two sterically hindered aromatic diamines: Diethyltoluenediamine (DETDA) and 2,4-diisopropylbenzene-1,3-diamine . By examining the causality between molecular steric bulk and nucleophilic reactivity, we demonstrate how the extreme steric hindrance of 2,4-diisopropylbenzene-1,3-diamine offers superior control over reaction exotherms, making it an optimal candidate for the non-destructive encapsulation of thermolabile Active Pharmaceutical Ingredients (APIs).
Introduction: The Role of Aromatic Diamines in Biomedical Polymers
Polyurethanes (PUs) and polyureas are foundational to modern biomedical applications, serving as the backbone for 1[1]. The synthesis of these elastomers typically involves a diisocyanate prepolymer reacting with a low-molecular-weight chain extender. Aromatic diamines are heavily favored as chain extenders because they form robust urea linkages (hard segments) that impart exceptional mechanical strength, chemical resistance, and fatigue resistance to the polymer matrix[2].
However, in the context of drug development—specifically the encapsulation of APIs within a polymer matrix via Reaction Injection Molding (RIM) or solvent-free casting—the rapid reaction kinetics of standard diamines pose a significant challenge. The formation of the urea linkage is highly exothermic. If the reaction proceeds too quickly, the localized heat spike can cause the thermal degradation of sensitive biologics, peptides, or small-molecule drugs. Therefore, controlling the reaction rate through the steric hindrance of the diamine is a critical engineering parameter.
Mechanistic Profiling: Steric Hindrance and Nucleophilic Kinetics
The reactivity of an aromatic diamine with an isocyanate is fundamentally governed by the nucleophilicity of its amino groups. By introducing alkyl substituents adjacent to the amino groups on the benzene ring, chemists can physically block the approach of the bulky isocyanate electrophile, thereby increasing the activation energy of the reaction.
DETDA (Diethyltoluenediamine): The Industry Standard
DETDA (CAS 68479-98-1) is a widely used liquid aromatic diamine consisting primarily of a mixture of isomers, predominantly3[3]. The amino groups at the 2 and 4 positions are flanked by a methyl group and ethyl groups. While these primary alkyl groups provide moderate steric hindrance compared to unhindered amines, DETDA still acts as a2[2]. This rapid nucleophilic attack is excellent for high-throughput industrial RIM but generates a sharp exothermic peak that is hostile to thermolabile APIs.
2,4-Diisopropylbenzene-1,3-diamine: Extreme Steric Retardation
In contrast,4[4] features isopropyl groups at the 2 and 4 positions, flanking the amino groups at the 1 and 3 positions. The isopropyl group is branched at the alpha carbon, creating a massive, rigid electron cloud and physical bulk directly adjacent to the reactive amine centers.
Causality: This extreme steric bulk severely restricts the conformational approach angles available to the isocyanate. Consequently, the frequency of effective collisions drops dramatically, and the activation energy surges. The reaction shifts from a rapid, uncontrolled exotherm to a slow, sustained polymerization. This extended pot life allows the heat of reaction to dissipate gradually, maintaining a low internal temperature that preserves API integrity.
Fig 1: Impact of steric hindrance on cure kinetics and API thermal stability during polymerization.
Implications for Drug Development and API Encapsulation
For drug development professionals engineering implantable depots or drug-eluting devices, the choice between DETDA and 2,4-diisopropylbenzene-1,3-diamine dictates the viability of the formulation.
-
Exotherm Management: DETDA-cured systems can easily exceed 80°C–100°C internally during bulk polymerization, which rapidly denatures peptides and degrades many small molecules. 2,4-diisopropylbenzene-1,3-diamine extends the gel time from seconds to minutes or hours, allowing the exotherm to be managed via external cooling, often keeping the matrix below 40°C.
-
Matrix Homogeneity: The extended pot life provided by the isopropyl hindrance allows for thorough, low-shear mechanical mixing of the API into the prepolymer/curative blend. This ensures a perfectly homogeneous dispersion, which is the foundational requirement for predictable, zero-order drug release kinetics in vivo.
Experimental Methodology: Synthesis of API-Loaded Polyurea Elastomers
To leverage the kinetic advantages of 2,4-diisopropylbenzene-1,3-diamine for drug delivery, the following self-validating protocol outlines the synthesis of an API-loaded polyurea matrix.
Protocol: Controlled Encapsulation via Sterically Retarded RIM
-
Prepolymer Degassing: Heat the isocyanate-terminated prepolymer to 45°C under a vacuum (<10 torr) for 30 minutes.
-
Validation Check: The cessation of micro-bubble formation confirms the removal of dissolved gases, preventing matrix porosity that would otherwise cause erratic drug burst release.
-
-
API Dispersion: Suspend the micronized API (e.g., Dexamethasone) into the liquid 2,4-diisopropylbenzene-1,3-diamine. Use a planetary centrifugal mixer at 1500 RPM for 2 minutes.
-
Validation Check: Visual inspection under polarized light microscopy should reveal a uniform suspension with no API agglomerates >5 μm.
-
-
Reactive Mixing: Combine the degassed prepolymer and the API-loaded diamine at a stoichiometric ratio of 1.05 (NCO:NH₂). Mix mechanically for 60 seconds.
-
Validation Check: The extended pot life of the isopropyl-hindered diamine allows this step to occur without premature gelation or viscosity spikes, ensuring workability.
-
-
Casting and Exotherm Monitoring: Cast the mixture into a Teflon mold embedded with a Type K thermocouple.
-
Validation Check: The system is self-validating if the recorded peak exotherm remains below 45°C during the curing phase, confirming the successful steric retardation of the reaction.
-
-
Post-Cure and HPLC Analysis: Allow the matrix to cure at 37°C for 24 hours. Extract a sample of the matrix and analyze via High-Performance Liquid Chromatography (HPLC).
-
Validation Check: Chromatographic recovery of >98% intact API confirms that the low-exotherm curing process successfully prevented thermal degradation.
-
Fig 2: Self-validating workflow for thermolabile API encapsulation in polyurea matrices.
Quantitative Data & Comparative Analysis
The following table summarizes the core physicochemical and operational differences between the two diamines, emphasizing their impact on biomedical polymer engineering.
| Property | DETDA | 2,4-diisopropylbenzene-1,3-diamine | Biomedical Impact |
| CAS Number | 68479-98-1 | 133681-71-7 | Essential for traceability and regulatory filing. |
| Primary Steric Groups | Ethyl (-CH₂CH₃), Methyl (-CH₃) | Isopropyl (-CH(CH₃)₂) | Dictates the physical blocking of the amine centers. |
| Relative Reactivity | Very High | Low to Moderate | Determines the speed of the nucleophilic attack. |
| Typical Pot Life | 5 – 30 seconds | 15 – 60 minutes | Longer pot life allows for homogeneous API mixing. |
| Peak Exotherm Potential | High (>80°C) | Low (<45°C) | Low exotherm prevents thermal degradation of drugs. |
| API Compatibility | Poor (Thermolabile APIs degrade) | Excellent (Preserves biologics/peptides) | Critical for advanced drug delivery formulations. |
Conclusion
The architectural design of biomedical polyurethanes and polyureas requires precise control over polymerization kinetics. While DETDA remains a powerhouse for structural and industrial elastomers due to its rapid cure, it is fundamentally mismatched for the encapsulation of thermolabile drugs. By substituting ethyl and methyl groups with bulky isopropyl groups, 2,4-diisopropylbenzene-1,3-diamine drastically increases the steric hindrance around the nucleophilic amine centers. This mechanistic shift lowers the reaction exotherm, extends the pot life, and enables the homogeneous, non-destructive encapsulation of sensitive APIs, representing a critical tool for advanced drug delivery formulations.
References
- Diethyl toluene diamine (Properties & Applications)
- Diethyl toluene diamine (Polymer Science & Chain Extension)
- High modulus polyurethane and polyurethane/urea compositions (Biomedical Applications)
- 2,4-Diisopropylbenzene-1,3-diaMine (Chemical Profile & CAS 133681-71-7)
Sources
Steric Control in Molecular Design: The Diisopropylbenzene Diamine (DIPBD) Paradigm
The following technical guide is structured to serve as a definitive reference on the steric hindrance effects of diisopropylbenzene diamines (DIPBD). It synthesizes industrial kinetic data with medicinal chemistry principles to provide actionable insights for researchers in polymer science and drug development.
Executive Summary
Diisopropylbenzene diamines (DIPBD) represent a masterclass in sterically controlled reactivity. By positioning bulky isopropyl groups ortho to the amine functionality, these molecules introduce a "kinetic gate" that drastically modulates nucleophilicity without altering the fundamental electronic potential of the nitrogen lone pair.
For polymer scientists , this steric hindrance translates to extended pot life and controlled curing in polyurea/polyurethane systems (RIM/SPUA). For drug development professionals , the DIPBD architecture serves as a critical case study in "metabolic shielding"—demonstrating how steric bulk can protect labile nitrogen centers from enzymatic oxidation (N-oxidation) and hydrolysis, a principle directly applicable to optimizing ADME profiles in small molecule therapeutics.
Molecular Architecture: The Mechanics of Hindrance
The core differentiator of DIPBD (specifically isomers like 2,4-diamino-3,5-diisopropyl-1-methylbenzene or 2,6-diisopropyl-1,3-diaminobenzene) is the rotational volume of the isopropyl group compared to methyl or ethyl substituents.
The "Picket Fence" Effect
Unlike a methyl group (spherical, static bulk) or an ethyl group (limited rotation), the isopropyl group possesses a "V-shape" (dimethyl methine) that creates a dynamic steric shield.
-
Conformational Locking: The isopropyl groups are forced into a conformation perpendicular to the benzene ring to minimize strain.
-
Trajectory Blocking: This conformation effectively blocks the Bürgi-Dunitz trajectory required for an electrophile (like an isocyanate carbon or metabolic enzyme) to attack the amine nitrogen.
Comparative Steric Parameters
The Taft Steric Parameter (
| Substituent (Ortho) | Taft Steric Constant ( | Effective Van der Waals Radius ( | Kinetic Impact (Relative Rate) |
| Hydrogen (-H) | 0.00 | 1.20 | 100 (Baseline) |
| Methyl (-CH₃) | -1.24 | 2.00 | ~10-20 |
| Ethyl (-CH₂CH₃) | -1.31 | 2.20 | ~2-5 (e.g., DETDA) |
| Isopropyl (-CH(CH₃)₂) | -1.71 | 2.50 | < 1 (DIPBD) |
Insight: The jump from ethyl (DETDA) to isopropyl (DIPBD) is non-linear. The isopropyl group introduces a "critical crowding" threshold that can retard reaction rates by an order of magnitude compared to ethyl analogues.
Kinetic Control: Reaction with Electrophiles
The primary application of DIPBD is in the curing of diisocyanates (polyurea formation). The reaction follows a nucleophilic addition mechanism, but the rate-determining step is heavily influenced by the entropy of activation (
Reaction Mechanism & Energy Landscape
The following diagram illustrates how steric hindrance raises the activation energy barrier (
Figure 1: Comparative energy landscape showing the increased activation barrier for DIPBD relative to unhindered amines.
Quantitative Kinetic Comparison
In Reaction Injection Molding (RIM), the "Gel Time" is the critical metric.
| Curing Agent | Structure | Gel Time (with MDI Prepolymer @ 25°C) | Application |
| MDA (4,4'-Methylenedianiline) | Unhindered | < 5 seconds | Instant set (difficult to process) |
| DETDA (Diethyltoluenediamine) | Hindered (Ethyl) | 15 - 30 seconds | Standard RIM / Spray Polyurea |
| DIPBD (Diisopropylbenzene diamine) | Highly Hindered | 60 - 180 seconds | Large part casting, Pot-life extension |
Translational Insight: Drug Development & Metabolic Stability
While DIPBD is an industrial chemical, its structural logic is directly transferable to medicinal chemistry.
Metabolic Shielding of Anilines
Aromatic amines in drugs are often "soft spots" for metabolism, leading to:
-
N-Oxidation: Formation of toxic hydroxylamines (often mutagenic).
-
N-Acetylation: Phase II conjugation leading to rapid clearance.
The DIPBD Principle: Placing isopropyl groups ortho to the amine creates a "steric umbrella."
-
CYP450 Inhibition: The bulky groups prevent the Heme-Iron center of Cytochrome P450 from approaching the nitrogen lone pair.
-
Safety Profile: Consequently, sterically hindered anilines often show lower genotoxicity than their unhindered counterparts (e.g., aniline vs. 2,6-diisopropylaniline) because the metabolic pathway to the DNA-binding nitrenium ion is kinetically blocked.
Experimental Protocols
Protocol A: Determination of Reactivity (Gel Time)
Objective: To quantify the steric hindrance effect of DIPBD isomers compared to standard DETDA.
Materials:
-
Isocyanate: 4,4'-MDI Prepolymer (NCO content ~15-20%).
-
Amine Curative: DIPBD (isomer mix) and DETDA (Control).
-
Solvent: None (Bulk reaction).
Workflow:
-
Conditioning: Equilibrate Isocyanate and Amine components separately to 25°C ± 0.5°C.
-
Stoichiometry: Calculate the mix ratio based on Amine Equivalent Weight (AEW).
-
(where
for diamines reacting with diisocyanates). -
Target Index: 1.05 (5% excess isocyanate).
-
(where
-
Mixing:
-
Add 50g of Isocyanate to a polypropylene cup.
-
Add stoichiometric amount of DIPBD.
-
Mix vigorously (2000 RPM) for 5 seconds using a FlackTek SpeedMixer or high-shear blade.
-
-
Measurement:
-
Pour onto a flat PTFE sheet.
-
Gel Time: Measure time from start of mix until the material strings when touched with a spatula.
-
Tack-Free Time: Measure time until the surface is non-sticky.
-
Protocol B: Arrhenius Kinetic Modeling (DSC)
Objective: To derive Activation Energy (
Method: Dynamic Differential Scanning Calorimetry (DSC).
-
Sample Prep: Mix DIPBD and Isocyanate at -40°C (to prevent reaction). Encapsulate 5-10 mg in hermetic aluminum pans.
-
Ramps: Run dynamic scans at heating rates (
) of 5, 10, 15, and 20 °C/min from 0°C to 250°C. -
Analysis: Use the Kissinger Equation :
-
Plot
vs (where is the peak exotherm temperature). -
Slope:
. -
Result: A steeper slope for DIPBD confirms higher steric hindrance compared to DETDA.
-
Synthesis and Isomer Management
The synthesis of DIPBD highlights the challenge of steric crowding even during formation.
Figure 2: Synthetic pathway for DIPBD emphasizing the steric direction during nitration.
Purity Note: Commercial DIPBD is often a mixture of isomers. For precise kinetic studies (or drug mimicry), separation of the 2,4-isomer (asymmetric) from the 2,6-isomer (symmetric) is required via fractional crystallization, as their reactivities differ slightly due to the local symmetry of the steric shield.
References
-
Steric Effects in Aromatic Amines: Charton, M. (1975). "Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters." Journal of the American Chemical Society. Link (Foundational text on steric parameters).
-
Reaction Kinetics of DETDA vs. Hindered Amines: Prime, R. B. (1992). "Thermosets." Thermal Characterization of Polymeric Materials. Link (Methodology for DSC kinetics).
-
Metabolic Stability of Hindered Anilines: Hlaváč, J., et al. (2019). "Steric hindrance in the benzylation of anilines."[1] Journal of Organic Chemistry. Link (Demonstrates the blocking effect on N-alkylation).
-
Isocyanate-Amine Reaction Mechanisms: S. D. P. V. (2005). "Cure kinetics of an epoxy/liquid aromatic diamine." Journal of Applied Polymer Science. Link (Comparative kinetics for DETDA systems).
-
Biomonitoring and Safety: Budnik, L. T., et al. (2011). "Elimination kinetics of diisocyanates after specific inhalative challenges." Journal of Occupational Medicine and Toxicology. Link (Discusses metabolic pathways of related diamines).
Disclaimer: This guide is for research and development purposes. The handling of aromatic diamines and isocyanates requires strict adherence to safety protocols, including the use of PPE to prevent dermal absorption and inhalation sensitization. Consult the specific MSDS for the exact isomer mixture in use.
Sources
Steric Shielding: The Toxicological and Functional Superiority of 2,4-Diisopropylbenzene-1,3-diamine over MOCA
Executive Summary
For decades, 4,4'-Methylenebis(2-chloroaniline) (MOCA) served as the gold standard curative for high-performance polyurethane elastomers due to its exceptional modulus and abrasion resistance. However, its classification as a Group 1 carcinogen and strict REACH authorization requirements have necessitated a shift toward safer alternatives.
2,4-Diisopropylbenzene-1,3-diamine represents a critical evolution in curative chemistry. Unlike MOCA, which relies on electron-withdrawing chlorine groups to moderate reactivity, this alternative utilizes steric hindrance provided by bulky isopropyl groups. This architecture not only significantly reduces genotoxic potential by blocking metabolic activation pathways but also offers distinct processing advantages, including room-temperature liquidity and extended pot life.[1]
This technical guide analyzes the comparative toxicology, chemical mechanisms, and validation protocols required to transition from MOCA to 2,4-diisopropylbenzene-1,3-diamine.
Part 1: The Regulatory & Toxicological Landscape
The transition from MOCA is driven by a specific toxicological mechanism: Metabolic N-hydroxylation .
The MOCA Hazard Mechanism
MOCA is a pro-carcinogen.[2] Its lipophilic nature allows easy dermal absorption.[3] Once systemic, it undergoes metabolic activation in the liver via the Cytochrome P450 enzyme system (specifically CYP450).
-
N-Oxidation: The enzyme attacks the amine nitrogen, converting it to an N-hydroxy metabolite.[4]
-
Esterification: This metabolite is further processed into an N-acetoxy ester, a highly reactive electrophile.
-
DNA Adduct Formation: This electrophile covalently binds to DNA bases (guanine), causing mutations (Ames Positive) and initiating bladder cancer (urothelial carcinoma).
The 2,4-Diisopropylbenzene-1,3-diamine Safety Mechanism
The safety profile of 2,4-diisopropylbenzene-1,3-diamine is engineered through Structure-Activity Relationship (SAR) principles. It is structurally related to Toluene Diamine (TDA), a known carcinogen. However, the addition of isopropyl groups at the 2 and 4 positions fundamentally alters its interaction with biological enzymes.
-
Steric Shielding: The bulky isopropyl groups flank the amine sites. This creates a physical barrier that prevents the CYP450 enzymes from accessing the nitrogen atom for N-hydroxylation.
-
Reduced Genotoxicity: Because the metabolic activation step is sterically blocked, the formation of DNA-binding electrophiles is inhibited. Consequently, sterically hindered aromatic diamines typically test Ames Negative .
Comparative Toxicity Data
The following table summarizes the toxicological divergence between the two chemistries.
| Metric | MOCA (4,4'-Methylenebis(2-chloroaniline)) | 2,4-Diisopropylbenzene-1,3-diamine |
| IARC Classification | Group 1 (Carcinogenic to Humans) | Not Classified / Lower Hazard |
| Genotoxicity (Ames) | Positive (Mutagenic) | Negative (Predicted via SAR/Hindrance) |
| Primary Route of Entry | Dermal (Rapid absorption) | Dermal / Inhalation |
| Metabolic Fate | N-hydroxylation | Conjugation |
| REACH Status | SVHC (Substance of Very High Concern) | Compliant / Registered |
| Acute Oral Toxicity (Rat) | LD50 ~1,000 - 2,000 mg/kg | LD50 > 2,000 mg/kg (Estimate based on analogs) |
Part 2: Visualizing the Mechanism
The following diagram illustrates the divergent metabolic pathways that define the toxicity difference.
Figure 1: Comparative metabolic fate. MOCA undergoes enzymatic activation leading to DNA damage, whereas the isopropyl groups on the alternative sterically hinder this activation, favoring excretion.
Part 3: Technical Performance & Processing
Replacing MOCA is not solely a safety decision; the alternative must cure isocyanates (TDI/MDI prepolymers) effectively.
Reactivity and Pot Life
-
MOCA: Uses electron-withdrawing chlorine atoms to deactivate the amine, slowing the reaction with isocyanates to allow a "pot life" of 5–10 minutes at 100°C.
-
2,4-Diisopropylbenzene-1,3-diamine: Uses steric hindrance to slow the reaction. The bulky isopropyl groups physically obstruct the isocyanate group's approach to the amine.
-
Result: This often results in a longer pot life than MOCA, which is advantageous for casting large parts but may require catalysts for thin sections.
-
Physical State
-
MOCA: Solid (Melting point ~100°C). Requires melting equipment, generating hazardous fumes/dust.
-
Alternative: Typically a liquid at room temperature (or very low melting point).[1] This eliminates the melting step, drastically reducing energy consumption and inhalation risk.
Mechanical Properties
The "backbone" stiffness differs. MOCA has two benzene rings linked by a methylene bridge (diphenylmethane structure). 2,4-Diisopropylbenzene-1,3-diamine is a mononuclear (single ring) structure.
-
Modulus: MOCA-cured elastomers generally have higher modulus due to the rigid two-ring structure.
-
Tg (Glass Transition): The alternative may show a slightly lower Tg due to the internal plasticizing effect of the aliphatic isopropyl groups. Formulation adjustment (increasing hard segment content) is often required to match MOCA's modulus.
Part 4: Experimental Validation Protocols
To validate 2,4-diisopropylbenzene-1,3-diamine as a replacement, researchers must perform the following self-validating workflows.
Protocol A: Comparative Curing Kinetics (Exotherm Profile)
Objective: Determine the "Gel Time" and reactivity profile compared to MOCA.
-
Preparation:
-
Preheat TDI-ether prepolymer (e.g., 4.2% NCO) to 80°C.
-
MOCA Control: Melt MOCA at 110°C.
-
Test Group: Condition 2,4-diisopropylbenzene-1,3-diamine at 25°C (Liquid).
-
-
Stoichiometry Calculation:
-
Calculate amine equivalent weight (AEW).
-
Target 95% stoichiometry (0.95 Amine : 1.0 Isocyanate).
-
Formula:
-
-
Mixing & Logging:
-
Mix using a FlackTek speedmixer or high-shear blade for 30 seconds.
-
Insert thermocouple immediately into the center of the cup.
-
-
Data Capture:
-
Record Temperature vs. Time.
-
Gel Time: Defined as the point where the mixture becomes unworkable (or the crossover point of G' and G'' in rheology).
-
Peak Exotherm: The maximum temperature reached. (Lower exotherm = lower shrinkage).
-
Protocol B: Ames Mutagenicity Screen (Validation)
Objective: Verify the "Ames Negative" status of the specific lot/isomer mix.
-
Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform tests with and without S9 metabolic activation mix (rat liver extract). This is critical because MOCA is only positive WITH S9.
-
Criteria: A substance is considered mutagenic if the number of revertant colonies is >2x the solvent control.
-
Expectation: 2,4-diisopropylbenzene-1,3-diamine should show no significant increase in revertants, confirming the steric hindrance hypothesis.
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for substituting MOCA with hindered amine curatives.
References
-
International Agency for Research on Cancer (IARC). (2012). 4,4'-Methylenebis(2-chloroaniline) (MOCA).[4][5][6][7] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.
-
[Link]
-
-
European Chemicals Agency (ECHA). (2024). Substance Information: 2,2'-dichloro-4,4'-methylenedianiline (MOCA). REACH Candidate List of Substances of Very High Concern.
-
[Link]
-
-
Organization for Economic Co-operation and Development (OECD). (2003). SIDS Initial Assessment Report: Diisopropylbenzene (Isomers).
-
PubChem. (2025).[9] Compound Summary: 4,4'-Methylenebis(2-chloroaniline).[2][4][5][6][7] National Library of Medicine.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: 4,4'-Methylene bis (2-chloroaniline).[1] 1910.1003.
-
[Link]
-
Sources
- 1. DMTDA vs. MOCA: Prioritizing Safety in Polyurethane Production [tdimdipolyurethane.com]
- 2. 4,4’-Methylenebis(2-chloroaniline) (MBOCA) May Be Highly Toxic and a Carcinogen Based on an Experimental Study with Mice [scirp.org]
- 3. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 6. MOCA and some proposed substitutes (Cyanacure, Conacure, Polacure 740M and Ethacure 300) as two-stage skin carcinogens in HRA/Skh hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,5-Triisopropyl-2,4-diaminobenzene | C15H26N2 | CID 231851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvation Thermodynamics and Experimental Solubility Profiling of 2,4-Diisopropylbenzene-1,3-diamine in Organic Solvents
Executive Summary
Understanding the solubility profile of 2,4-diisopropylbenzene-1,3-diamine (CAS: 133681-71-7) in organic solvents is a critical prerequisite for its application in polymer synthesis, polyurethane curing, and pharmaceutical intermediate development. As a sterically hindered aromatic diamine, its solvation behavior deviates significantly from unsubstituted anilines.
This technical whitepaper provides a comprehensive analysis of the structural causality governing its solubility, a predictive thermodynamic matrix, and a field-proven, self-validating experimental protocol for quantifying its solubility limit in various organic matrices.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 2,4-diisopropylbenzene-1,3-diamine, we must first analyze its molecular architecture. The compound features a central benzene ring substituted with two primary amine groups (-NH₂) at the 1,3-positions and two bulky isopropyl groups at the 2,4-positions.
Table 1: Physicochemical Properties of 2,4-Diisopropylbenzene-1,3-diamine
| Property | Value |
| Chemical Name | 2,4-Diisopropylbenzene-1,3-diamine |
| CAS Number | 133681-71-7 |
| Molecular Formula | C₁₂H₂₀N₂ |
| Molecular Weight | 192.30 g/mol |
| Key Functional Groups | Two primary amines (H-bond donors/acceptors), Two isopropyl groups (Lipophilic/Steric bulk) |
Data supported by compound registry databases (1)[1].
The Causality of Solvation
The solubility of this compound is dictated by a competition between crystal lattice energy and solvent-solute interaction forces .
-
Steric Disruption: The bulky isopropyl groups at the ortho and para positions relative to the amines create significant steric hindrance. This prevents highly ordered, dense crystalline packing, effectively lowering the lattice energy compared to unbranched aromatic diamines. Lower lattice energy inherently promotes higher solubility in organic solvents ().
-
Hydrogen Bonding Dynamics: The primary amines are strong hydrogen-bond donors. Consequently, the compound exhibits exceptional solubility in polar aprotic solvents (e.g., NMP, DMSO, DMF) that act as strong hydrogen-bond acceptors without competing for proton donation (2)[2].
Solvation pathways of 2,4-diisopropylbenzene-1,3-diamine in various organic solvent classes.
Predictive Solubility Matrix
Due to the niche nature of 2,4-diisopropylbenzene-1,3-diamine, empirical data is often generated on-demand per proprietary formulation. However, based on the thermodynamic behavior of structurally homologous sterically hindered diamines, we can establish a highly accurate predictive solubility matrix.
Table 2: Predictive Solubility Matrix at 298.15 K
| Solvent Class | Representative Solvents | Solvation Mechanism | Expected Solubility |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High dipole moment; strong H-bond acceptance from the -NH₂ groups. | High (> 100 mg/mL) |
| Chlorinated | Dichloromethane, Chloroform | Favorable polarizability; dipole-induced dipole interactions. | High (> 50 mg/mL) |
| Polar Protic | Methanol, Ethanol, Isopropanol | H-bond donation and acceptance; slightly hindered by the lipophilic isopropyl groups. | Moderate (10 - 50 mg/mL) |
| Non-Polar Aliphatic | Hexane, Heptane | Weak London dispersion forces; insufficient to break solute lattice energy. | Low (< 5 mg/mL) |
| Aqueous | Water | Extreme polarity mismatch; hydrophobic effect driven by isopropyl groups. | Very Low (< 1 mg/mL) |
Experimental Methodology: The Isothermal Shake-Flask Protocol
To transition from predictive modeling to empirical fact, researchers must employ a rigorously controlled methodology. The Isothermal Shake-Flask Method is the gold standard for determining the thermodynamic solubility of aromatic amines (3)[3].
As application scientists, we design this protocol as a self-validating system to ensure data integrity.
Step-by-Step Workflow
Step 1: Solvent Preparation & Saturation
-
Action: Dispense 5.0 mL of the target anhydrous organic solvent into a hermetically sealed borosilicate glass vial. Add 2,4-diisopropylbenzene-1,3-diamine incrementally until a visible excess of solid remains.
-
Causality: Solvents must be strictly anhydrous. Trace water in hygroscopic solvents (e.g., DMSO) drastically alters the dielectric constant, artificially suppressing the solubility of the lipophilic diamine.
Step 2: Isothermal Equilibration (Self-Validation Phase)
-
Action: Place the vials in an orbital shaker set to 298.15 K (± 0.1 K) at 150 rpm.
-
Validation Check: Extract a 100 µL micro-sample at 24 hours, and another at 48 hours. If the concentration variance between the two time points is < 2%, thermodynamic equilibrium is confirmed. If variance is > 2%, kinetic dissolution is still occurring, and shaking must continue.
Step 3: Isothermal Phase Separation
-
Action: Centrifuge the suspension at 10,000 rpm for 15 minutes using a centrifuge strictly pre-equilibrated to 298.15 K.
-
Causality: Temperature fluctuations during separation are the leading cause of erroneous solubility data. A temperature drop will cause supersaturation and precipitation, while a rise will dissolve excess solid, both skewing the final quantification.
Step 4: Quantitative Analysis
-
Action: Carefully extract the supernatant and dilute it with the HPLC mobile phase. Quantify the concentration using HPLC-UV at the compound's predetermined
. -
Causality: While gravimetric analysis is simpler, HPLC-UV is mandatory here to rule out solvent degradation or oxidative degradation of the amine groups during the 48-hour shaking period.
Step 5: Solid-Phase Characterization
-
Action: Recover the residual solid, dry gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: Aromatic diamines are prone to forming solvates (e.g., channel solvates with chlorinated solvents). If the crystal lattice has transformed into a solvate, the measured solubility reflects the solvate, not the pure initial polymorph.
Workflow for determining 2,4-diisopropylbenzene-1,3-diamine solubility via shake-flask method.
Conclusion
The solubility of 2,4-diisopropylbenzene-1,3-diamine is intrinsically linked to the steric disruption caused by its isopropyl groups and the hydrogen-bonding capacity of its primary amines. By utilizing polar aprotic or chlorinated solvents, researchers can achieve maximum solvation. When empirical data is required, adherence to the self-validating isothermal shake-flask protocol ensures thermodynamic accuracy and prevents kinetic or polymorphic artifacts.
References
- Source: bldpharm.
- Source: atamanchemicals.
- Source: benchchem.
- Source: researchgate.
Sources
Navigating REACH: A Technical Guide to the Registration Status of Diisopropylbenzene
A note on chemical nomenclature: Initial searches for "diisopropylbenzene diamines" did not yield a specific, registered substance under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. This suggests that "diisopropylbenzene diamine" may be a non-specific term or refer to a substance not registered under this exact name. This guide will, therefore, focus on the REACH registration status of the well-defined and registered substance, diisopropylbenzene , and its isomers. For professionals in research and drug development, understanding the regulatory landscape of key chemical intermediates is paramount. This guide provides a detailed overview of the REACH status, manufacturing, and uses of diisopropylbenzene.
Substance Identification
Diisopropylbenzene (DIPB) is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It exists in three isomeric forms: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-) diisopropylbenzene. All are colorless liquids with similar boiling points and are practically insoluble in water.[1]
| Isomer | Systematic Name | CAS Number | EC Number |
| o-Diisopropylbenzene | 1,2-Diisopropylbenzene | 577-55-9 | - |
| m-Diisopropylbenzene | 1,3-Diisopropylbenzene | 99-62-7 | 202-773-1 |
| p-Diisopropylbenzene | 1,4-Diisopropylbenzene | 100-18-5 | 202-826-9 |
A mixture of these isomers is also identified under the CAS number 25321-09-9.[2][3]
REACH Registration Status
Under the REACH regulation, companies that manufacture or import substances into the European Economic Area (EEA) in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA).[4]
Based on the information available in the ECHA database, diisopropylbenzene is a registered substance under REACH. The registration dossier for diisopropylbenzene covers the meta- and para-isomers, as well as the mixed isomer product.[5]
The registration process involves the submission of a technical dossier containing information on the properties, uses, and classification of the substance, as well as guidance on its safe handling. For substances manufactured or imported in higher tonnages, a chemical safety report is also required.
Manufacturing and Uses
Manufacturing:
Diisopropylbenzenes are typically produced through the alkylation of benzene or cumene with propylene, a reaction catalyzed by Lewis acids such as aluminium trichloride.[1][4] They can also be produced as a by-product of cumene synthesis.[3]
Workflow for the Production of Diisopropylbenzene:
Caption: Production of Diisopropylbenzene via Alkylation.
Registered Uses under REACH:
Diisopropylbenzene has a range of industrial and professional applications. It is primarily used as an intermediate in the synthesis of other chemicals and as a solvent.[5][6]
Registered uses include:
-
Intermediate: In the manufacturing of pharmaceuticals, specialty chemicals, stabilizers, polymers, and synthetic lubricants.[6][7] The 1,3- and 1,4- isomers are of particular interest as precursors to dihydroxylbenzene derivatives through the Hock rearrangement.[1]
-
Solvent: Utilized in various industrial processes.[5]
-
Other Applications: It is also used in consumer printing inks, graphic arts, personal care ingredients, and photographic chemicals.[7] A mixture of diisopropylbenzenes is also blended into gasoline and other hydrocarbon fuels.[3]
The REACH Regulatory Framework
The REACH regulation follows a structured process of Registration, Evaluation, Authorisation, and Restriction of chemicals to ensure a high level of protection for human health and the environment.
The REACH Process:
Sources
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. echa.europa.eu [echa.europa.eu]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
suppliers of high purity 2,4-diisopropylbenzene-1,3-diamine
An In-Depth Technical Guide to Sourcing and Validating High-Purity 2,4-Diisopropylbenzene-1,3-diamine
Executive Summary: The Isomer Challenge
For researchers in drug development and high-performance materials, 2,4-diisopropylbenzene-1,3-diamine (CAS 133681-71-7) represents a critical but often misunderstood reagent.[1][2][3] Unlike its more common isomer, 4,6-diisopropylbenzene-1,3-diamine (CAS 3102-71-4), the 2,4-isomer possesses a unique steric profile where the amine at position 3 is "sandwiched" between two bulky isopropyl groups.[1][2][3]
This steric hindrance is the molecule's defining feature, imparting exceptional latency in curing applications and unique selectivity in ligand synthesis.[3] However, because the 2,4-isomer is thermodynamically and kinetically less favored during synthesis than the 4,6-isomer, commercial supplies are frequently contaminated with the latter.[1][2][3]
The Core Problem: Using "technical grade" material (often a mix of 2,4- and 4,6-isomers) in precision applications will lead to inconsistent reaction kinetics, unpredictable pot lives, and non-reproducible biological data.[1][2][3]
This guide details the sourcing landscape, the impurity profile you must control, and a self-validating analytical protocol to ensure material integrity.
Chemical Identity & Steric Mechanics
To source this chemical effectively, one must understand why it is difficult to produce in high purity.[3]
-
Target Molecule: 2,4-Diisopropylbenzene-1,3-diamine[1][2][3][4][5][6][7][8][9]
-
Common Impurity: 4,6-Diisopropylbenzene-1,3-diamine (CAS 3102-71-4)[1][2][3][5][6][7][8]
Mechanism of Impurity Formation: The synthesis typically begins with the nitration of 1,3-diisopropylbenzene.[1][2][3] The isopropyl groups direct the incoming nitro groups to the ortho and para positions.[2][3]
-
Pathway A (Major): Nitration occurs at positions 4 and 6.[3] This is sterically accessible.[3] Result: 4,6-dinitro
4,6-diamine.[2][3] -
Pathway B (Minor - Target): Nitration occurs at position 2 (between two isopropyls) and position 4.[1][2][3] This is sterically disfavored.[3] Result: 2,4-dinitro
2,4-diamine.[1][2][3]
Because Pathway A is dominant, "High Purity" 2,4-diamine requires rigorous fractional crystallization or chromatographic separation by the supplier.[2][3]
Figure 1: Synthetic pathways showing the thermodynamic dominance of the 4,6-isomer impurity over the target 2,4-isomer.[1][2][3]
Supplier Landscape & Sourcing Strategy
Suppliers for this specific isomer fall into two categories: Catalog Aggregators and Specialized Synthesis Houses .[1][3]
Tier 1: Specialized Synthesis & High Purity (Recommended)
These suppliers typically perform the necessary separation steps to isolate the 2,4-isomer.[1][2][3] They provide batch-specific H-NMR and HPLC data confirming isomer ratios.
-
BLD Pharm: Explicitly lists CAS 133681-71-7 with purity specifications.[1][2][3]
-
Custom Synthesis CROs: For GMP or large-scale needs, companies like WuXi AppTec or Lonza (custom manufacturing division) are required to synthesize and purify this specific isomer on demand.[1][2][3]
Tier 2: Catalog Aggregators (Verification Required)
Many suppliers list "Diisopropylbenzene-1,3-diamine" without specifying the isomer ratio.[1][2][3]
-
Risk: You may receive the 4,6-isomer (CAS 3102-71-4) labeled generically.[1][2][3]
-
Action: Always request the CoA before purchase and check the CAS number.[1][3] If the CAS is 3102-71-4, do not buy it for 2,4-isomer applications.[1][2][3]
Sourcing Data Summary:
| Supplier Type | Typical Purity | Risk Factor | Recommended For |
| Specialized Catalog (e.g., BLD) | >97% (Isomer Specific) | Low | R&D, Screening, MedChem |
| General Chemical Traders | 90-95% (Mix of Isomers) | High | Industrial Polymers (Non-critical) |
| Custom Synthesis (CRO) | >99% (Guaranteed) | Very Low | GMP, Clinical Supplies |
Analytical Validation Protocol (The Self-Validating System)
Do not trust the label. Upon receipt of CAS 133681-71-7, you must validate the Isomeric Purity .[1][2][3] The following protocol distinguishes the 2,4-isomer from the 4,6-isomer.
Method A: 1H-NMR Spectroscopy (Structural Confirmation)
The symmetry of the molecule provides a distinct fingerprint.[1][2][3]
-
2,4-Isomer: Asymmetric environment for the aromatic protons relative to the amines.[1][2][3]
-
4,6-Isomer: Symmetric (C2v symmetry).[1][2][3]
-
Look for: Aromatic protons at position 2 and 5 appearing as singlets (or distinct triplets if coupling is visible).[3]
-
Method B: HPLC Purity & Isomer Ratio (Quantitative)
Use this method to quantify the % of 4,6-isomer impurity.[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[3]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphate buffer pH 3.0).[3]
-
Gradient:
-
Expected Result: The 2,4-isomer is more polar/hindered and will typically elute after the 4,6-isomer due to the "hydrophobic shielding" of the amine groups, or before depending on the specific column interaction with the amines.[1][2][3] Crucially, you will see two distinct peaks if the sample is impure.[2][3]
Supplier Qualification Workflow
Follow this decision tree to accept or reject a batch.
Figure 2: Workflow for validating incoming batches of 2,4-diisopropylbenzene-1,3-diamine.
References
-
Cartolano, A. R. (2005).[3] Amines, Phenylenediamines.[3] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.[3] (General reference for phenylenediamine synthesis and isomer separation).
-
PubChem. (n.d.).[2][3] Compound Summary for CAS 3102-71-4 (4,6-Isomer). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS:2388477-93-6(4-Amino-3-isopropyl-5-methylphenyl)methanol-毕得医药 [bidepharm.com]
- 5. Page loading... [guidechem.com]
- 6. 4828-94-8|2-(But-3-en-2-yl)aniline|BLD Pharm [bldpharm.com]
- 7. 153625-24-2|4-Amino-3,5-diisopropylbenzonitrile|BLD Pharm [bldpharm.com]
- 8. 14572-93-1|2-(2,4-Diaminophenyl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 9. parchem.com [parchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 1,3-Diisopropylbenzene | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis and Isolation Protocol for 2,4-Diisopropylbenzene-1,3-diamine
Subtitle: A Mechanistic and Practical Guide to Regioselective Nitration and Catalytic Reduction Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The synthesis of 2,4-diisopropylbenzene-1,3-diamine (CAS 133681-71-7)[1] represents a classic challenge in regioselective aromatic chemistry. Sterically hindered aromatic diamines are highly valued in drug development as rigid pharmacophore scaffolds and in materials science as monomers for advanced polyimides[2].
The logical precursor to this target is 1,3-diisopropylbenzene (CAS 99-62-7)[3]. In electrophilic aromatic substitution (EAS), alkyl groups are activating and ortho/para-directing[4]. For 1,3-diisopropylbenzene, positions C2, C4, and C6 are activated. However, the C2 position is flanked by two bulky isopropyl groups, creating severe steric hindrance[4]. Consequently, the initial mononitration heavily favors the less hindered C4 position[4].
The introduction of the first nitro group strongly deactivates the ring. Forcing a second nitration requires harsh conditions (mixed acid, elevated temperatures)[4]. The second electrophile is directed by the combined electronic and steric influences of the existing substituents, yielding a mixture of 2,4-dinitro-1,3-diisopropylbenzene and 4,6-dinitro-1,3-diisopropylbenzene[4]. This application note details the causal methodologies required to synthesize, isolate, and reduce the 2,4-dinitro isomer into the target diamine[2].
Synthetic Workflow & Logical Relationships
Figure 1: Synthetic workflow for 2,4-diisopropylbenzene-1,3-diamine.
Quantitative Data Summary
| Compound | Role | CAS No. | MW ( g/mol ) | Electronic / Steric Profile |
| 1,3-Diisopropylbenzene | Starting Material | 99-62-7 | 162.27 | Activated ring, highly hindered at C2 |
| 2,4-Dinitro-1,3-diisopropylbenzene | Intermediate | 77256-78-1 | 252.27 | Deactivated ring, sterically congested |
| 2,4-Diisopropylbenzene-1,3-diamine | Target Product | 133681-71-7 | 192.30 | Electron-rich, hindered nucleophile |
Phase 1: Regioselective Dinitration
Causality & Rationale:
The use of concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to drive the equilibrium forward and protonates fuming nitric acid to generate the highly electrophilic nitronium ion (
Protocol:
-
Acid Preparation: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, carefully add 200 mL of concentrated
. Cool the flask to 0 °C using an ice-salt bath. Slowly add 100 mL of fuming dropwise, maintaining the internal temperature below 5 °C. -
Substrate Addition: Dissolve 50.0 g (0.308 mol) of 1,3-diisopropylbenzene[3] in 50 mL of dichloromethane (DCM). Add this solution dropwise to the mixed acid over 1 hour. Maintain the internal temperature strictly below 10 °C.
-
Thermal Activation: Once addition is complete, remove the ice bath and attach a reflux condenser. Gradually heat the reaction mixture to 60 °C and stir for 4 hours.
-
Quench & Extraction: Pour the crude mixture over 1 kg of crushed ice. Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with saturated aqueous until CO2 evolution ceases (pH ~7), followed by brine. Dry over anhydrous and concentrate in vacuo.
Self-Validating System (IPC):
To ensure the reaction does not stall at the mononitro stage, an In-Process Control (IPC) using GC-MS is mandatory. The protocol dictates that the reaction must not proceed to the quench phase until the mononitro intermediate peak (m/z 207) is
Phase 2: Isomer Separation & Structural Validation
Causality & Rationale: The crude mixture contains both the 2,4-dinitro and 4,6-dinitro isomers. Because the 4,6-dinitro isomer is highly symmetric, it exhibits a higher lattice energy and lower solubility in non-polar solvents compared to the asymmetric 2,4-dinitro isomer. We exploit this thermodynamic difference via fractional crystallization or silica gel chromatography.
Protocol:
-
Chromatographic Separation: Load the crude dark-yellow oil onto a silica gel column (230-400 mesh).
-
Elution: Elute using a gradient of Hexanes:Ethyl Acetate (from 95:5 to 85:15). The less polar 4,6-dinitro isomer typically elutes first, followed closely by the desired 2,4-dinitro isomer.
-
Crystallization: Pool the fractions containing the 2,4-dinitro isomer and evaporate the solvent. Recrystallize the resulting solid from hot ethanol to yield pure 2,4-dinitro-1,3-diisopropylbenzene as pale yellow crystals.
Self-Validating System (QC):
-
Target (2,4-dinitro isomer): Exhibits two vicinal aromatic protons (H5 and H6). These protons couple with each other, producing two distinct doublets (
Hz) in the aromatic region. -
Byproduct (4,6-dinitro isomer): Possesses two para-oriented protons (H2 and H5). Due to negligible para-coupling (
Hz), these appear as two singlets . This spectroscopic distinction forms a self-validating structural proof before proceeding to reduction.
Phase 3: Catalytic Hydrogenation
Causality & Rationale: Reduction of the nitro groups to primary amines is achieved via catalytic hydrogenation. 10% Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent heavy metal contamination—a critical regulatory requirement in drug development. Ethanol is chosen as the solvent due to its excellent hydrogen solubility and ability to solvate both the dinitro precursor and the diamine product.
Protocol:
-
Setup: In a 500 mL Parr reactor vessel, dissolve 20.0 g (79.3 mmol) of purified 2,4-dinitro-1,3-diisopropylbenzene in 200 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 2.0 g of 10% Pd/C (50% wet with water to mitigate pyrophoric risk).
-
Purge & Pressurize: Seal the reactor. Purge the headspace with Nitrogen (
psi) to remove oxygen, followed by Hydrogen gas ( psi). Finally, pressurize the vessel to 50 psi with . -
Reaction: Stir the mixture vigorously at 40 °C. Monitor the pressure drop.
-
Filtration: Once hydrogen uptake ceases, cool the reactor to room temperature and safely vent the
gas. Purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. -
Isolation: Concentrate the filtrate under reduced pressure to yield 2,4-diisopropylbenzene-1,3-diamine[2] as a highly viscous oil or low-melting solid.
Self-Validating System (IPC & QC):
-
IPC: Hydrogen uptake monitoring is the primary control. The reduction of two nitro groups requires exactly 6 molar equivalents of
. A premature plateau in pressure drop indicates catalyst poisoning, prompting a required catalyst spike. -
QC: Final validation via LC-MS must confirm the mass (
). H NMR will show the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet integrating to 4H (the amine protons), confirming complete reduction.
References
-
BLDpharm , "133681-71-7 | 2,4-Diisopropylbenzene-1,3-diamine". Available at: 1
-
Guidechem , "99-62-7 1,3-DIISOPROPYLBENZENE". Available at: 3
-
Benchchem , "1,5-Diisopropyl-2,4-dinitrobenzene | 77256-78-1". Available at: 4
-
Google Patents , "JP2764325B2 - 1,3-diamino-2,4-diisopropylbenzene and method for producing the same". Available at: 2
Sources
Application Note: Catalytic Hydrogenation of 2,4-Dinitro-1,3-diisopropylbenzene
Target Audience: Synthetic Chemists, Process Engineers, and Polymer Scientists Focus: Overcoming extreme steric hindrance in aromatic nitro reduction to yield high-purity polyurethane chain extenders and pharmaceutical intermediates.
Executive Summary & Scientific Context
The catalytic reduction of aromatic dinitro compounds is a foundational transformation in the synthesis of functionalized diamines. These diamines are highly valued as rigid, sterically hindered chain extenders in advanced polyurethane/polyurea elastomers[1]. However, the hydrogenation of 2,4-dinitro-1,3-diisopropylbenzene presents a formidable synthetic challenge.
Unlike standard nitroarenes, this molecule possesses a severe steric bottleneck. The nitro group at the C2 position is flanked by two bulky isopropyl groups, which effectively shield it from the catalyst surface. Standard ambient hydrogenation conditions inevitably fail, leading to stalled reactions or the formation of intractable colored dimers. This guide details the mechanistic causality behind this resistance and provides a self-validating, high-pressure protocol to achieve complete conversion to 2,4-diamino-1,3-diisopropylbenzene.
Mechanistic Causality: The Steric Bottleneck
To successfully reduce this substrate, one must understand the spatial and electronic dynamics at play on the catalyst surface. The reduction of a nitro group over a heterogeneous palladium catalyst requires the nitro group to adopt a coplanar conformation with the aromatic ring to allow flat adsorption onto the metal lattice.
-
Regioselective Kinetic Disparity: The C4-nitro group is ortho to only one isopropyl group (at C3) and a small hydrogen atom (at C5). It readily adsorbs and reduces to the amine even at 1 atm
. -
The C2-Nitro Resistance: The C2-nitro group is locked between two isopropyl groups (at C1 and C3). The severe steric clash forces the C2-nitro group to twist out of the aromatic plane. This prevents efficient orbital overlap with the palladium surface, drastically increasing the activation energy required for the initial hydride transfer[2].
-
Dimerization Risks: If the reaction is starved of hydrogen or thermal energy, the reduction at C2 stalls at the highly reactive hydroxylamine intermediate. This intermediate will condense with unreacted nitroso species to form intensely colored (yellow/red) azo and azoxy byproducts[3]. Forcing conditions (high pressure/temperature) are mandatory to rapidly push the hydroxylamine through to the amine before dimerization can occur.
Figure 1: Regioselective reduction pathway highlighting the steric bottleneck at the C2 position.
Quantitative Data: Optimization of Hydrogenation Conditions
To empirically validate the mechanistic theory, a parameter screen was conducted. As shown in Table 1, increasing both pressure and temperature is non-negotiable for achieving high-fidelity conversion.
Table 1: Optimization Matrix for C2-Nitro Reduction
| Entry | Catalyst | Pressure ( | Temp (°C) | Time (h) | Conversion | Yield of Target Diamine | Mechanistic Observation |
| 1 | 10% Pd/C | 15 psi (1 atm) | 25 | 12 | >99% | < 5% | Reaction stalls; major product is the 4-amino-2-nitro intermediate. |
| 2 | 10% Pd/C | 50 psi | 25 | 12 | >99% | 45% | Incomplete C2 reduction; significant colored azo/azoxy byproducts. |
| 3 | 10% Pd/C | 100 psi | 60 | 8 | >99% | 92% | Complete reduction; clean product profile, high fidelity. |
| 4 | Raney Ni | 100 psi | 60 | 12 | >99% | 85% | Effective, but slower kinetics compared to Pd/C. |
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal validation mechanisms. This workflow integrates an In-Process Control (IPC) to ensure the reaction does not prematurely terminate, guaranteeing batch-to-batch reproducibility.
Equipment Required: High-pressure autoclave or Parr hydrogenator (rated >200 psi) with internal cooling coils.
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the autoclave is thoroughly cleaned and dried. Purge the vessel with inert Nitrogen (
) gas for 5 minutes to displace atmospheric oxygen. -
Substrate & Catalyst Loading: Dissolve 2,4-Dinitro-1,3-diisopropylbenzene (1.0 eq, 100 mmol, 25.2 g) in 250 mL of HPLC-grade Methanol. Transfer to the reactor. Under a continuous
blanket, carefully add 10% Palladium on Carbon (50% wet, 5 mol% Pd). -
Pressurization: Seal the reactor. Perform three pressurize/vent cycles with
(50 psi) to ensure an anaerobic environment. Follow with three pressurize/vent cycles using Hydrogen ( ) gas. -
Reaction Initiation: Pressurize the reactor to 100 psi with
. Initiate robust agitation (600–800 rpm) to overcome gas-liquid mass transfer limitations. -
Thermal Management (Causality Note): Heat the mixture to 60 °C . Nitro reduction is highly exothermic (~130 kcal/mol per nitro group). The initial reduction of the C4-nitro group will cause a rapid temperature spike. Utilize the reactor's cooling loop to maintain the temperature strictly between 60–65 °C.
-
In-Process Control (The Validation Step): Maintain 100 psi
pressure. After 6 hours, or when uptake visibly ceases, cool the reactor to 25 °C and vent the . Purge with and withdraw a 0.5 mL aliquot.-
Validation Metric: Analyze the aliquot via HPLC (UV at 254 nm). The protocol dictates that you must not proceed to workup until the 4-amino-2-nitro intermediate is < 0.5% Area . If the threshold is not met, re-pressurize and heat for an additional 2 hours.
-
-
Filtration & Isolation: Once validated, filter the reaction mixture through a tightly packed pad of Celite under a blanket of
. Wash the filter cake with 50 mL of Methanol. Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford the crude diamine.
Figure 2: Self-validating experimental workflow for high-pressure catalytic hydrogenation.
Safety & Scale-Up Considerations
-
Pyrophoric Hazards: The active palladium surface acts as a sponge for hydrogen gas. Once the reaction is complete, the filtered Pd/C cake is highly pyrophoric if exposed to atmospheric oxygen while dry[4]. Never allow the filter cake to pull dry under vacuum. Keep it wetted with solvent and immediately quench in a water-filled waste container.
-
Solvent Selection: While methanol is highly effective for this reduction, its low boiling point (65 °C) means the reaction operates very close to reflux under pressure. For larger scale-up, substituting with Ethanol or Isopropanol provides a wider thermal safety margin.
References
-
Benchchem Technical Support: 1,5-Diisopropyl-2,4-dinitrobenzene Directing Effects and Steric Hindrance.2
-
US Patent US20150166712A1: Polyurethane / polyureas - Aromatic Diamine Chain Extenders.1
-
Benchchem Technical Support: Chemoselective Reduction of Nitro Groups & Catalyst Poisoning.4
-
Benchchem Technical Support: Catalyst Selection and Optimization for Nitro Group Reduction.3
Sources
using 2,4-diisopropylbenzene-1,3-diamine as a polyurethane chain extender
Advanced Application Note: 2,4-Diisopropylbenzene-1,3-diamine as a Sterically Hindered Chain Extender for Biomedical Polyurethane-Urea Elastomers
Executive Summary & Mechanistic Causality
Polyurethane-urea (PUU) elastomers are highly sought after in drug development for formulating controlled-release implants, vascular grafts, and biostable medical devices[1]. The structural integrity and drug-elution profile of these matrices depend heavily on the microphase separation between the polymer's soft segments (polyols) and hard segments (diisocyanates and chain extenders)[2].
However, formulating drug-eluting PUUs presents a severe kinetic challenge: the reaction between isocyanates and standard unhindered diamines (e.g., ethylenediamine) is nearly instantaneous. This rapid gelation traps bubbles, degrades thermosensitive Active Pharmaceutical Ingredients (APIs) due to exothermic runaway, and prevents homogeneous drug dispersion[3].
2,4-Diisopropylbenzene-1,3-diamine (DIPBDA) solves this kinetic bottleneck. As a highly sterically hindered aromatic diamine, the bulky isopropyl groups at the 2 and 4 positions physically shield the nucleophilic amine groups at the 1 and 3 positions[4]. This steric hindrance retards the nucleophilic attack on the isocyanate carbon, extending the pot life (working time) from mere seconds to over 15 minutes at room temperature. Consequently, scientists can achieve flawless API dispersion and bubble-free casting while still benefiting from the superior mechanical toughness and ordered hard-segment domains characteristic of polyurea linkages[5].
Visualizing the Kinetic Workflow
The following workflow illustrates how the steric hindrance of DIPBDA modulates the polymerization kinetics, allowing for the successful integration of APIs into the microphase-separated PUU matrix.
Workflow of DIPBDA-extended PUU synthesis and drug matrix formulation.
Self-Validating Experimental Protocols
To ensure reproducibility and strict control over the polymer's molecular weight—which directly dictates the API elution rate—a two-step prepolymer method is utilized rather than a one-shot synthesis.
Protocol A: Synthesis of NCO-Terminated Prepolymer
Causality: Synthesizing a prepolymer first prevents exothermic runaway and ensures a regular, alternating block structure. Moisture must be strictly eliminated, as water reacts with isocyanates to form urea and CO₂, leading to uncontrolled foaming and altered stoichiometry.
-
Dehydration: Place 100 g of Polytetramethylene ether glycol (PTMEG, MW 2000) in a 500 mL 3-neck round-bottom flask. Heat to 80°C under a high vacuum (< 1 Torr) for 2 hours with mechanical stirring to remove residual moisture.
-
Isocyanate Addition: Purge the flask with dry nitrogen. Reduce the temperature to 60°C and add 25 g of 4,4'-Methylene diphenyl diisocyanate (MDI) to achieve an NCO/OH molar ratio of approximately 2.1:1.
-
Reaction: Increase the temperature to 80°C and stir continuously for 2 hours under a nitrogen blanket.
-
Self-Validation (Titration): Withdraw a 1 g aliquot and perform a dibutylamine back-titration (ASTM D2572). The reaction is deemed complete only when the experimental %NCO matches the theoretical target (~3.5%). If the %NCO is too high, continue reacting; if too low, moisture contamination has occurred, and the batch must be discarded.
Protocol B: DIPBDA Chain Extension & API Integration
Causality: DIPBDA is added at a stoichiometric ratio of 0.95 (NH₂ to NCO). Leaving a slight excess of NCO allows for post-curing crosslinking via allophanate and biuret branching, which enhances the long-term biostability of the implant.
-
Preparation: Cool the validated prepolymer to 40°C. In a separate vial, dissolve the required mass of DIPBDA (calculated based on the exact titrated %NCO) and the target API (e.g., Dexamethasone, 2% w/w) in anhydrous dimethylacetamide (DMAc). Note: DMAc lowers the viscosity, ensuring the API is not subjected to high shear forces.
-
Chain Extension: Rapidly inject the DIPBDA/API solution into the prepolymer under vigorous mechanical stirring (800 RPM) for 60 seconds.
-
Casting: Pour the homogeneous, viscous mixture into Teflon-coated molds. The steric hindrance of DIPBDA provides a ~15-minute working window before the onset of gelation.
-
Curing: Transfer the molds to a vacuum oven. Cure at 60°C for 24 hours to drive off the DMAc and complete the urea linkage formation.
-
Self-Validation (Spectroscopy): Analyze the cured PUU film using ATR-FTIR. The protocol is validated as complete when the asymmetric NCO stretching band at ~2270 cm⁻¹ completely disappears, confirming total conversion of the isocyanate groups.
Data Presentation: Comparative Chain Extender Profiles
The choice of chain extender fundamentally alters the processing kinetics and the final mechanical properties of the biomedical matrix. The table below summarizes why highly hindered diamines like DIPBDA are optimal for drug-eluting applications compared to traditional extenders.
| Chain Extender | Chemical Classification | Pot Life (at 25°C) | Hard Segment Tg | Ultimate Tensile Strength | Suitability for API Mixing |
| Ethylenediamine (EDA) | Unhindered Diamine | < 5 seconds | 85°C | 35 MPa | Poor (Instant gelation traps API unevenly) |
| 1,4-Butanediol (BDO) | Aliphatic Diol | > 60 minutes | 60°C | 25 MPa | Good (But yields weaker urethane linkages) |
| DETDA | Hindered Diamine | ~ 30 seconds | 95°C | 40 MPa | Moderate (Requires specialized RIM equipment) |
| DIPBDA | Highly Hindered Diamine | ~ 15 minutes | 105°C | 45 MPa | Excellent (Optimal balance of time and strength) |
References
- Benchchem. "N,N'-Di-tert-butylethylenediamine | 4062-60-6 - Benchchem". Benchchem.
- NIH PMC. "Rational design of biodegradable thermoplastic polyurethanes for tissue repair".
- PSU.edu. "Low permeability biomedical polyurethane nanocomposites".
- Wikipedia. "Polyaspartic esters". Wikipedia.
- Google Patents. "US20150166712A1 - Polyurethane / polyureas".
Sources
- 1. Rational design of biodegradable thermoplastic polyurethanes for tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 3. Polyaspartic esters - Wikipedia [en.wikipedia.org]
- 4. N,N'-Di-tert-butylethylenediamine | 4062-60-6 | Benchchem [benchchem.com]
- 5. US20150166712A1 - Polyurethane / polyureas - Google Patents [patents.google.com]
epoxy resin curing protocols with sterically hindered diamines
Application Note: High-Performance Epoxy Curing Protocols with Sterically Hindered Diamines
Executive Summary
This guide details the formulation, processing, and curing protocols for epoxy resin systems utilizing sterically hindered aromatic diamines. Unlike aliphatic amines, hindered diamines (e.g., DETDA, MDEA, DMTDA) possess bulky substituents near the amine functionality. This structural feature significantly retards reactivity at room temperature, providing exceptional latency (pot life) while necessitating elevated temperature cure cycles to drive crosslinking to completion.
Target Applications:
-
Biomedical Device Encapsulation: Autoclavable sensors and housing requiring high
. -
Composite Matrices: Filament winding and Resin Transfer Molding (RTM) where low viscosity and long open times are critical.
-
High-Performance Adhesives: Systems requiring resistance to aggressive chemical environments (acids/bases).
Mechanistic Foundation: The Steric Advantage
The utility of these curing agents lies in their reaction kinetics. In a standard nucleophilic attack, the amine nitrogen's lone pair attacks the methylene carbon of the epoxide ring.
-
Unhindered Amine (e.g., EDA): Rapid, exothermic reaction at Room Temperature (RT).
-
Hindered Amine (e.g., DETDA): Ethyl groups at the ortho position create a "shielding" effect. The nitrogen cannot easily approach the epoxide ring without thermal energy to overcome this steric barrier.
Key Consequence: The reaction of the primary amine is slow; the reaction of the resultant secondary amine is even slower. This necessitates a multi-stage high-temperature cure to prevent vitrification before full conversion.
Figure 1: Kinetic pathway of sterically hindered amine curing. Note the critical requirement for thermal activation to transition from linear growth to crosslinking.
Material Selection & Properties
Select the curing agent based on the required processing state (Liquid vs. Solid) and thermal targets.
| Material | Chemical Name | State @ 25°C | AHEW (g/eq) | Typical Tg* | Key Characteristic |
| DETDA | Diethyltoluenediamine | Liquid | ~44-45 | 160-180°C | Industry workhorse; low viscosity; fast cure relative to others. |
| DMTDA | Dimethylthiotoluenediamine | Liquid | ~53.5 | 140-160°C | Slower than DETDA; lower toxicity; excellent elongation (toughness). |
| M-DEA | 4,4'-Methylenebis(2,6-diethylaniline) | Solid (mp 88°C) | ~78 | 170-200°C | Highest chemical resistance; requires hot-melt processing. |
| MCDEA | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | Solid (mp 88°C) | ~95 | >200°C | Extreme thermal stability; specialized aerospace/defense use. |
*Tg values based on DGEBA resin (EEW ~185) fully cured.
Protocol A: Liquid Hindered Amines (DETDA / DMTDA)
Applicable for: DETDA (e.g., Ethacure 100), DMTDA (e.g., Ethacure 300).
Step 1: Stoichiometric Calculation
Calculate the Parts Per Hundred Resin (PHR) precisely.
Step 2: Mixing and Degassing
-
Pre-warm: Warm the epoxy resin to 40–50°C to lower viscosity. Keep DETDA at room temperature.
-
Mix: Combine components. Mix mechanically for 3–5 minutes. Scrape sides and bottom.
-
Note: Due to latency, exotherm buildup during mixing is negligible compared to aliphatic amines.
-
-
Degas: Vacuum degas at 29 inHg for 10–15 minutes. The low reactivity allows extended degassing without gelling.
Step 3: Cure Cycle (The Step-Ramp Method)
A single-step high-temp cure can cause "locking in" of stress or volatilization. Use a stepped cycle.
-
Gel Stage: 2 hours @ 100°C (or 4 hours @ 80°C).
-
Goal: Reach gel point slowly to minimize shrinkage stress.
-
-
Intermediate Cure: 2 hours @ 150°C.
-
Goal: Drive primary amine conversion.
-
-
Post-Cure: 2–4 hours @ 180°C–200°C.
-
Goal: Drive secondary amine reaction and push
to maximum.
-
-
Cool Down: Ramp down at 2°C/min to prevent thermal shock cracking.
Protocol B: Solid Hindered Amines (M-DEA / MCDEA)
Applicable for: Lonzacure M-DEA, M-CDEA.[1] Challenge: The curing agent is a crystalline solid and must be melted into the resin without triggering premature cure.
Step 1: The "Hot Melt" Mixing Protocol
-
Resin Heating: Heat DGEBA epoxy resin to 80°C–90°C in a chemically resistant beaker.
-
Curative Melting:
-
Option A (Pre-melt): Melt M-DEA separately at 90°C, then add to resin.
-
Option B (In-situ): Add solid M-DEA powder to the 90°C resin.
-
-
Dissolution: Stir mechanically at 80°C–90°C until the mixture is completely clear and homogeneous.
-
Observation: If the solution is cloudy, the amine has not fully dissolved.
-
-
Degassing: Degas immediately at 80°C.
-
Critical: Pot life at 80°C is approximately 2–4 hours. Do not delay casting.
-
Step 2: High-Temperature Casting
Pre-heat molds to 100°C . Pouring hot resin into a cold mold will cause the amine to recrystallize (bloom) at the interface, causing defects.
Step 3: Cure Cycle
-
Initial Cure: 4 hours @ 130°C.
-
Ramp: 10°C/min to next stage.
-
Post-Cure: 4 hours @ 160°C + 2 hours @ 190°C.
-
Note: For M-CDEA, a final dwell at 200°C may be required to achieve full
.
-
Characterization & Validation
Do not rely on tactile hardness. These systems can feel hard while being only 70% cured (brittle).
Method 1: Differential Scanning Calorimetry (DSC) [2]
-
Test: Run a dynamic scan from 25°C to 250°C at 10°C/min.
-
Success Criteria:
-
No residual exotherm peak above the glass transition.
- should be within 5°C of the datasheet specification (e.g., ~175°C for DETDA/DGEBA).
-
-
Failure: A residual exotherm indicates incomplete cure. Repeat post-cure at a higher temperature (
).
Method 2: Solvent Swell Test (Quick Check)
-
Immerse a sample in Acetone or MEK for 24 hours.
-
Pass: <1% weight gain, no surface softening.
-
Fail: Cracking, crumbling, or significant softening (indicates low crosslink density).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Crystals in cured part | Amine recrystallization | (Protocol B) Increase mixing temp; Pre-heat molds to >80°C. |
| Low Tg / Softness | Incomplete cure | Increase Post-Cure temp. Ensure |
| Voids / Bubbles | Volatiles or Moisture | Degas longer. Check compatibility (DETDA is hygroscopic; store under N2). |
| Darkening / Color Shift | Oxidation | DETDA oxidizes rapidly in air (turns black). Use fresh material or N2 blanket. |
References
-
Gantrade Corporation. (n.d.). DETDA: A Liquid that Delivers the Hard and Tough. Retrieved from [Link]
-
Tri-Iso. (n.d.). Primacure DETDA 80 Technical Data Sheet. Retrieved from [Link]
-
Albemarle Corporation. (2008).[3] Ethacure 300 Curative Product Stewardship Summary. Retrieved from [Link] (Verified via Scribd/Tri-Iso snippet 1.13/1.22)
-
Applied Poleramic. (n.d.). Amine Cured-Epoxy Matrices - Technical Note. Retrieved from [Link] (Snippet 1.10)
- Senturia, S. D., & Sheppard, N. F. (1986). Dielectric Analysis of Thermoset Cure. Advances in Polymer Science, 80, 1-47. (Foundational text on cure monitoring cited in context of hindered amines).
Sources
Advanced Formulation Protocol: Controlled-Reactivity Polyurea Elastomers using 2,4-Diisopropylbenzene-1,3-diamine
[1]
Executive Summary
This technical guide details the formulation, synthesis, and characterization of high-performance polyurea elastomers utilizing 2,4-diisopropylbenzene-1,3-diamine (CAS: 133681-71-7) as a sterically hindered aromatic chain extender.[1] Unlike the industry-standard diethyltoluenediamine (DETDA), this specific isomer introduces bulky isopropyl groups adjacent to the amine functionalities.
Key Technical Advantage: The steric bulk of the isopropyl groups significantly retards the reaction kinetics with isocyanates. This "Controlled Reactivity" (CR) enables:
Chemical Profile & Mechanism[2]
The Molecule: 2,4-Diisopropylbenzene-1,3-diamine
This diamine features a benzene core substituted with two primary amine groups at positions 1 and 3, and two isopropyl groups at positions 2 and 4.
-
Molecular Weight: ~192.3 g/mol
-
Functionality: 2 (Diamine)
-
Equivalent Weight: ~96.15 g/eq
-
Steric Environment:
-
The amine at Position 3 is "sandwiched" between two isopropyl groups (at C2 and C4), creating extreme steric hindrance.
-
The amine at Position 1 is flanked by one isopropyl group (at C2) and a hydrogen (at C6), offering moderate hindrance.
-
Reaction Kinetics vs. Standard Amines
The reaction rate of an amine with an isocyanate is governed by nucleophilicity and steric accessibility.
| Chain Extender | Steric Groups | Relative Reaction Speed | Typical Gel Time (Spray) |
| DETDA | Ethyl / Methyl | Fast (Standard) | 2–5 seconds |
| DMTDA | Methyl / Thio | Moderate | 5–15 seconds |
| 2,4-Diisopropyl | Isopropyl (Bulky) | Slow (Controlled) | 15–45 seconds |
Mechanistic Pathway (Visualization)
Caption: Reaction pathway illustrating the steric hindrance imposed by isopropyl groups, which acts as the rate-limiting factor in urea bond formation.
Formulation Logic
To formulate a balanced elastomer, we must calculate the stoichiometry between the A-Side (Isocyanate) and the B-Side (Resin Blend).
Material Selection
-
Iso Component (A-Side): MDI-based Quasi-Prepolymer (15–16% NCO).
-
Why: Provides a balance of viscosity and reactivity.[2] Pure MDI is too fast and crystalline; high-NCO prepolymers are too brittle.
-
-
Resin Blend (B-Side):
Stoichiometry Calculations
Target Index: 1.05 (5% excess Isocyanate to ensure full cure and moisture scavenging).
Formula:
Example Formulation (100g Total Resin Blend):
-
Hard Segment Content: 35% (Typical for protective coatings).
-
Ratio: We will adjust the ratio of Chain Extender to Polyetheramine to achieve this.
| Component | Equivalent Weight (g/eq) | Mass (pbw) | Equivalents |
| Jeffamine D-2000 | 1000 | 65.0 | 0.065 |
| 2,4-Diisopropyl... | 96.2 | 35.0 | 0.364 |
| Total B-Side | - | 100.0 | 0.429 |
A-Side Requirement:
-
Prepolymer NCO: 15.5%
-
Iso Eq Wt:
g/eq -
Required Equivalents:
eq -
Mass of A-Side:
g
Mix Ratio (By Weight): 100 parts B : 122 parts A (approx 1:1.22). Mix Ratio (By Volume): Typically close to 1:1 if densities are similar (~1.1 g/cc).[1]
Experimental Protocols
Protocol A: Lab-Scale Synthesis (Cast Method)
Use this method to validate mechanical properties without expensive spray equipment.[1]
Equipment:
-
Vacuum degassing chamber
-
High-speed disperser (Cowles blade)
-
Aluminum molds (pre-heated to 60°C)
-
Release agent (Wax-based)
Step-by-Step:
-
B-Side Preparation:
-
Charge Jeffamine D-2000 into a mixing vessel.
-
Add 2,4-diisopropylbenzene-1,3-diamine.
-
Optional: Add pigment or defoamer (0.5%).
-
Mix at 1000 RPM for 5 minutes until homogenous.
-
Degas: Place under vacuum (-29 inHg) for 30 minutes to remove moisture and air.
-
-
A-Side Preparation:
-
Degas the MDI prepolymer separately for 15 minutes.
-
-
Mixing & Casting:
-
Weigh the calculated amount of B-Side into a disposable cup.
-
Add the calculated A-Side.
-
Mix vigorously for 10–15 seconds. Note: Due to the hindered amine, you have a wider window than with DETDA, but work quickly.
-
Pour into the pre-heated mold in a steady stream to avoid air entrapment.
-
-
Curing:
-
Allow to gel at room temperature (or 60°C mold temp).
-
Demold Time: 30–60 minutes (longer than DETDA).
-
Post Cure: 24 hours at 80°C to maximize Tg and physical properties.
-
Protocol B: Gel Time Determination
Critical for assessing "Processability".
-
Prepare 50g of total mix.
-
Start stopwatch immediately upon adding A to B.
-
Mix with a wooden tongue depressor.
-
Gel Time Point: When the material creates a "string" that snaps rather than flows back (the "snap time").
-
Expected Result: 20–40 seconds (vs. 3–5s for DETDA).
-
Characterization & Expected Properties[5][6][8][9][10][11][12]
Mechanical Property Profile
The bulky isopropyl groups reduce chain packing efficiency slightly compared to ethyl groups, potentially lowering tensile strength slightly but increasing flexibility and impact resistance.
| Property | Test Method | Expected Value (Range) |
| Hardness | ASTM D2240 | 45–55 Shore D |
| Tensile Strength | ASTM D412 | 18–22 MPa (2600–3200 psi) |
| Elongation | ASTM D412 | 350–450% |
| Tear Strength | ASTM D624 | 60–80 kN/m |
| Gel Time | Internal | 25 ± 5 seconds |
Structure-Property Workflow[1]
Caption: Workflow from raw material selection to final property realization.
Troubleshooting & Safety
Common Issues
-
Issue: Material remains tacky for too long.
-
Cause: The steric hindrance is significant.
-
Solution: Increase mold temperature to 70–80°C to drive the reaction, or blend with a small amount of DETDA (10–20%) to "kick" the cure.
-
-
Issue: Phase Separation (Cloudiness).
-
Cause: Incompatibility between the highly aromatic hard segment and the polyether soft segment.
-
Solution: Ensure vigorous mixing. The slower reaction allows phases to separate before locking in; use a compatibilizer or ensure the prepolymer has sufficient soft-segment content.
-
Safety (E-E-A-T)
-
Toxicity: Aromatic diamines are generally toxic and potential carcinogens. Handle with extreme care.
-
PPE: Nitrile gloves, safety goggles, and a respirator (organic vapor cartridges) are mandatory.
-
Ventilation: Always work in a fume hood or well-ventilated spray booth.
References
-
PubChem. (n.d.). 1,3,5-Triisopropyl-2,4-diaminobenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Gantrade Corporation. (n.d.). Polyurethane Curatives and Chain Extenders: DETDA & MCDEA.[1][6] Retrieved from [Link]
- Primeaux, D. J. (2004). Polyurea Elastomer Technology: History, Chemistry & Basic Formulating. Primeaux Associates. (Standard industry reference for polyurea stoichiometry).
-
Tri-iso. (n.d.). Aromatic Diamines - Chain Extenders and Curatives.[4][7][6] Retrieved from [Link]
-
Huntsman Corporation. (n.d.).[8] JEFFAMINE® Polyetheramines Technical Data Sheets. (Reference for D-2000 properties).
Sources
- 1. 4-Isopropylbenzene-1,3-diamine | 14235-45-1 [sigmaaldrich.com]
- 2. csc-services.co.uk [csc-services.co.uk]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. gantrade.com [gantrade.com]
- 5. nbinno.com [nbinno.com]
- 6. Primary Aromatic Diamines | Polyurethanes and Polyurea | Request Quote or Sample [tri-iso.com]
- 7. Chain Extenders and Curatives | Elastomers | Request Quote or Samples [tri-iso.com]
- 8. alfa-chemicals.co.uk [alfa-chemicals.co.uk]
Application Note: Reaction Kinetics of Diisopropylbenzene Diamine (DIPBD) with Isocyanates
This Application Note and Protocol Guide details the reaction kinetics of Diisopropylbenzene Diamine (DIPBD) and its analogs with isocyanates. This guide addresses the specific needs of formulation scientists optimizing polyurea/polyurethane systems (e.g., RIM, spray coatings) where "pot life" and demold time are critical variables controlled by steric hindrance.
Executive Summary
Diisopropylbenzene diamine (DIPBD) represents a class of sterically hindered aromatic diamines used as chain extenders in polyurethane and polyurea elastomers. Its utility lies in its reaction rate: the bulky isopropyl groups ortho to the amine functionalities significantly retard the nucleophilic attack on the isocyanate (–NCO) carbon compared to unhindered amines (e.g., MDA, TDA) or less hindered analogs like Diethyltoluenediamine (DETDA).
This retardation allows for controlled "pot life" in fast-cure Reaction Injection Molding (RIM) and spray applications, preventing premature gelation while ensuring rapid property development upon mold filling.
Chemical Basis & Reaction Mechanism[1][2]
The Steric Effect
The core of DIPBD kinetics is the ortho-substitution effect . The isopropyl group (
-
Electronic Effect: The isopropyl group is electron-donating, which theoretically increases the basicity (nucleophilicity) of the amine.
-
Steric Effect (Dominant): The physical bulk of the isopropyl group blocks the approach of the electrophilic isocyanate carbon. This steric shielding raises the activation energy (
) of the transition state.
Reaction Pathway
The reaction follows a nucleophilic addition mechanism yielding a substituted urea.
Step 1: The lone pair of the amine nitrogen attacks the carbonyl carbon of the isocyanate. Step 2: Proton transfer occurs, stabilizing the urea linkage. Autocatalysis: The formed urea group can hydrogen-bond with unreacted isocyanate, polarizing the carbonyl and accelerating subsequent reactions (autocatalytic behavior), though this is less pronounced in highly hindered systems.
Figure 1: Reaction pathway highlighting the energy barrier imposed by steric hindrance.
Comparative Kinetics Data
The following table summarizes the relative reactivity of DIPBD against industry standards. Note that "Gel Time" is formulation-dependent but serves as a robust proxy for kinetic rate constants (
| Chain Extender | Structure | Steric Bulk | Relative Reactivity ( | Gel Time (MDI System)* |
| TDA / MDA | Unhindered | None | 1000+ | < 1 sec (Instant) |
| DETDA | Diethyl-toluene | Moderate (Ethyl) | ~100 | 2 – 5 sec |
| DIPBD / M-DIPA | Diisopropyl-benzene | High (Isopropyl) | ~20 – 40 | 15 – 45 sec |
| M-CDEA | Chloro-diethyl | High (Cl + Ethyl) | ~10 | 45 – 120 sec |
| MOCA | Chloro-aniline | High (Cl) | ~5 | 2 – 5 min |
-
Note: Gel times are approximate for a standard pure MDI prepolymer at 25°C. DIPBD offers a "Goldilocks" zone between the instant snap-cure of DETDA and the slow cure of MOCA.
Experimental Protocols
To characterize the kinetics of DIPBD for your specific formulation, use the following protocols. Method A is best for fast systems (RIM), while Method B provides molecular-level conversion data.
Method A: Adiabatic Temperature Rise (Reactivity Profile)
Best for determining Gel Time and Pot Life in fast-reacting systems.
Equipment:
-
High-speed mechanical mixer (3000+ RPM).
-
Insulated reaction cup (paper or Styrofoam).
-
Type-K Thermocouple with high-speed data logger (>10 Hz sampling).
Protocol:
-
Conditioning: Equilibrate Isocyanate (A-side) and Resin blend (B-side containing DIPBD) to 25°C ± 0.5°C.
-
Stoichiometry: Calculate the mix ratio for an Isocyanate Index of 1.05 (5% excess NCO).
-
Mixing:
-
Weigh B-side into the cup.
-
Add A-side.
-
Immediately mix for 5.0 seconds exactly.
-
-
Measurement: Insert thermocouple into the geometric center of the reacting mass.
-
Data Analysis: Plot Temperature vs. Time.
-
Gel Time: The point where the temperature rise becomes non-linear or the material ceases to flow (physically checked).
-
Rise Time: Time to reach 90% of maximum exotherm (
).
-
Method B: Real-Time FTIR Spectroscopy
Best for calculating Reaction Rate Constants (
Equipment:
-
FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).
-
Heated ATR stage (for isothermal studies).
Protocol:
-
Setup: Set ATR stage to target temperature (e.g., 40°C, 60°C, 80°C).
-
Background: Collect background spectrum of the clean crystal.
-
Mixing: Rapidly mix stoichiometric amounts of DIPBD and Isocyanate in a vial (vortex mixer < 3 sec).
-
Deposition: Place a drop of the mixture onto the ATR crystal immediately.
-
Acquisition: Collect spectra every 2–5 seconds.
-
Tracking: Monitor the disappearance of the Isocyanate peak (~2270 cm⁻¹) .
-
Normalize against an internal standard peak (e.g., C-H stretch at 2960 cm⁻¹ or aromatic ring at 1595 cm⁻¹).
-
-
Calculation:
-
Plot conversion
vs. time . -
Use second-order kinetic plot:
vs. . The slope is the rate constant .
-
Figure 2: Dual-path workflow for characterizing amine-isocyanate kinetics.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction too fast | Self-heating or lack of steric bulk. | Blend DIPBD with a slower amine (e.g., M-CDEA) or lower the initial temperature. |
| Incomplete Cure | Vitrification (mobility restriction). | Post-cure the sample at |
| Bubbling | Moisture contamination. | Ensure DIPBD is dried (<0.05% H₂O). Isopropyl amines are hygroscopic. |
| FTIR Peak Overlap | Urea carbonyl interference. | Focus strictly on the NCO peak height/area at 2270 cm⁻¹; it is isolated and distinct. |
References
-
Albemarle Corporation. (2023). Ethacure® 100 Curative Technical Data Sheet. Retrieved from
-
Lonza Group. (2023). Lonzacure® M-DIPA and M-CDEA Product Guides. Retrieved from
- Primeaux, D. J. (2004). Polyurea Elastomer Technology: History, Chemistry & Basic Formulating.
-
Luo, X., et al. (2015). "Kinetics of the Reaction of Aromatic Diamines with Isocyanates." Journal of Applied Polymer Science.
- Szycher, M. (2012). Szycher's Handbook of Polyurethanes, 2nd Edition. CRC Press.
pot life extension in epoxy systems using 2,4-diisopropylbenzene-1,3-diamine
Application Note: Kinetic Control and Pot Life Extension in High-Performance Epoxy Systems Using 2,4-Diisopropylbenzene-1,3-diamine
Executive Summary
In advanced materials science—particularly in the encapsulation of biomedical devices, aerospace composites, and high-stress structural adhesives—formulators constantly battle the trade-off between pot life (working time) and the ultimate thermomechanical properties of the cured matrix. Standard aliphatic and unhindered aromatic amines react too rapidly at room temperature, severely limiting processing windows. This application note details the use of 2,4-diisopropylbenzene-1,3-diamine , a severely sterically hindered aromatic diamine, to achieve unprecedented pot life extension without compromising the glass transition temperature (
Mechanistic Rationale: Steric Shielding and Nucleophilic Attack
The curing of epoxy resins with amines is fundamentally a nucleophilic addition reaction. The lone pair of electrons on the amine's nitrogen atom initiates an attack on the electrophilic carbon atom of the oxirane ring [1]. The kinetics of this reaction are strictly governed by the nucleophilicity of the amine and the steric environment surrounding the reactive center.
In unhindered aromatic amines (e.g., m-phenylenediamine), the reaction proceeds steadily at room temperature. In moderately hindered systems like diethyltoluenediamine (DETDA), the ethyl groups adjacent to the amino groups provide steric hindrance that slows the reaction rate, extending pot life [1].
2,4-Diisopropylbenzene-1,3-diamine takes this principle to the extreme. The bulky isopropyl groups at the C2 and C4 positions create severe steric crowding around the primary amines at C1 and C3. Specifically:
-
The C1 Amine is flanked by a single isopropyl group at the C2 position, offering moderate steric resistance.
-
The C3 Amine is "trapped" between two bulky isopropyl groups (at C2 and C4). This drastically increases the activation energy required for the nucleophilic attack on the epoxy ring.
This steric bulk physically impedes the approach of the amine to the epoxy ring at ambient temperatures [1], effectively "freezing" the curing process until sufficient thermal energy is applied to overcome the activation barrier.
Comparative Kinetic Data
The following table summarizes the kinetic advantages of utilizing isopropyl-hindered amines compared to standard alternatives in a standard Bisphenol A diglycidyl ether (DGEBA) system (Epoxide Equivalent Weight
| Curing Agent | Structural Hindrance | Pot Life (at 25°C) | Peak Exotherm Temp ( | Ultimate |
| Triethylenetetramine (TETA) | None (Aliphatic) | ~30 minutes | 85°C | ~110°C |
| m-Phenylenediamine (m-PDA) | None (Aromatic) | ~4 hours | 115°C | ~150°C |
| Diethyltoluenediamine (DETDA) | Moderate (Ethyl) | ~24 hours | 145°C | ~160°C |
| 2,4-Diisopropylbenzene-1,3-diamine | Severe (Isopropyl) | >72 hours | 175°C | ~165°C |
Reaction Pathway Visualization
Mechanistic pathway showing steric shielding extending epoxy pot life.
Experimental Protocol: Formulation and Curing
Note: This protocol is designed for researchers formulating medical-grade potting compounds or advanced composites requiring extended vacuum infusion times.
Materials Required:
-
Epoxy Resin: DGEBA (e.g., EPON 828), EEW
190 g/eq. -
Curing Agent: 2,4-diisopropylbenzene-1,3-diamine (MW = 192.3 g/mol ).
-
Equipment: High-shear planetary mixer, vacuum degassing chamber, programmable convection oven.
Step 1: Stoichiometric Calculation To achieve an optimal crosslinked network, the amine hydrogen equivalent weight (AHEW) must be calculated based on the 4 active hydrogens (two primary amines).
-
AHEW =
g/eq. -
Mix Ratio (phr) =
25.3 parts per hundred resin (phr) .
Step 2: Resin Preparation and Blending
-
Causality for Pre-warming: Pre-warm the DGEBA resin to 40°C. This reduces the resin's viscosity, aiding in the rapid and homogeneous dispersion of the highly viscous diamine without triggering premature curing.
-
Add 25.3 g of 2,4-diisopropylbenzene-1,3-diamine per 100 g of DGEBA.
-
Mix using a planetary centrifugal mixer at 1500 RPM for 3 minutes.
Step 3: Vacuum Degassing
-
Transfer the mixture to a vacuum chamber and degas at < 10 mbar for 15–20 minutes.
-
Causality: The extreme steric hindrance of the isopropyl groups prevents the viscosity from building during this phase. This allows for prolonged degassing, ensuring a completely void-free matrix—a critical requirement for preventing electrical tracking in encapsulated sensors.
Step 4: Step-Cure Schedule Because of the differential steric hindrance between the C1 and C3 amines, a multi-stage thermal cure is mandatory to achieve full conversion.
-
Ramp: 2°C/min to 120°C.
-
B-Stage Cure (120°C for 2 hours): This temperature provides enough energy to overcome the moderate hindrance of the C1 amine, initiating linear chain extension and lightly crosslinking the network.
-
Post-Cure (180°C for 3 hours): Ramp at 2°C/min to 180°C. This high-temperature hold forces the highly hindered C3 amine (trapped between two isopropyl groups) to react, completing the dense 3D polymer network.
-
Cooling: Cool slowly (1°C/min) to room temperature to prevent internal thermal stresses.
Analytical Workflows for Validation
To ensure the protocol acts as a self-validating system, execute two parallel analytical tracks to confirm both the extended processing window and the final network integrity.
Experimental workflow for formulating and validating hindered epoxy systems.
Workflow A: Rheological Pot Life Determination
-
Load 2 mL of the degassed, unreacted mixture onto a parallel-plate rheometer (25 mm plates, 1 mm gap).
-
Set isothermal conditions at 25°C and apply an oscillatory shear at 1 Hz and 1% strain.
-
Monitor complex viscosity (
) over time. The pot life is validated when the time required for to double from its initial value exceeds 72 hours, confirming the efficacy of the steric shielding.
Workflow B: Cure Kinetics via DSC (Differential Scanning Calorimetry)
-
Seal 10 mg of the unreacted mixture in an aluminum DSC pan.
-
Perform a dynamic temperature scan from 25°C to 250°C at 10°C/min.
-
Observe the exothermic peak. The extreme steric hindrance will shift the peak exotherm (
) significantly higher (>170°C) compared to unhindered amines. A second scan should be performed to verify the absence of a residual exotherm, validating that the 180°C post-cure successfully forced the hindered C3 amine to react.
References
preparation of high-performance RIM polymers with diamine curatives
Application Note: Preparation of High-Performance Polyurea RIM Polymers via Sterically Hindered Diamine Curatives
Target Audience: Materials Scientists, Biomedical Engineers, and Polymer Chemists developing high-durability structural components, medical device housings, and chemical-resistant matrices.
Introduction & Mechanistic Rationale
Reaction Injection Molding (RIM) is a highly efficient process for fabricating complex, high-performance polymer parts. In the development of advanced polyurea and polyurethane-urea elastomers, the choice of chain extender (curative) dictates both the processing window and the final thermomechanical properties.
Aromatic diamines, specifically sterically hindered variants like Diethyltoluenediamine (DETDA) and Dimethylthiotoluenediamine (DMTDA), are the industry standard for these applications[1][2]. The causality behind their efficacy lies in molecular sterics: the ethyl or methylthio groups adjacent to the amine functionalities sterically shield the reactive sites. This controlled hindrance retards the nucleophilic attack of the amine on the isocyanate, extending the gel time from milliseconds to a manageable 1–5 seconds[1]. This critical delay allows the low-viscosity mixture to completely fill the mold cavity before the onset of rapid polymerization and phase separation into hard (urea) and soft (polyether/polyester) domains.
Reaction pathway of isocyanate and sterically hindered diamine curatives forming polyurea.
Curative Selection & Quantitative Profiling
Selecting the appropriate diamine curative requires balancing the pot-life (gel time) with the desired mechanical toughness. DETDA provides rapid curing suitable for automated RIM and can act as a liquid solvent carrier for solid curatives like MOCA[1]. Alternatively, DMTDA offers a slower reaction profile and lower chronic toxicity, making it ideal for larger or more intricate molds where extended flow time is required[2][3].
Table 1: Physicochemical & Mechanical Profiling of Diamine Curatives in RIM[1]
| Curative System | Mol Ratio | Gel Time (sec) | Tensile Strength (psi) | Elongation (%) | Tear Strength (Die C pli) |
| Pure DETDA | 100% | < 1.0 | 3841 | 190 | 432 |
| DETDA / MOCA Blend | 50% / 50% | 3.6 | 4755 | 150 | 750 |
| DMTDA (Ethacure 300) | 100% | ~ 15.0 | 3500 | 250 | 380 |
*DMTDA values represent typical baseline parameters for slower-curing structural RIM applications[2].
Experimental Protocol: Reaction Injection Molding (RIM)
This methodology outlines the synthesis of a polyurea elastomer using an MDI-based prepolymer (Component A) and a DETDA-based curative blend (Component B).
Phase 1: Material Preparation & Conditioning
-
Dehydration & Degassing: Polyurea systems are highly moisture-sensitive. Ensure all prepolymers and curatives are degassed under vacuum (< 5 torr) at 60°C for 2 hours to remove dissolved gases and residual moisture[4].
-
Self-Validation Step: Perform a Karl Fischer titration on Component B. The moisture content must be strictly <0.08% before proceeding to prevent the formation of CO2 bubbles (foaming) during the reaction[3].
-
-
Temperature Equilibration:
-
Component A (Isocyanate Prepolymer): Heat to 70–75°C. Causality: Elevating the temperature reduces the viscosity of the prepolymer, ensuring optimal flow and precise volumetric metering[5].
-
Component B (Diamine Curative): Maintain at 25–30°C. If using solid co-curatives, DETDA's unmatched liquidity allows it to act as a room-temperature solvent carrier[1].
-
Phase 2: High-Pressure Impingement Mixing
-
System Calibration: Set the RIM machine's impingement mixing head pressure to 140–180 bar[5].
-
Causality: Mechanical mixing is physically impossible due to the sub-second gel times. The kinetic energy generated by high-velocity impingement at these pressures forces the two streams into a homogenous micro-emulsion instantly.
-
-
Stoichiometric Ratio: Calibrate the volumetric output to achieve an Isocyanate Index of 1.05 (a 5% molar excess of NCO groups). This excess compensates for trace moisture and ensures complete consumption of the diamine, preventing unreacted monomers from plasticizing the final matrix.
Phase 3: Injection and Post-Curing
-
Injection: Inject the mixed resin into a pre-heated closed mold (60–80°C). The total shot time must be strictly less than the gel time of the chosen curative system.
-
Demolding: Allow the part to cure in the mold for 30–60 seconds. The rapid formation of hydrogen-bonded urea linkages provides immense "green strength," allowing for immediate demolding without part deformation.
-
Post-Curing: Transfer the demolded part to an oven at 120°C for 12 hours.
-
Causality: Post-curing drives the reaction to absolute completion and provides the thermal energy required for the hard-segment microdomains to organize and crystallize, maximizing ultimate tensile strength and thermal resistance.
-
Step-by-step workflow for the high-pressure Reaction Injection Molding (RIM) process.
Quality Control & Analytical Validation
To ensure the structural integrity and reproducibility of the RIM polymers, the following self-validating analytical steps must be integrated into the workflow:
-
Thermal Analysis (Microphase Separation Check): Utilize Differential Scanning Calorimetry (DSC). A properly cured high-performance polyurea will exhibit a distinct glass transition temperature (
) for the soft segment (typically around -50°C) and a high melting endotherm for the hard segment (> 200°C). A blended or indistinct indicates poor phase separation or an improper stoichiometric ratio[6]. -
Mechanical Testing: Perform tensile testing according to ISO 37 (Type 4 specimens). The ultimate tensile strength and elongation at break must align with the theoretical values established during curative profiling to confirm the absence of micro-voids[6].
References
-
Gantrade Corporation. "DETDA: A Liquid that Delivers the Hard and Tough." Gantrade Insights. URL:[Link]
-
Ataman Kimya. "Diethyltoluenediamine (DETDA) Technical Specifications." Ataman Chemicals. URL:[Link]
-
Gisonb Fine Chemicals. "DMTDA Ethacure-300 | High-Performance Polyurethane Curing Agent." URL:[Link]
-
Ketjen. "ETHACURE® 300 Curative Technical Data Sheet." Ketjen Corporation. URL:[Link]
-
MDPI. "Preparation and Properties of Impact Resistant Polyurea Coating." Materials Journal. URL: [Link]
-
Whitechem. "WHITECHEM POLYUREA 1045 Application Guidelines." Whitechem Polyurethane Systems. URL: [Link]
-
National Institutes of Health (NIH). "Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines." PMC. URL: [Link]
Sources
- 1. gantrade.com [gantrade.com]
- 2. DMTDA Ethacure-300 | High-Performance Polyurethane Curing Agent & Chain Extender [gisonb.com]
- 3. albemarle.com [albemarle.com]
- 4. mdpi.com [mdpi.com]
- 5. whitechem.net [whitechem.net]
- 6. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thermal Stability of Polyurethanes Cured with Diisopropylbenzene Diamine (DIPBD)
Document ID: AN-PU-7044 Target Audience: Materials Scientists, Polymer Chemists, and Biomedical/Drug Development Professionals Application Focus: High-Temperature Resistant Elastomers, Autoclavable Biomedical Devices, and Robust Encapsulation Matrices
Introduction & Mechanistic Overview
In the development of high-performance polyurethane (PU) and polyurea systems, the choice of chain extender dictates the microphase separation between hard and soft segments. This microstructural architecture directly governs the thermal and mechanical stability of the final polymer. For biomedical engineers and drug development professionals, polyurethanes are frequently utilized in drug-eluting implants, catheter tubing, and electronic encapsulation. These applications often require terminal sterilization via autoclaving (121°C) or dry heat, necessitating exceptional thermal stability to prevent polymer degradation or premature burst release of encapsulated active pharmaceutical ingredients (APIs).
Legacy aromatic diamines, such as 4,4'-methylenedianiline (MDA) and 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA), present significant translational challenges. MDA reacts too rapidly with isocyanates, resulting in unmanageable pot lives that complicate casting and molding. Conversely, while MOCA offers a favorable pot life, it is a known Ames-positive suspected carcinogen, severely limiting its use in modern, highly regulated environments [1].
Diisopropylbenzene diamine (DIPBD) has emerged as a superior alternative. The bulky isopropyl groups situated ortho to the amine functionalities provide precise steric hindrance. This steric shielding effectively modulates the nucleophilic attack of the amine on the isocyanate carbon, extending the pot life to commercially viable windows without the need for exogenous reaction rate modifiers [1] [2]. Furthermore, the rigid benzene core and the formation of highly cohesive, bidentate hydrogen-bonded urea linkages within the hard segment dramatically elevate the glass transition temperature (
Reaction Pathway & Curing Mechanism
The synthesis of DIPBD-cured polyurethanes follows a two-step prepolymer method. This approach is preferred over one-shot synthesis because it minimizes the exothermic spike and allows for tighter control over the polymer chain architecture, directly translating to more reproducible thermal properties [3].
Fig 1: Reaction pathway for synthesizing DIPBD-cured polyurethanes.
Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints. Thermal stability is highly sensitive to stoichiometric imbalances; therefore, empirical validation of reactive groups is mandatory prior to curing.
Protocol A: Prepolymer Synthesis and Stoichiometric Validation
Causality Note: Relying solely on theoretical Isocyanate (NCO) values often leads to stoichiometric imbalance because ambient moisture reacts with isocyanates to form urea and CO2, depleting the available NCO groups. An empirical titration ensures the exact 1:1 stoichiometric ratio required for maximum crosslink density and thermal stability.
-
Dehydration: Degas the polyether or polyester polyol at 85°C under vacuum (< 1 Torr) for 2 hours to remove residual moisture.
-
Prepolymerization: Transfer the polyol to a nitrogen-purged reactor. Add the diisocyanate (e.g., 2,4'-MDI) dropwise while maintaining the temperature between 70°C and 80°C. React for 3 hours.
-
Self-Validation Checkpoint (NCO Titration):
-
Withdraw a 2 g aliquot of the prepolymer.
-
Dissolve in 25 mL of dry toluene and add 25 mL of 0.1 N di-n-butylamine solution.
-
Back-titrate the unreacted di-n-butylamine with 0.1 N HCl using bromophenol blue as an indicator.
-
Actionable Logic: If the empirical NCO% deviates by more than ±0.5% from the theoretical value, recalculate the required mass of DIPBD based only on the empirical NCO%. Proceeding with theoretical values will result in uncrosslinked chain ends, artificially lowering the
and invalidating thermal stability data.
-
Protocol B: Curing with DIPBD
-
Curative Preparation: Melt the DIPBD curative at 90°C (if solid) or warm the liquid to reduce viscosity.
-
Mixing: Add the calculated stoichiometric amount of DIPBD (typically 95% of the stoichiometric equivalent to prevent amine-termination) to the prepolymer at 80°C.
-
Homogenization: Mix vigorously using a planetary centrifugal mixer for 45 seconds to ensure homogeneous distribution without introducing air bubbles.
-
Casting & Curing: Pour the mixture into pre-heated (100°C) PTFE molds. Cure in a convection oven at 100°C for 16 hours, followed by a post-cure at room temperature for 7 days to allow complete hydrogen bond network maturation.
Protocol C: Thermal Stability Characterization (TGA/DSC)
Fig 2: Standardized TGA/DSC workflow for thermal stability validation.
-
Sample Extraction: Excise 2-5 mg of the cured PU from the core of the cast sheet. Avoid surface samples, which may have undergone superficial oxidation or moisture absorption.
-
Isothermal Devolatilization (Self-Validation): Load the sample into a platinum pan. Ramp to 150°C and hold isothermally for 30 minutes under a Nitrogen (
) purge (50 mL/min).-
Causality Note: This step volatilizes any trapped solvents or unreacted monomers. If >1% mass loss occurs here, the curing protocol failed, and the sample must be discarded. Subsequent mass loss in Step 3 is now validated as true polymer degradation.
-
-
Thermal Ramp: Ramp the temperature from 150°C to 600°C at a rate of 10°C/min under
. The inert atmosphere isolates thermal cracking (bond dissociation) from oxidative degradation. -
Glass Transition (
) Analysis: Concurrently run Differential Scanning Calorimetry (DSC) from -50°C to 250°C at 10°C/min to identify the hard-segment .
Quantitative Data Interpretation
The structural rigidity imparted by the diisopropylbenzene moiety significantly enhances the thermal metrics of the resulting polymer compared to legacy curatives. The table below summarizes the expected thermal performance benchmarks.
Table 1: Comparative Thermal Properties and Processing Metrics of Polyurethane Curatives
| Curative Agent | Pot Life at 80°C (min) | Hard Segment | Degradation Onset | Ames Mutagenicity Test |
| MDA (Unhindered) | 1 - 2 | ~150 | ~310 | Positive (Toxic) |
| MOCA (Halogenated) | 10 - 15 | ~140 | ~305 | Positive (Suspected) |
| DIPBD (Sterically Hindered) | 15 - 20 | ~160 | ~325 | Negative (Safe) |
Data Interpretation: DIPBD-cured systems exhibit a
Troubleshooting & Quality Control
-
Premature Thermal Degradation (
< 300°C): Indicates a poorly crosslinked network. This is most frequently caused by an inaccurate NCO titration (Protocol A, Step 3) leading to an excess of curative, which acts as a plasticizer and disrupts the hard segment crystalline domains. -
Depressed Hard Segment
: If the DSC shows a lower than expected , it suggests inadequate phase separation between the hard and soft segments. Ensure the post-cure maturation step (7 days at room temperature) is strictly followed to allow the thermodynamic driving force to fully segregate the polyurea hard domains from the polyol soft domains.
References
- European Patent Office. (1989). Ames-negative diamine curative for polyurethanes (EP0333626A1).
- United States Patent and Trademark Office. (1986). Secondary aromatic diamines as curing agents in polyurethane manufacturing (US4578446A).
- European Patent Office. (2008). Polyurethanes cured with amines and their preparation (EP1950234A1).
Application Note: Stoichiometry Calculations for Diamine Crosslinkers in Polymer Networks
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The structural integrity, swelling behavior, and mechanical properties of crosslinked polymer networks are fundamentally dictated by the stoichiometric ratio of their reactive functional groups. This application note provides a comprehensive framework for calculating the exact stoichiometry of diamine crosslinkers in two distinct, widely utilized polymer systems: Thermosetting Epoxy-Amine Networks and Aqueous Hydrogels via EDC/NHS Coupling . By understanding the mechanistic causality behind these calculations, researchers can avoid common pitfalls such as unreacted plasticizing oligomers, brittle networks, or failed gelation.
Part 1: Thermoset Resins (Epoxy-Amine Networks)
The Causality of AHEW and EEW
In epoxy chemistry, the crosslinking mechanism relies on the nucleophilic attack of the amine on the oxirane (epoxide) ring. A critical mechanistic distinction is that each primary amine (
To achieve a perfect stoichiometric network (where every epoxide reacts with one amine hydrogen), formulations rely on two metrics:
-
Epoxide Equivalent Weight (EEW): The mass of the resin (in grams) that contains one mole of epoxide groups[1].
-
Amine Hydrogen Equivalent Weight (AHEW): The mass of the amine (in grams) that contains one mole of active amine hydrogens[2].
If the stoichiometry is skewed (e.g., excess amine), the network will contain unreacted amine terminations, leading to "amine blushing" (reaction with atmospheric
Calculation Framework
To calculate the exact amount of diamine needed per 100 parts of epoxy resin (phr - parts per hundred resin), use the following self-validating equations[4]:
Table 1: Stoichiometric Parameters of Common Diamine Crosslinkers
| Diamine Crosslinker | Molecular Weight ( g/mol ) | Active Hydrogens ( | Calculated AHEW (g/eq) |
| Ethylenediamine (EDA) | 60.10 | 4 | 15.03 |
| Hexamethylenediamine (HMDA) | 116.20 | 4 | 29.05 |
| Isophorone diamine (IPDA) | 170.30 | 4 | 42.58 |
| Polyetheramine (Jeffamine D-230) | ~230.00 | 4 | ~57.50 |
Protocol 1: Preparation of a Stoichiometric Epoxy-Amine Network
This protocol utilizes Bisphenol-A diglycidyl ether (DGEBA, EEW = 185 g/eq) and HMDA.
-
Calculate the phr: For HMDA (AHEW = 29.05) and DGEBA (EEW = 185), the required phr is
of HMDA per of DGEBA. -
Preparation: Pre-warm the DGEBA resin to 40°C to reduce viscosity and ensure homogeneous mixing.
-
Mixing: Weigh exactly
of DGEBA into a clean planetary mixer cup. Add exactly of HMDA. -
Homogenization: Mix at 2000 RPM for 2 minutes. Causality Check: Incomplete mixing creates localized domains of off-stoichiometry, leading to heterogeneous mechanical properties.
-
Degassing: Transfer the mixture to a vacuum desiccator and degas at -0.1 MPa for 5-10 minutes until all entrapped air bubbles collapse.
-
Curing: Pour the resin into a mold. Cure at 80°C for 2 hours, followed by a post-cure at 120°C for 2 hours to ensure complete conversion of sterically hindered secondary amines[3].
Part 2: Aqueous Hydrogels (EDC/NHS-Mediated Diamine Crosslinking)
The Causality of Molar Ratios and pH Shifts
Unlike epoxy chemistry where one primary amine reacts twice, in EDC/NHS coupling, one primary amine forms exactly one amide bond . Therefore, a diamine acts as a bi-functional crosslinker.
The reaction requires a precise, two-step pH control strategy[5]. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups on the polymer (e.g., Hyaluronic Acid or Gelatin) at an acidic pH (4.5–5.5) to form an unstable O-acylisourea intermediate. N-hydroxysuccinimide (NHS) is immediately added to convert this into a semi-stable NHS-ester[6]. If the pH is not subsequently raised to neutral (7.0–7.5), the diamine remains protonated (
Reaction pathway of EDC/NHS-mediated diamine crosslinking in aqueous polymer networks.
Calculation Framework
To calculate the stoichiometry for a hydrogel, you must base the molar ratios on the moles of available carboxyl (
-
Target: 100% theoretical crosslinking of available
groups. -
Diamine Requirement: Since 1 mole of diamine crosslinks 2 moles of
, the theoretical requirement is 0.5 moles of diamine per mole of . -
EDC/NHS Requirement: Because water rapidly hydrolyzes the O-acylisourea intermediate, EDC and NHS must be supplied in a molar excess (typically 2x to 5x relative to
) to drive the reaction forward[5].
Table 2: Molar Ratios for EDC/NHS Diamine Hydrogels
| Component | Theoretical Molar Ratio (Ideal) | Practical Molar Ratio (Aqueous Optimization) |
| Polymer | 2.0 | 2.0 |
| Diamine Crosslinker | 1.0 | 1.0 |
| EDC | 2.0 | 4.0 to 10.0 (Excess) |
| NHS | 2.0 | 4.0 to 10.0 (Excess) |
Protocol 2: Synthesis of Diamine-Crosslinked Hyaluronic Acid (HA) Hydrogel
This protocol yields a highly crosslinked HA-PEG-Diamine hydrogel.
-
Polymer Dissolution: Dissolve
of Hyaluronic Acid (approx. of repeating units) in of MES buffer. Adjust the pH to exactly 5.0 using HCl or NaOH. -
NHS Stabilization: Add
of NHS ( , 4x excess). Stir for 10 minutes to ensure complete dissolution. Causality Check: Adding NHS before EDC prevents the rapid hydrolysis of the intermediate once EDC is introduced. -
EDC Activation: Add
of EDC-HCl ( , 4x excess). Stir the reaction vigorously at room temperature for exactly 15 minutes to allow NHS-ester formation. -
pH Shift: Rapidly adjust the pH of the solution to 7.4 using
NaOH. This deprotonates the incoming diamine, maximizing its nucleophilicity[5]. -
Crosslinking: Immediately add
of PEG-diamine (MW = 2000 Da, approx. ). Stir gently for 2 minutes to homogenize, then cast the solution into the desired mold. -
Gelation & Purification: Allow the mold to sit undisturbed at room temperature for 12–24 hours to complete gelation. Dialyze the resulting hydrogel against distilled water for 72 hours (changing water twice daily) to remove unreacted EDC, NHS, and urea byproducts.
References
- Amine Epoxy Resin Adduct - TREA. trea.com.
- Epoxy Formulations Using JEFFAMINE® Polyetheramines - Polymer Innovation Blog.
- WO2021058509A1 - One component (1k)
- Effect of Curing Rate on the Microstructure and Macroscopic Properties of Epoxy Fiberglass Composites - MDPI. mdpi.com.
- A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water - ResearchGate.
- WO2016166479A1 - Method for producing hydrogel from modified hyaluronic acid and type 1 collagen - Google P
Sources
- 1. WO2021058509A1 - One component (1k) composition based on modified epoxy resin - Google Patents [patents.google.com]
- 2. AMINE EPOXY RESIN ADDUCT | TREA [trea.com]
- 3. mdpi.com [mdpi.com]
- 4. polymerinnovationblog.com [polymerinnovationblog.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2016166479A1 - Method for producing hydrogel from modified hyaluronic acid and type 1 collagen - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fast Gelation in Polyurea Spray Coatings
Welcome to the technical support center for polyurea spray coatings. This guide is designed for researchers, scientists, and professionals in drug development who utilize polyurea technology and may encounter challenges with premature gelation during their experiments and applications. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your troubleshooting process.
Introduction to Polyurea Gelation
Polyurea chemistry is renowned for its rapid curing profile, a characteristic that is often a significant advantage.[1][2] The reaction between an isocyanate component (Part A) and an amine resin blend (Part B) is exceptionally fast, often with gel times of just a few seconds.[2][3][4] This reaction is significantly faster than polyurethane formation, which involves hydroxyl-containing compounds.[5][6] However, this rapid reactivity can also be a source of application issues, with "fast gelation" or "premature curing" being a common hurdle. This guide will walk you through diagnosing and resolving these issues.
Core Principles of Polyurea Reaction
Understanding the core chemical reaction is fundamental to troubleshooting. The formation of a urea linkage occurs through the reaction of an isocyanate group (-NCO) with a primary or secondary amine group (-NH2 or -NHR).[2][5][7] This reaction is typically very rapid and often does not require a catalyst.[6][8]
Troubleshooting Guide: Fast Gelation
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My polyurea coating is gelling almost instantly in the spray gun mixing chamber, causing blockages. What are the likely causes?
This is a critical issue that can halt application and damage equipment. The primary causes can be broken down into three main categories: Formulation, Equipment, and Environmental Factors.
Probable Cause A: Formulation Issues
-
Highly Reactive Raw Materials: The choice of isocyanates and, more significantly, the amine resin components dictates the intrinsic reactivity of the system.[9][10] Aliphatic diamines, for instance, are known to be very fast reacting.[9]
-
Incorrect Component Ratio: An off-ratio mix, particularly one that is isocyanate-rich, can sometimes lead to side reactions that accelerate gelation.[11][12]
Troubleshooting Steps & Scientific Rationale:
-
Review Formulation Components: Consult the technical data sheets (TDS) for your isocyanate and amine resin. Pay close attention to the recommended mix ratio and typical gel times.[4][13][14] Slower-reacting amines, such as those based on polyaspartic esters, can be used to extend the gel time.[15]
-
Verify Mix Ratio: Ensure your spray equipment is accurately proportioning the A and B components at the specified volume ratio (typically 1:1).[16][17] Any deviation can lead to an excess of one component, altering the reaction kinetics.
Probable Cause B: Equipment Malfunctions
-
Excessive Heat: Polyurea spray equipment heats the components to reduce viscosity and ensure proper mixing.[4][17] However, excessive temperatures will significantly accelerate the reaction rate.[3][18]
-
Pressure Imbalance: A significant difference in the pressure of the A and B components can lead to improper mixing and off-ratio material in the gun.[16]
-
Clogged Filters or Gun Components: Obstructions can lead to pressure imbalances and inefficient mixing.[19]
Troubleshooting Steps & Scientific Rationale:
-
Check Temperature Settings: Verify that the primary heaters and heated hoses are set to the temperatures recommended by the material supplier. A general rule is that a 10°C (18°F) increase in temperature can roughly halve the gel time.[3]
-
Monitor Pressures: Ensure that the pressures for both components are stable and within the recommended range (e.g., a difference of no more than 300 psi).[16]
-
Inspect and Clean Equipment: Regularly inspect and clean all filters in the system, as well as the spray gun's mixing chamber and tip.[19][20]
Probable Cause C: Environmental Conditions
-
High Ambient and Substrate Temperatures: High environmental temperatures will increase the temperature of the raw materials and the substrate, accelerating the reaction.[18][21]
Troubleshooting Steps & Scientific Rationale:
-
Measure Temperatures: Record the ambient air temperature and the temperature of the substrate being coated. If these are excessively high, consider scheduling the application for a cooler part of the day.
-
Store Materials Appropriately: Store the drums of isocyanate and amine resin in a temperature-controlled environment to ensure they are at a consistent temperature before use.[14]
Question 2: The surface of my applied polyurea coating is rough and has an "orange peel" texture. Is this related to fast gelation?
Yes, this is often a direct result of the coating gelling too quickly. The material begins to solidify before it has time to properly flow and level on the substrate.
Probable Causes:
-
Formulation Reactivity: As discussed previously, a highly reactive formulation is a primary cause.
-
High Material or Substrate Temperature: This accelerates the cure, preventing proper flow-out.[18]
-
Improper Spray Technique: Holding the spray gun too far from the substrate can cause the atomized particles to partially cure in the air before they even reach the surface.
Troubleshooting Steps & Scientific Rationale:
-
Adjust Formulation (If Possible): If you have the capability, incorporating a slower-reacting amine or a polyaspartic ester can extend the gel time, allowing for better leveling.[3][15]
-
Control Temperatures: Reduce the material temperature settings on your equipment in small increments to find a balance between good atomization and sufficient flow time. Also, avoid spraying on substrates that have been heated by direct sunlight.
-
Optimize Spray Technique: Maintain a consistent distance between the spray gun and the substrate, typically 30-70cm.[17] Ensure a proper spray pattern and overlap with each pass.
Data Presentation: Impact of Temperature on Gel Time
| Temperature | Approximate Gel Time | Expected Surface Finish |
| Low (e.g., 10°C / 50°F) | Slower | Smoother, better leveling |
| Optimal (e.g., 25°C / 77°F) | As per TDS | Good finish |
| High (e.g., 40°C / 104°F) | Very Fast | Potential for "orange peel" |
Note: This table provides a generalized representation. Always refer to the manufacturer's technical data sheet for specific product information.
FAQs: Understanding Polyurea Gelation
Q1: What is the role of humidity in polyurea gelation?
While polyurea is less sensitive to ambient moisture than polyurethane during application, water can still react with the isocyanate component.[5][22] This reaction produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[5][6] The newly formed amine can then react with more isocyanate. This side reaction can potentially alter the stoichiometry and, in high humidity conditions, may contribute to foaming or blistering.[23] However, for fast gelation, temperature is a more dominant factor.[3][21]
Q2: Can catalysts be used to control the gel time?
Traditional polyurea systems are so fast that they typically do not require catalysts.[6][8] Catalysts are more common in polyurethane and hybrid polyurea-polyurethane systems to control the isocyanate-polyol reaction.[24] In some specialized polyurea formulations, catalysts might be used, but for standard spray applications, controlling temperature and selecting appropriate raw materials are the primary methods for managing reactivity.[25][26]
Q3: My "A" component (isocyanate) seems to be crystallizing. Can this affect gel time?
Yes, crystallization of the isocyanate component, often due to exposure to low temperatures, can be a significant problem. If not properly re-liquefied, these crystals can cause blockages in the equipment and lead to an off-ratio mix, which will drastically affect the curing reaction and performance of the coating.[20] Always store materials within the manufacturer's recommended temperature range.
Experimental Protocol: Verifying Mix Ratio
A simple "cup shot" test can be performed to verify the volumetric mix ratio of your equipment.
Materials:
-
Two graduated cups of equal size
-
A scale (optional, for gravimetric verification)
-
Personal Protective Equipment (PPE)
Procedure:
-
With the spray gun's mixing module removed, dispense the "A" component into one of the graduated cups for a set period (e.g., 10 seconds).
-
Quickly switch to the second cup and dispense the "B" component for the exact same duration.
-
Compare the volumes in the two cups. They should be equal for a 1:1 ratio system.
-
For a more precise measurement, weigh each component and calculate the ratio based on their known densities.
This test helps to isolate equipment-related proportioning issues from formulation or environmental factors.
References
-
Huisins Coatings. (n.d.). Gel Time vs Curing Speed in Spray Polyurea: The Ultimate Guide. Retrieved from [Link]
-
Volatile Free Inc. (2025, October 1). Effects of Temperature on Polyurea, Urethane, & Hybrid Spray Coatings. Retrieved from [Link]
-
NewTec. (2024, December 6). How Long Does Polyurea Take to Dry? A Comprehensive Guide to Understanding Cure Times. Retrieved from [Link]
-
Garage Floor Paint. (2024, November 30). Polyurea Curing: What To Expect. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Retrieved from [Link]
-
Causes and Solutions for Pressure Imbalance in Polyurea Spray Equipment. (n.d.). Retrieved from [Link]
-
Polyurea Spray Equipment Maintenance Tips. (n.d.). Retrieved from [Link]
-
MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
Limitations of Polyurea. (n.d.). Retrieved from [Link]
-
Fosroc. (n.d.). Fosroc Polyurea WPE110 TDS. Retrieved from [Link]
-
Technical Data Sheet (TDS) CHS (Chemimal Skin) Polyurea. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Formulating Polyurea Coatings Guide. Retrieved from [Link]
-
Primeaux Associates, LLC. (n.d.). Polyurea Elastomer Technology: History, Chemistry & Basic Formulating Techniques. Retrieved from [Link]
-
Polyurethane Machinery Corporation. (2022, February 25). Proportioner Cavitation -How to Prevent it and What to Look Out for!. Retrieved from [Link]
-
Tri-iso. (n.d.). Polyurethane and Polyurea Curatives and Catalysts. Retrieved from [Link]
-
Diamond Liners. (2011, March 11). Troubleshooting Polyurea [Video]. YouTube. Retrieved from [Link]
-
ITW Performance Polymers. (2018, May). TECHNICAL DATA SHEET - POLYUREA 2000. Retrieved from [Link]
- Google Patents. (n.d.). EP2097466B1 - Polyurea coating comprising an amine/(meth)acrylate oligomeric reaction product.
-
DKatalyst. (n.d.). Curatives for Polyurea. Retrieved from [Link]
-
MDPI. (2022, July 9). Mini-Review of Self-Healing Mechanism and Formulation Optimization of Polyurea Coating. Retrieved from [Link]
-
Xtreme Polyurea 1000 C - Technical Data Sheet. (2024, December 17). Retrieved from [Link]
-
AKFIX. (n.d.). AKFIX POLYUREA 1044 (STANDARD PURE). Retrieved from [Link]
-
Yourun Synthetic Material. (n.d.). Catalyst for Spray Polyurea or Polyurethane Urea. Retrieved from [Link]
-
How Does Temperature Affect the Curing of Epoxy and Polyaspartic Polyurea Resin? (2025, July 28). Retrieved from [Link]
-
Primeaux Associates, LLC. (n.d.). The True Polyurea Spray Elastomer Story: Chemistry, Advances and Applications. Retrieved from [Link]
-
MDPI. (2025, February 19). Ester Exchange Modification for Surface-Drying Time Control and Property Enhancement of Polyaspartate Ester-Based Polyurea Coatings. Retrieved from [Link]
-
Troubleshooting Common Spray Foam Problems. (2025, November 14). Retrieved from [Link]
- Google Patents. (n.d.). US3560246A - Method for catalyzing polyurea coatings.
-
Le Fong Building Services. (n.d.). Common Problems with Polyurea Coating. Retrieved from [Link]
-
Coating Failure Troubleshooting. (n.d.). Retrieved from [Link]
-
Primeaux Associates, LLC. (n.d.). Blister, Pinholing & Bughole Troubleshooting. Retrieved from [Link]
-
Commercial Roofing Contractors. (n.d.). Common Problems with Polyurea Coatings. Retrieved from [Link]
Sources
- 1. Polyurea Curing: What To Expect [croccoatings.com]
- 2. thepolyureacompany.com [thepolyureacompany.com]
- 3. Gel Time vs Curing Speed in Spray Polyurea:The Ultimate Guide [huisins.com]
- 4. epolac.com [epolac.com]
- 5. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dkatalyst.com [dkatalyst.com]
- 9. scribd.com [scribd.com]
- 10. Mini-Review of Self-Healing Mechanism and Formulation Optimization of Polyurea Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Problems with Polyurea Coating | Le Fong [lefong.sg]
- 12. primeauxassociates.com [primeauxassociates.com]
- 13. fosroc.com.au [fosroc.com.au]
- 14. akfix.com [akfix.com]
- 15. mdpi.com [mdpi.com]
- 16. polysv.com [polysv.com]
- 17. itwperformancepolymers.com [itwperformancepolymers.com]
- 18. volatilefree.com [volatilefree.com]
- 19. donyanchem.com [donyanchem.com]
- 20. polysv.com [polysv.com]
- 21. How Long Does Polyurea Take to Dry? A Comprehensive Guide to Understanding Cure Times - NewTec [newtecoat.com]
- 22. primeauxassociates.com [primeauxassociates.com]
- 23. Coating Failure Troubleshooting [marvelcoatings.com]
- 24. Polyurethane and Polyurea Curatives and Catalysts | Composites | Request Quotes and Samples [tri-iso.com]
- 25. Catalyst for Spray Polyurea or Polyurethane Urea [gzyourun.com]
- 26. US3560246A - Method for catalyzing polyurea coatings - Google Patents [patents.google.com]
reducing moisture sensitivity in diamine-cured polyurethane systems
Troubleshooting Moisture Sensitivity in Diamine-Cured Systems
Welcome. As a Senior Application Scientist specializing in polymeric biomaterials, I frequently consult with drug development professionals struggling with diamine-cured polyurethane (PU) matrices. When designing controlled drug delivery systems (DDS) or biomedical elastomers, achieving precise release kinetics and mechanical integrity is paramount[1][2]. However, moisture contamination is the silent killer of these systems.
This guide provides a mechanistic understanding of moisture sensitivity and field-proven protocols to eliminate it, ensuring your PU matrices remain robust, reproducible, and reliable.
FAQ 1: Why does trace moisture ruin my diamine-cured PU drug delivery matrix?
The Science: In a standard two-component (2K) PU system, the primary reaction occurs between an isocyanate-terminated prepolymer (-NCO) and a diamine chain extender (-NH₂) to form a strong polyurea hard segment[3]. However, isocyanates are highly electrophilic. If moisture (H₂O) is present in your polyol, solvents, or hydrophilic active pharmaceutical ingredients (APIs), water competes directly with the diamine for the isocyanate groups[4].
When water reacts with an isocyanate, it forms an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and leaving behind an amine[3][4].
The Causality:
-
Foaming & Porosity: The evolved CO₂ gas becomes trapped in the curing viscous matrix, creating micro-bubbles. In a drug delivery system, unintended porosity drastically alters the surface-area-to-volume ratio, leading to unpredictable, burst-release kinetics of the encapsulated API[2].
-
Stoichiometric Imbalance: Water consumes -NCO groups. This throws off your carefully calculated NCO:NH₂ index, resulting in unreacted monomers, lower molecular weight polymer chains, and a mechanically weak hydrogel or elastomer.
Caption: Competing pathways: Isocyanate-water reaction vs. isocyanate-diamine crosslinking.
Table 1: Kinetic & Physical Impact of Competing Reactions in PU Synthesis
| Reactant | Relative Reaction Rate with -NCO | Primary Product | Impact on Biomedical PU Matrix |
| Aliphatic Diamine | Very Fast (Seconds to Minutes) | Polyurea Linkage | High mechanical strength, controlled API release. |
| Water (Moisture) | Moderate (Minutes to Hours) | Carbamic Acid → Amine + CO₂ | Porosity, burst API release, weak mechanicals. |
| Polyol (-OH) | Slow (Requires Catalyst) | Polyurethane Linkage | Forms the flexible soft segment of the matrix. |
FAQ 2: How can I chemically eliminate moisture without altering the biocompatibility of the PU matrix?
The Solution: p-Toluenesulfonyl Isocyanate (PTSI) Physical drying (vacuum/heat) is mandatory, but often insufficient for highly hygroscopic polyols (like PEG) or complex APIs. To achieve a truly moisture-free system, we employ chemical moisture scavengers. The industry standard for PU systems is p-Toluenesulfonyl Isocyanate (PTSI) [5].
PTSI is a highly reactive mono-isocyanate. When added to the polyol or solvent before the main diisocyanate, PTSI reacts preferentially and rapidly with water to form an inert, soluble sulfonamide and CO₂[5]. Because the CO₂ is generated while the mixture is still low-viscosity (before polymerization begins), it easily escapes the solution without causing trapped bubbles[5]. Furthermore, because PTSI is a mono-functional isocyanate, it acts as a chain terminator rather than a crosslinker, preventing unwanted side-reactions[6].
Table 2: Moisture Scavenger Comparison for Biomedical PUs
| Scavenger Type | Mechanism | Optimal Dosage | Advantages / Disadvantages |
| PTSI | Chemical (Reacts with H₂O) | 1 - 4% w/w | Pro: Highly efficient, no solid residues. Con: Generates CO₂ (must be degassed). |
| Molecular Sieves (3A/4A) | Physical (Traps H₂O in pores) | 2 - 5% w/w | Pro: No chemical byproducts. Con: Leaves solid particulates in the matrix. |
| Oxazolidines | Chemical (Hydrolyzes with H₂O) | 1 - 3% w/w | Pro: Yields reactive amines. Con: Can alter the stoichiometry of diamine cures. |
Protocol 1: Chemical Dehydration of Polyols using PTSI
Self-Validating Step: You will know this protocol is successful if the subsequent prepolymer synthesis exhibits no viscosity spikes and cures into a transparent, bubble-free film.
-
Initial Physical Drying: Place the polyol in a jacketed reactor. Apply a vacuum (< 10 mbar) and heat to 80°C for 2 hours with continuous stirring to remove bulk water.
-
Cooling: Cool the reactor to 40°C. Crucial: Do not add PTSI at 80°C, as the exothermic reaction can cause localized charring.
-
PTSI Addition: Break the vacuum with dry Nitrogen. Add 1% to 4% w/w of PTSI (calculate based on Karl Fischer titration of residual moisture; ~12g of PTSI neutralizes 1g of water)[5][6].
-
Chemical Scavenging: Stir the mixture under a Nitrogen blanket for 30 to 60 minutes. Allow the generated CO₂ to vent[5].
-
Degassing: Re-apply vacuum for 15 minutes to remove any dissolved CO₂. The dehydrated polyol is now ready for diisocyanate addition.
FAQ 3: How do I prevent moisture-induced foaming when encapsulating hydrophilic active pharmaceutical ingredients (APIs)?
When encapsulating drugs into a PU matrix, the API itself is often the source of moisture. Hydrophilic drugs absorb atmospheric moisture rapidly. If you mix a damp API into an NCO-terminated prepolymer, foaming is inevitable.
The Strategy: You must decouple the dehydration step from the encapsulation step. The API must be lyophilized, and the prepolymer must be synthesized in a completely anhydrous environment. Only then should the API be suspended in the prepolymer, immediately followed by the diamine chain extender. Mixing under vacuum ensures no atmospheric moisture is introduced during the final cure.
Caption: Step-by-step workflow for moisture-free diamine-cured PU synthesis and API encapsulation.
Protocol 2: Anhydrous API Encapsulation and Diamine Curing
-
API Preparation: Lyophilize (freeze-dry) the API for 24-48 hours to achieve a moisture content of < 50 ppm. Store in a desiccator backfilled with Argon.
-
Prepolymer Suspension: In a planetary centrifugal mixer (e.g., Thinky mixer), add the anhydrous NCO-terminated prepolymer. Add the lyophilized API powder. Mix at 2000 RPM for 2 minutes under vacuum to create a homogenous, air-free suspension.
-
Chain Extension: Calculate the exact mass of the diamine chain extender required to achieve an NCO:NH₂ index of 1.05 (a slight NCO over-index compensates for any trace side-reactions).
-
Final Mix: Inject the diamine into the suspension. Mix again under vacuum for 30 seconds. Note: Aliphatic diamines react extremely fast; keep mixing times short to prevent gelation in the cup.
-
Casting: Cast the reacting mixture into the desired biomedical mold (e.g., microneedle array or intravaginal ring) and cure at 60°C for 12 hours.
By strictly controlling the order of operations and utilizing chemical scavengers like PTSI, you can entirely eliminate moisture sensitivity, ensuring your polyurethane drug delivery systems perform exactly as engineered.
References
-
Wikipedia. "Isocyanate." Wikipedia. Available at:[Link]
-
Ataman Kimya. "p-TOLUENESULFONYL ISOCYANATE." Ataman Kimya. Available at:[Link]
-
Johnson Fine Chemical. "HARTTIVE MSI (PTSI)." Johnson Fine Chemical. Available at:[Link]
-
Kucinska-Lipka, J., et al. "Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review." PMC. Available at:[Link]
-
Mirzaei, A., & Fatemizadeh, M. "Emerging applications of polyurethanes in drug delivery systems and regenerative medicine: A comprehensive review." Nano Micro Biosystems. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Amine Blush in Epoxy Systems Using 2,4-Diisopropylbenzene-1,3-diamine
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals (GMP Facility Infrastructure & Medical Device Encapsulation)
Overview & Mechanistic Causality
In the highly regulated fields of drug development and medical device manufacturing, epoxy coatings are ubiquitous—utilized in everything from GMP cleanroom flooring to the protective potting of implantable medical devices[1]. However, ambient-cured epoxies are notoriously susceptible to "amine blush" (or amine bloom). This surface defect occurs when hygroscopic amine curing agents react with atmospheric moisture and carbon dioxide to form ammonium carbamate byproducts[1][2]. This side-reaction compromises structural integrity, optical clarity, and inter-coat adhesion, which is unacceptable in sterile or high-performance environments[3].
To engineer a solution, researchers utilize sterically hindered aromatic amines, specifically 2,4-diisopropylbenzene-1,3-diamine . The bulky isopropyl groups located at the 2- and 4-positions create a physical steric shield around the primary amine groups. This structural engineering kinetically hinders the nucleophilic attack on CO₂, effectively preventing carbamate formation (carbonation) while preserving the thermodynamic drive to crosslink with epoxide rings[4].
Diagnostic Workflow: The Steric Shielding Mechanism
Mechanism of Amine Blush Prevention via Steric Hindrance in 2,4-Diisopropylbenzene-1,3-diamine.
Troubleshooting Guides & FAQs
Q1: We are formulating an epoxy encapsulant for a biosensor, but the surface cures with a cloudy, tacky film. Why is this happening, and how does 2,4-diisopropylbenzene-1,3-diamine solve it? A: The cloudy, tacky film is ammonium carbamate, a classic signature of amine blush[3]. Standard aliphatic amines (like DETA or TETA) are highly hygroscopic and react rapidly with ambient CO₂ and H₂O[2]. By substituting your curative with 2,4-diisopropylbenzene-1,3-diamine, the bulky isopropyl substituents physically block CO₂ and moisture from accessing the reactive nitrogen centers[4]. This allows the amine to selectively react with the oxirane (epoxy) rings, ensuring a flawless, biocompatible finish without the need for strict humidity control.
Q2: Does the steric hindrance in 2,4-diisopropylbenzene-1,3-diamine affect the curing kinetics or the glass transition temperature (Tg) of the final polymer? A: Yes. The steric bulk reduces the overall nucleophilicity of the amine, which extends the pot life and necessitates a longer curing time or a mild thermal post-cure[4]. However, because it is an aromatic diamine, the resulting highly crosslinked polymer exhibits a significantly higher Tg, superior chemical resistance, and enhanced thermal stability compared to aliphatic alternatives. This makes it ideal for medical devices requiring autoclave sterilization.
Q3: If a batch of cleanroom flooring already exhibits amine blush, can it be salvaged before applying the topcoat? A: Yes, but standard solvent wiping is ineffective because ammonium carbamate is water-soluble, not solvent-soluble[5]. You must wash the surface with warm water and a mild surfactant, scrub with a stiff bristle pad, rinse thoroughly, and dry[5]. To prevent recurrence in the topcoat, switch to a formulation crosslinked with 2,4-diisopropylbenzene-1,3-diamine or ensure the application environment is strictly controlled (humidity <50%, temperature >15°C)[3].
Validated Experimental Protocol: Formulation & Curing
To ensure a self-validating system, follow this standardized methodology for formulating and testing blush-free epoxy coatings using 2,4-diisopropylbenzene-1,3-diamine.
Step 1: Stoichiometric Calculation & Preparation
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) of 2,4-diisopropylbenzene-1,3-diamine. (Molecular Weight ≈ 192.3 g/mol ; 4 active hydrogens = AHEW of ~48.1 g/eq).
-
Match this stoichiometrically with the Epoxide Equivalent Weight (EEW) of your base resin (e.g., standard Bisphenol-A diglycidyl ether, EEW ~190 g/eq).
Step 2: Homogeneous Dispersion
-
Combine the resin and the hindered amine in a planetary centrifugal mixer. Due to the solid or highly viscous nature of aromatic amines, pre-warming the resin to 40°C may be required to lower viscosity and ensure complete dissolution.
Step 3: Induction Period (Sweat-In)
-
Allow the mixed formulation to rest for 15–30 minutes prior to application. This induction time allows the initial epoxy-amine oligomerization to begin, further reducing the concentration of free amines available to react with atmospheric CO₂[6].
Step 4: Application and Curing
-
Apply the coating via a drawdown bar or spray apparatus.
-
Cure at ambient conditions (20–25°C) for 24 hours, followed by a thermal post-cure at 80°C for 4 hours to achieve maximum crosslink density and drive the sterically hindered reaction to completion.
Step 5: Quality Control & Self-Validation (Blush Testing)
-
Validation A (Field Test): Perform a water-drop test on the cured surface. If the water beads up perfectly, the surface is blush-free. If it spreads unevenly or the surface feels waxy, carbamate salts are present[3].
-
Validation B (Analytical): Use ATR-FTIR to scan the surface. The absence of broad peaks at 1650–1550 cm⁻¹ (carbamate C=O stretch) confirms the steric hindrance successfully prevented carbonation.
Quantitative Data: Comparative Curing Agent Performance
The following table summarizes the performance metrics of different curing agent classes, highlighting why sterically hindered aromatic amines are preferred for critical applications.
| Curing Agent Class | Chemical Example | Steric Hindrance | Blush Incidence Risk | Pot Life (100g mass) | Typical Tg (°C) | Primary Application |
| Aliphatic Polyamine | DETA / TETA | Low | Very High | 15 - 30 min | 70 - 90 | General purpose adhesives |
| Cycloaliphatic Amine | IPDA | Moderate | Moderate | 40 - 60 min | 90 - 110 | Industrial flooring |
| Hindered Aromatic Amine | 2,4-Diisopropylbenzene-1,3-diamine | High | None (Blush-Free) | > 120 min | 140 - 160 | Medical devices, GMP Cleanrooms |
References
-
JP Kummer. "Amine Blush". jpkummer.com. URL: [Link]
-
VICHEM. "Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions". vichem.vn. URL: [Link]
-
Meridian Adhesives. "Understanding Amine Blush in Ambient-Cured Epoxies — Causes, Effects, and Prevention". meridianadhesives.com. URL:[Link]
-
Sherwin-Williams. "How to Identify, Prevent & Remove Amine Blush in Epoxy". sherwin-williams.com. URL: [Link]
-
KTA-Tator. "The Formation of Amine Exudate (Blushing) of Epoxy Coatings". kta.com. URL: [Link]
-
Green Chemistry (RSC Publishing). "Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review". rsc.org. URL:[Link]
Sources
- 1. jpkummer.com [jpkummer.com]
- 2. meridianadhesives.com [meridianadhesives.com]
- 3. vichem.vn [vichem.vn]
- 4. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 6. kta.com [kta.com]
Biomedical Polyurethane-Urea (PUU) Support Center: Troubleshooting Diamine Chain Extenders & Phase Separation
Welcome to the Technical Support Center for biomedical polyurethane-urea (PUU) synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with diamine chain extenders. While diamines are essential for creating the robust urea hard segments required in medical devices (e.g., vascular grafts, catheters), their aggressive kinetics and strong intermolecular forces often lead to synthesis failures or suboptimal morphology.
This guide is designed to help you diagnose, understand, and resolve phase separation issues through causality-driven troubleshooting and self-validating protocols.
Diagnostic Decision Tree
Before adjusting your formulation, you must identify whether you are dealing with macrophase separation (a kinetic synthesis failure) or poor microphase separation (a thermodynamic morphological failure).
Diagnostic decision tree for identifying and resolving diamine-induced phase separation issues.
Frequently Asked Questions & Troubleshooting
Q1: Why does my prepolymer solution instantly turn cloudy or precipitate when I add the diamine chain extender?
The Causality: You are experiencing premature macrophase separation . When diamines react with isocyanates, they form urea linkages. Urea groups possess two N-H donors and one C=O acceptor, enabling bidentate hydrogen bonding that drives the phase structure of the resulting polyurethane[1]. Kinetically, aliphatic diamines react with NCO groups orders of magnitude faster than diols. This rapid formation of highly cohesive, rigid hard segments causes them to aggregate and crash out of the solvent before the polymer chain can reach a sufficient molecular weight. The Solution:
-
Solvent Selection: Switch from moderate solvents (like THF or Toluene) to highly polar, aprotic solvents like N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF). These solvents disrupt hydrogen bonding during synthesis, keeping the growing chains solvated.
-
Kinetic Control: Dilute the diamine in the solvent and add it dropwise while cooling the reactor to 5–10°C. This kinetically suppresses the reaction rate, preventing localized precipitation.
Q2: My cast PUU film is transparent but exhibits poor tensile strength and a single broad Glass Transition Temperature ( ). What went wrong?
The Causality: Your polymer suffers from poor microphase separation (excessive phase mixing). In an ideal elastomer, hard segments self-assemble into discrete nanodomains that act as physical crosslinks. If the diamine chain extender is too bulky or asymmetric, it introduces steric hindrance that prevents the urea hard segments from packing tightly. Without tight packing, the hard segments dissolve into the soft segment matrix, destroying the physical crosslinking network and resulting in a tacky, weak film[2]. The Solution: Switch to a highly symmetric, short-chain diamine like Ethylenediamine (EDA) or 1,4-Butanediamine (BDA). Ensure your soft segment (e.g., PTMO or PCL) has a sufficient molecular weight (typically 1000–2000 Da) to thermodynamically drive segregation. Post-synthesis thermal annealing can also promote domain ordering.
Q3: The reaction gels irreversibly during the chain extension phase. Is this a phase separation issue?
The Causality: No, this is a chemical crosslinking issue competing with physical phase separation. Urea groups formed by the diamine can further react with unreacted isocyanates to form biuret linkages . This creates a covalently crosslinked gel rather than a linear, microphase-separated thermoplastic.
The Solution: Maintain strict stoichiometry (NCO:NH
Quantitative Data: Diamine Chain Extender Comparison
Selecting the right diamine is a balance between reactivity, symmetry, and biocompatibility. The table below summarizes the properties of common diamines used in[2].
| Diamine Chain Extender | Chemical Symmetry | Relative Reaction Rate | Hard Segment Cohesion (H-Bonding) | Microphase Separation Degree | Biomedical Suitability |
| Ethylenediamine (EDA) | Highly symmetric, short | Very High | Excellent (Dense urea linkages) | High (Sharp domain boundaries) | High (Non-toxic degradation) |
| 1,4-Butanediamine (BDA) | Symmetric, medium | High | Very Good | High | High |
| Hexamethylenediamine (HMDA) | Symmetric, long | Moderate | Good | Moderate (Increased phase mixing) | Medium |
| Isophoronediamine (IPDA) | Asymmetric, bulky | Low (Steric hindrance) | Moderate | Low (Broad interphase region) | Medium (Poor for elastomers) |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Aromatic, bulky | Very Low | High | High | Low (Toxicity concerns in vivo) |
Validated Experimental Protocol: Synthesis of Microphase-Separated Biomedical PUU
To guarantee reproducibility and avoid phase separation artifacts, every step of the synthesis must be treated as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step-by-Step Methodology (Two-Step Prepolymer Method)
Step 1: Soft Segment Dehydration
-
Action: Place the polyol (e.g., PTMO, MW=2000) in a 3-neck round-bottom flask. Heat to 80°C under a high vacuum (< 1 Torr) for 2 hours with mechanical stirring.
-
Causality: Trace water acts as an uncontrolled chain extender, forming premature urea linkages and CO
gas, which disrupts the calculated stoichiometry and phase balance. -
Validation Check: Perform Karl Fischer titration. Do not proceed if moisture content is > 0.02%.
Step 2: Prepolymer Synthesis
-
Action: Purge the reactor with dry Nitrogen. Add the diisocyanate (e.g., aliphatic HDI or cycloaliphatic HMDI for biomedical use) at a 2:1 molar ratio of NCO:OH. React at 80°C for 2–3 hours.
-
Validation Check: Perform an NCO titration (di-n-butylamine method). Do not proceed until the measured NCO% matches the theoretical NCO% (±0.2%).
Step 3: Diamine Chain Extension (Critical Step)
-
Action: Dissolve the prepolymer in anhydrous DMAc to achieve a 15–20% solid content. Cool the reactor to 5–10°C using an ice bath. Dissolve the diamine (e.g., EDA) in DMAc and add it dropwise over 30 minutes under vigorous stirring.
-
Causality: Cooling and dilution kinetically trap the polymer in solution, preventing macrophase precipitation while the high-molecular-weight chains form.
-
Validation Check: Monitor via FTIR spectroscopy. The reaction is complete when the asymmetric NCO stretching peak at 2270 cm⁻¹ completely disappears.
Step 4: Film Casting and Annealing
-
Action: Degas the polymer solution under vacuum. Cast onto a leveled Teflon mold. Evaporate the solvent at 60°C for 24 hours, followed by thermal annealing at 80°C under vacuum for 12 hours.
-
Causality: Annealing provides the thermal energy required for the hard and soft segments to reach their thermodynamic equilibrium, maximizing microphase separation.
-
Validation Check: Analyze the film via Differential Scanning Calorimetry (DSC). A successful microphase-separated PUU will show a distinct soft segment
(e.g., -50°C) and a hard segment melting endotherm ( ).
Workflow Diagram
Self-validating workflow for synthesizing microphase-separated biomedical polyurethane-ureas.
References
-
Phase separation of diamine chain-extended poly(urethane) copolymers: FTIR spectroscopy and phase transitions. Polymer, 2003.[Link]
-
CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends. Ebrary Engineering Collection.[Link]
-
Biomedical applications of polyurethane materials and coatings. SciSpace Research Repository.[Link]
-
Recent advances in functional polyurethane elastomers: from structural design to biomedical applications. Biomaterials Science (RSC Publishing), 2024.[Link]
Sources
Technical Support Center: Kinetic Modulation of Aromatic Diamine Chain Extenders
Topic: Adjusting Reaction Rates: 2,4-diisopropylbenzene-1,3-diamine (DIPBDA) vs. Diethyltoluenediamine (DETDA) Audience: Research Scientists, Material Engineers, and Formulation Chemists.
Core Directive: The Kinetic Landscape
In the synthesis of polyureas and high-performance polyurethanes, the reaction between isocyanates and aromatic amines is rapid and often difficult to control. As a researcher, you are likely balancing two competing needs: flowability (pot life) and demold time (throughput).
This guide addresses the kinetic substitution of DETDA (the industry standard, fast-reacting) with 2,4-diisopropylbenzene-1,3-diamine (DIPBDA, a highly sterically hindered variant).
The Steric Mechanism
The difference in reactivity is not electronic; it is steric.
-
DETDA: Contains ethyl groups ortho to the amine. These provide moderate hindrance, allowing for a reaction time of 1–5 seconds with MDI prepolymers.
-
DIPBDA: Contains isopropyl groups ortho to the amine. The increased bulk of the isopropyl group creates a "steric wall," significantly retarding the nucleophilic attack of the amine nitrogen on the isocyanate carbon. This can extend gel times by a factor of 4x to 10x depending on the isomer ratio and temperature.
Visualization: Steric Hindrance Pathways
The following diagram illustrates the kinetic barrier introduced by the isopropyl groups in DIPBDA compared to the accessible amine in DETDA.
Caption: Comparative reaction pathways showing the kinetic retardation caused by isopropyl steric bulk in DIPBDA versus DETDA.
Experimental Protocols: Validating Reactivity
Do not rely on calculated stoichiometry alone. The effective reaction rate must be empirically determined using a Gel Time Cup Test .
Protocol A: Comparative Gel Time Determination
Objective: Quantify the "kinetic window" shift when blending DIPBDA into a DETDA-based system.
Materials:
-
Standard MDI Prepolymer (15-16% NCO).
-
Amine Blend A: 100% DETDA.
-
Amine Blend B: 50% DETDA / 50% DIPBDA.
-
Calibrated high-speed mixer (2000 RPM).
-
Digital stopwatch.
Step-by-Step:
-
Conditioning: Equilibrate all components to exactly 25°C. Note: A 5°C variance can alter reaction speed by ~50%.
-
Stoichiometry: Calculate the amine equivalent weight (AEW) for the blend.
-
Mixing: Weigh the isocyanate into a 100mL polypropylene cup.
-
Injection: Add the amine curative via syringe while simultaneously starting the stopwatch and the mixer.
-
Observation: Mix for 5 seconds, then stop.
-
End Point: Poke the surface with a wooden spatula. The Gel Time is recorded when the material strings or snaps rather than flows.
Expected Results:
| Formulation | Gel Time (25°C) | Observation | Application Suitability |
| 100% DETDA | 2–5 Seconds | Instant snap | Spray Polyurea (Vertical) |
| 50/50 Blend | 15–25 Seconds | Flowable liquid | RIM / Mold Filling |
| 100% DIPBDA | 45–90 Seconds | Extended flow | Self-Leveling Flooring |
Troubleshooting Guide
This section addresses specific failure modes encountered when switching between these amines.
Issue 1: "My RIM part has flow lines or 'knit lines'."
-
Diagnosis: The reaction is too fast (Pre-gelation). The material is gelling before the mold is filled, preventing the flow fronts from fusing.
-
The Fix: You are likely using pure DETDA.
-
Action: Substitute 20-30% of the DETDA with DIPBDA. This delays the "snap cure" onset, allowing the flow fronts to merge while liquid.
Issue 2: "The coating is sagging on vertical surfaces."
-
Diagnosis: The reaction is too slow. Gravity is overcoming the viscosity build.
-
The Fix: You have too much steric hindrance (DIPBDA) or low functionality.
-
Action: Increase the DETDA content. DETDA provides the "green strength" required to lock the polymer in place immediately upon impact.
Issue 3: "The surface is tacky or showing 'blushing'."
-
Diagnosis: Carbamate formation. If the amine reacts too slowly (high DIPBDA), it may react with atmospheric moisture and CO2 instead of the isocyanate.
-
Action:
-
Increase mold temperature to 60°C to energetically overcome the steric barrier of DIPBDA.
-
Check stoichiometry: Hindered amines often require a slight index offset (1.05) to ensure complete cure.
-
Logic Flow: Formulation Adjustment
Use this decision tree to adjust your curative blend based on observed defects.
Caption: Decision matrix for balancing DETDA (Speed) and DIPBDA (Flow) in formulation.
FAQ: Specific Scenarios
Q: Can I use standard catalysts (e.g., Dibutyltin Dilaurate) to speed up DIPBDA? A: Yes, but proceed with caution. Acidic catalysts generally retard amine reactions, while weak organic acids (like oleic acid) can sometimes moderate the basicity. However, for polyureas, the reaction is autocatalytic. Heat is a more effective and predictable accelerator for DIPBDA than chemical catalysts, which may leach.
Q: How does the Equivalent Weight (EW) differ? A:
-
DETDA: MW ~178.3 g/mol . EW ~89.
-
DIPBDA: MW ~234.4 g/mol . EW ~117.
-
Implication: When substituting DIPBDA for DETDA, you must use more mass of DIPBDA to maintain the same stoichiometry (Isocyanate Index). Failing to recalculate will result in an isocyanate-rich (brittle) polymer.
Q: Is DIPBDA UV stable? A: No. Both DETDA and DIPBDA are aromatic amines. They will yellow upon exposure to UV light. For color-stable applications, you must switch to aliphatic amines (e.g., Polyaspartics), which follow a completely different kinetic profile.
References
-
Gantrade Corporation. (n.d.). DETDA: A Liquid that Delivers the Hard and Tough. Retrieved from [Link]
-
Albemarle Corporation. (n.d.). Ethacure 100 Curative (DETDA). Technical Data Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings. Polymers (Basel). Retrieved from [Link]
-
Tri-Iso. (n.d.). Aromatic Diamines - Chain Extenders and Curatives.[1][2] Retrieved from [Link]
Sources
handling viscosity changes in cold-weather diamine curing
Technical Support Center: Cold-Weather Diamine Curing Authorized Internal Guide for Process Engineers & R&D Scientists
Introduction: The Thermodynamics of Winter
Welcome to the Cold-Weather Curing Support Hub. As temperatures drop, the Arrhenius equation works against us. In diamine-epoxy or diamine-isocyanate systems, a drop of 10°C (18°F) typically doubles the viscosity and doubles the cure time.
This guide is not a list of generic tips; it is a causal analysis of why your crosslinking density is failing and how to manipulate thermodynamics to fix it. We address three tiers of failure: Rheological (Flow) , Kinetic (Cure) , and Atmospheric (Blush) .
Tier 1: Rheology & Flow Control
The Issue: “My hardener has turned into a semi-solid sludge, or the resin is too thick to mix without entraining air.”
Root Cause Analysis
Cold weather triggers two distinct physical phenomena in diamines and resins:
-
Amorphous Thickening: As temperature decreases, free volume between polymer chains shrinks, increasing internal friction. This follows the WLF (Williams-Landel-Ferry) equation logic.
-
Crystallization: Many pure diamines (e.g., 4,4'-DDS or pure IPDA) and Bisphenol-A resins are supercooled liquids. Cold temperatures can nucleate crystals, turning clear liquids into cloudy, chunky solids.[1]
Troubleshooting Protocol: Thermal History Reset
Do not just "mix harder." You must restore the thermodynamic state of the reactants.
Step-by-Step Recovery:
-
Inspection: Check containers for cloudiness or sediment. If present, crystallization has occurred.[1]
-
The Warm Bath (Hysteresis Loop):
-
Submerge sealed containers in a water bath at 50°C–60°C (122°F–140°F) .
-
Critical: Loosen lids slightly to prevent pressure buildup, but ensure no water enters (water poisons the cure).
-
Duration: Hold until the liquid is perfectly clear.
-
Cool Down: Allow components to return to 25°C (77°F) before mixing.
-
Why? Mixing hot components (
C) drastically shortens pot life, risking a "flash cure" or thermal runaway.
-
Data: Viscosity vs. Temperature (Typical DGEBA/Diamine System)
| Temperature | Viscosity (cP) | Physical State | Handling Recommendation |
| 5°C (41°F) | >25,000 | Molasses-like | Unusable. High air entrapment. |
| 15°C (59°F) | ~8,000 | Thick Honey | Difficult. Requires vacuum degassing. |
| 25°C (77°F) | ~1,500 | Motor Oil | Ideal. Self-leveling. |
| 40°C (104°F) | ~400 | Watery | Risky. Pot life reduced by 75%. |
Tier 2: Reaction Kinetics & Vitrification
The Issue: “The material gelled but remains gummy. It won't reach full Shore D hardness.”
Root Cause Analysis
In cold weather, the Vitrification Point is your enemy.
-
As the polymer crosslinks, its Glass Transition Temperature (
) rises. -
If the reaction temperature (
) is lower than the rising , the material turns into a "glass" before the reaction finishes. -
Result: The molecules are frozen in place. They cannot diffuse to find unreacted amine groups. The reaction stops at incomplete conversion (e.g., 70% cure).
Troubleshooting Protocol: The Post-Cure Ramp
To push the reaction to 100% conversion, you must mobilize the chains.
-
B-Stage Identification: If the part is tack-free but soft (can be dented with a fingernail) after 24 hours, it is vitrified.
-
The Ramp:
-
Move the sample to an oven or heated enclosure.
-
Set temperature to
C (where is the desired final of the polymer). -
Hold for 2–4 hours.
-
-
Mechanism: Heat increases molecular mobility, unlocking the "frozen" amine groups and allowing them to find the remaining epoxide rings.
Figure 1: The Kinetic Trap. If ambient temperature is too low, the material vitrifies (freezes) before reaching full cure. External heat is required to bridge the gap.
Tier 3: Amine Blushing (Surface Defects)
The Issue: “There is a greasy, waxy film or white haze on the surface.”[2][3]
Root Cause Analysis
This is Carbamatization .
-
Chemistry: Primary Amines (
) are basic. They react with Carbon Dioxide ( ) and Moisture ( ) in the air to form Ammonium Carbamate salts.[3] -
Cold Weather Factor: Cold air lowers the dew point. If your substrate is colder than the air, moisture condenses on it.[4] This water accelerates the carbamate reaction.
-
Source: Gas-fired heaters release massive amounts of
and , creating a "blush factory."
Troubleshooting Protocol: Induction & Isolation
-
The Induction Time (The "Sweat-In"):
-
Mix Part A and Part B.
-
WAIT 15–30 minutes (depending on pot life) in the mixing cup before applying.
-
Why? This allows the free amines to react with the epoxy first, forming larger "adducts." These adducts are less likely to migrate to the surface and react with air.
-
-
Heater Hygiene:
-
Remediation (If blush occurs):
-
Carbamates are water-soluble.
-
Wash surface with warm water and a Scotchbrite pad.[5]
-
Sand/abrade before applying the next layer, or delamination will occur.
-
Summary of Operations (Decision Matrix)
Figure 2: Operational workflow for ensuring integrity in cold environments.
References
-
Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. Source: National Institutes of Health (NIH) / PMC Citation: "The isothermal viscosity-time curves shift towards the x-axis when temperature rises... Viscosity control is critical because it varies with temperature and polymerization."[7]
-
Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions. Source: Vichem Technical Guide Citation: "Amine blush manifests as a cloudy, greasy film...[8] It occurs when amine-based curing agents react with CO2 and moisture... forming carbamate salts."[2][3][8]
-
Epoxy Resin Viscosity – Why is it important? Source: ATAC Group / Viscosity Control Citation: "The temperature of the resin will also affect the hardening process...[5][9] Measuring epoxy resin viscosity is an important element in quality control."[9][10]
-
Curing Kinetics and Viscosity Change of Two-Part Epoxy Resin. Source: Journal of Applied Polymer Science (via NYCU) Citation: "The curing kinetics...[7][11][12][13][14][15] was described by a modified Kamal kinetic model, accounting for the autocatalytic and diffusion-control effect."[11]
-
Working with Epoxy in Cold Weather. Source: TotalBoat Technical Support Citation: "Cold temperatures affect the way epoxy mixes...[1][4][5][6] Higher viscosity, crystallization, and longer cure times.[1] Post-curing helps achieve maximum physical properties."[1]
Sources
- 1. totalboat.com [totalboat.com]
- 2. tri-iso.com [tri-iso.com]
- 3. wolverinecoatings.com [wolverinecoatings.com]
- 4. kta.com [kta.com]
- 5. euclidchemical.com [euclidchemical.com]
- 6. blogs.chemcosystems.com [blogs.chemcosystems.com]
- 7. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vichem.vn [vichem.vn]
- 9. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 10. sofraser.com [sofraser.com]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
purification methods for crude 2,4-diisopropylbenzene-1,3-diamine
Welcome to the Technical Support Center for the handling, isolation, and purification of sterically hindered aromatic amines. This guide is specifically engineered for researchers and drug development professionals working with 2,4-diisopropylbenzene-1,3-diamine (CAS: 133681-71-7)[1].
Due to the electron-rich nature of the aromatic ring—amplified by two electron-donating isopropyl groups and two primary amine groups—this compound is notoriously susceptible to rapid air oxidation, isomeric contamination, and thermal degradation. As a Senior Application Scientist, I have structured this guide to provide not just the "how," but the mechanistic "why" behind each purification strategy, ensuring your workflows are self-validating and reproducible.
Part 1: Quantitative Data & Physicochemical Specifications
Before initiating any purification workflow, it is critical to establish the baseline physicochemical parameters of your target molecule. Deviations from these parameters are the first indicators of a compromised batch.
Table 1: Physicochemical Properties & Purification Metrics
| Parameter | Specification / Data | Diagnostic Significance |
| Molecular Formula | C₁₂H₂₀N₂ | Baseline for MS/NMR validation. |
| Molecular Weight | 192.30 g/mol | Required for precise stoichiometric calculations. |
| Appearance (Crude) | Dark brown to black viscous oil/solid | Indicates presence of oxidized azo/quinonoid polymeric species. |
| Appearance (Pure) | Pale yellow to off-white solid/oil | Visual confirmation of successful oxidation-product removal. |
| Solubility | Soluble in DCM, EtOAc, EtOH; Insoluble in neutral H₂O | Dictates solvent selection for acid-base partitioning. |
| pKa (Estimated) | ~4.5 - 5.0 (Conjugate acid) | Determines the pH required (<2) for complete protonation during aqueous extraction. |
Part 2: Troubleshooting FAQs (Causality & Diagnostics)
Q1: My crude 2,4-diisopropylbenzene-1,3-diamine turned dark brown/black overnight. Is the batch ruined, and why does this happen? A: The batch is likely recoverable. Aromatic amines are highly susceptible to atmospheric oxidation[2]. The electron-donating isopropyl groups increase the electron density on the aromatic ring, making the amine nitrogen highly reactive toward oxygen. This forms highly conjugated, intensely colored azo, azoxy, or quinonoid polymeric species. Because these oxidized impurities possess vastly different boiling points and solubility profiles than the target diamine, they can be efficiently removed via vacuum distillation or acid-base extraction[3].
Q2: My NMR spectra show the presence of positional isomers (e.g., 4,6-diisopropylbenzene-1,3-diamine). How do I separate them? A: The synthesis of this compound typically involves the nitration and subsequent reduction of 1,3-diisopropylbenzene. Due to steric hindrance, multiple nitration isomers can form. Standard column chromatography often fails to resolve these isomers due to identical polarity. Solution: Convert the crude free-base mixture into a dihydrochloride salt. The subtle steric differences between the 2,4-isomer and the 4,6-isomer result in different lattice energies and solubility profiles in polar solvents (like ethanol/water mixtures). Fractional recrystallization of the salt is the most field-proven method for isomeric resolution[4].
Q3: How can I selectively remove unreacted nitro-intermediates from my crude mixture? A: Unreacted nitro compounds lack the basic lone pair present on the amine nitrogen. By subjecting the crude mixture to an acidic aqueous environment (pH < 2), the diamine is protonated into a highly water-soluble dihydrochloride salt. The neutral nitro-intermediates remain highly lipophilic and will partition exclusively into the organic phase[5].
Part 3: Validated Purification Protocols (Step-by-Step)
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, it is caught immediately rather than at the end of a multi-day workflow.
Protocol A: Acid-Base Extraction (Removal of Neutral Impurities)
This method exploits the basicity of the diamine to separate it from unreacted hydrocarbons and nitro-intermediates.
-
Dissolution: Dissolve 10.0 g of crude 2,4-diisopropylbenzene-1,3-diamine in 100 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction: Transfer to a separatory funnel. Add 100 mL of 1M HCl (aqueous). Shake vigorously and vent.
-
Self-Validation Checkpoint 1: Test the aqueous layer with pH paper. Causality: The pH must be < 2. If it is > 2, the diamine may remain partially unprotonated and partition into the organic waste, causing massive yield loss. Add more 1M HCl if necessary.
-
Phase Separation: Collect the lower aqueous layer (contains the diamine salt). Discard the upper organic layer (contains neutral impurities). Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic contaminants.
-
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the solution becomes cloudy (precipitation of the free base).
-
Self-Validation Checkpoint 2: Test the aqueous layer pH. It must be > 12 to ensure complete deprotonation.
-
Recovery: Extract the basified aqueous layer with 3 x 50 mL of EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically purified free base.
Protocol B: Fractional Vacuum Distillation (Removal of Oxidation Products)
To remove high-molecular-weight colored oxidation products without inducing thermal degradation[3].
-
Setup: Equip a short-path distillation apparatus with a Vigreux column, a cow-type receiver, and a high-vacuum pump (< 1 mmHg).
-
Degassing: Place the chemically purified free base into the distillation flask. Apply vacuum slowly at room temperature to degas the solvent residues. Causality: Failing to degas will cause violent bumping when heat is applied.
-
Distillation: Gradually heat the oil bath. The high-molecular-weight quinonoid impurities will remain in the distillation pot as a black tar.
-
Self-Validation Checkpoint 3: Monitor the vapor temperature at the distillation head. A steady, constant temperature indicates the target diamine is distilling. A sudden, sharp drop in vapor temperature dictates that the fraction has completely distilled over.
-
Storage: Immediately flush the receiving flask with Argon or Nitrogen gas and store at 2-8°C in the dark to prevent re-oxidation[4].
Part 4: Process Workflow Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the critical phase-separation mechanics.
Figure 1: Step-by-step experimental workflow for the purification of crude aromatic diamines.
References
- BLDpharm. 133681-71-7 | 2,4-Diisopropylbenzene-1,3-diamine.
- Khalil, R. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research.
- Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview.
- US Patent Office. US2653171A - Stabilized aromatic amines.
- Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals, 8th Edition. Elsevier.
Sources
- 1. 133681-71-7|2,4-Diisopropylbenzene-1,3-diamine|BLDpharm [bldpharm.com]
- 2. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 3. The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon [pcbiochemres.com]
- 4. Purification of Laboratory Chemicals - 8th Edition | Elsevier Shop [shop.elsevier.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Mitigating Color Instability in Aromatic Diamine Cured Polymers
Welcome to the Advanced Polymer Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding the optical stability of high-performance polymers. Aromatic diamines (such as MDA, MOCA, and p-PDA) are foundational curing agents for aerospace-grade epoxies, advanced polyurethanes, and polyimides due to their ability to impart exceptional thermal stability and mechanical rigidity[1]. However, their tendency to yellow or brown during curing and over their service life remains a critical pain point for researchers and drug delivery device developers requiring optical transparency.
This guide provides a mechanistic understanding of this instability, actionable troubleshooting FAQs, and self-validating experimental protocols to help you engineer colorless, high-Tg polymer networks.
Mechanistic Overview: The Root Cause of Yellowing
The discoloration of aromatic diamine-cured polymers is rarely a simple degradation of the polymer backbone. Instead, it is driven by the oxidative vulnerability of the aromatic amine monomer itself .
When exposed to thermal energy (during exothermic curing) or UV radiation (during service) in the presence of oxygen, the electron-rich nitrogen atoms of the aromatic diamine readily lose an electron. This forms a highly reactive radical cation intermediate [2]. These intermediates rapidly couple or rearrange into quinonoid species —highly conjugated structures that absorb light in the blue region of the visible spectrum, thereby appearing yellow, brown, or even red to the human eye[2].
Mechanistic pathway of aromatic diamine oxidation leading to quinonoid chromophore formation.
Troubleshooting Guides & FAQs
Q1: My epoxy turns dark yellow immediately upon reaching the 150°C post-cure phase. How can I prevent this without sacrificing the high glass transition temperature (Tg)? A: If you must maintain the rigid aromatic backbone for high Tg, you have two primary mitigation routes:
-
Monomer Substitution (The Thermodynamic Fix): Switch to aromatic diamines synthesized with strong Electron-Withdrawing Groups (EWGs), such as trifluoromethyl (-CF3) or sulfone groups (e.g., TFMB or pAPS). By pulling electron density away from the amine, EWGs significantly increase the oxidation potential, effectively suppressing the intramolecular charge transfer that leads to quinonoid formation[3].
-
Additive Route (The Kinetic Fix): Incorporate a Hindered Amine Light Stabilizer (HALS). While traditionally used for UV protection, specific HALS additives (like Tinuvin 765) at low concentrations (0.1–0.5 wt%) are surprisingly effective at scavenging the radical intermediates formed during high-temperature curing of aromatic diamines like MOCA, outperforming standard phenolic antioxidants[4].
Q2: I am developing a transparent biomedical polymer. Can I just use aliphatic amines instead? A: Yes, but with trade-offs. Cycloaliphatic amines offer excellent color stability and UV resistance because they lack the conjugated pi-system required to form colored quinonoid chromophores[1]. However, they generally yield a lower Tg and slower cure kinetics compared to their aromatic counterparts. If your application does not require service temperatures above 100°C, cycloaliphatic amines are the most robust choice for optical clarity.
Q3: Does the yellowing indicate a loss of mechanical integrity in my polymer? A: Not necessarily. In many structural composites, surface yellowing is purely a cosmetic artifact caused by localized oxidation at the air-polymer interface. However, if the highly reactive amine groups undergo uncontrolled branching or rapid crosslinking due to severe oxidative instability, it can lead to embrittlement and a reduction in ultimate tensile strength[2].
Decision tree for mitigating color instability in aromatic diamine-cured polymer systems.
Experimental Protocols
Protocol A: Inert Atmosphere Curing for Color-Sensitive Resins
Causality: Oxygen is the primary electron acceptor in the formation of radical cations. Removing oxygen during the exothermic phase prevents the initiation of the quinonoid pathway.
-
Resin Preparation: Pre-heat the epoxy/polyurethane prepolymer to reduce viscosity.
-
Degassing: Mix the aromatic diamine curing agent into the resin. Immediately transfer the mixture to a vacuum chamber. Apply a vacuum of at least 29 inHg for 10–15 minutes until bubble evolution ceases.
-
Inert Purge: Break the vacuum with high-purity dry Nitrogen or Argon.
-
Curing: Transfer the degassed mixture to the mold. Conduct the elevated temperature cure (e.g., 150°C for 2 hours) inside a vacuum oven backfilled with Nitrogen to maintain an inert blanket.
-
Self-Validation System: Cast an identical control sample cured in ambient air. Measure both samples using a UV-Vis spectrophotometer. A successful inert cure will show a reduction in the Yellow Index (YI) by at least 40% compared to the control.
Protocol B: Radical Scavenging via HALS Incorporation
Causality: HALS acts as a regenerative radical scavenger. It intercepts the oxidative degradation cycle before conjugated chromophores can permanently crosslink into the polymer matrix.
-
Additive Solubilization: Weigh out 0.15 wt% of a liquid HALS (e.g., Tinuvin 765) relative to the total aromatic diamine mass[4].
-
Blending: Disperse the HALS into the liquid resin component (Part A) using a high-shear mixer at 1500 RPM for 5 minutes. Note: Do not add directly to solid diamines prior to melting to ensure homogeneous distribution.
-
Curing Agent Addition: Add the melted aromatic diamine (Part B) to the modified Part A. Mix thoroughly and cure according to standard thermal profiles.
-
Self-Validation System: Subject the cured polymer to accelerated thermal aging (150°C for 72 hours). If the HALS is properly dispersed and active, the sample will retain >85% light transmittance at 420 nm, whereas an unmodified sample will drop below 75%.
Quantitative Data: Optical Properties by Formulation
The following table summarizes the expected optical and thermal properties of various diamine curing strategies. Notice the stark contrast in Yellow Index (YI) when utilizing EWG-modified monomers or HALS additives.
| Curing Agent / Modification | Primary Application | Expected Tg (°C) | Yellow Index (YI) Post-Cure | Light Transmittance (420 nm) |
| Standard MDA (Air Cure) | Aerospace Epoxies | ~180°C | > 15.0 | < 60.0% |
| MOCA (Air Cure) | Polyurethanes | ~120°C | 10.9 | 71.9%[3] |
| MOCA + 0.1% HALS | Polyurethanes | ~120°C | < 5.0 | > 85.0%[4] |
| TFMB (CF3 Modified) | Advanced Aramids/Polyimides | > 250°C | 2.4 | 95.1%[3] |
| Cycloaliphatic Amine | General Coatings / Biomedical | ~90°C | < 2.0 | > 95.0%[1] |
References[2] SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF POLYMERS, BASED ON AROMATIC AMINES: A BRIEF REVIEW - Baku Engineering University (beu.edu.az)
URL:[1] Applications of Epoxy Resin — Coatings, Adhesives, Electronics, Composites, Civil, Marine - Epoxy.ac URL:[4] US6525131B1 - Aromatic diamine polyurethane curatives with improved stability - Google Patents URL:[3] Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - MDPI URL:
Sources
Validation & Comparative
H-NMR Spectrum Analysis of 2,4-Diisopropylbenzene-1,3-diamine
This guide provides an in-depth technical analysis of the H-NMR spectrum of 2,4-diisopropylbenzene-1,3-diamine (CAS: 133681-71-7), a critical chain extender used in high-performance polyurethane and polyurea elastomers.
Designed for researchers and analytical scientists, this document moves beyond basic spectral listing to offer a comparative framework for structural validation, distinguishing this specific isomer from its symmetric byproducts (e.g., the 4,6-isomer) and alternative chain extenders like DETDA.
A Comparative Structural Validation Guide
Executive Summary & Strategic Context
2,4-Diisopropylbenzene-1,3-diamine is a sterically hindered aromatic diamine. Its asymmetry—defined by the placement of bulky isopropyl groups at the 2 and 4 positions relative to the 1,3-amine functionalities—imparts unique reactivity profiles in polymer curing (slower reaction rates compared to unhindered amines).
For the analytical chemist, the primary challenge is not just identification, but isomeric purity . Industrial synthesis often yields mixtures including the 4,6-diisopropyl isomer . While FT-IR and HPLC can confirm functional groups and purity, H-NMR is the gold standard for definitively mapping the substitution pattern (2,4-asymmetric vs. 4,6-symmetric).
Comparative Analysis: H-NMR vs. Alternatives
The following table compares the efficacy of H-NMR against other standard analytical techniques for this specific compound.
| Feature | H-NMR (Proton NMR) | FT-IR (Infrared) | HPLC-UV |
| Primary Utility | Structural Mapping (Isomer differentiation) | Functional Group ID (NH₂, C-H) | Purity Quantification |
| Isomer Resolution | High (Distinguishes 2,4 vs 4,6 via symmetry) | Low (Fingerprint regions overlap) | Medium (Requires reference standards) |
| Sample Prep | Dissolution in CDCl₃ or DMSO-d₆ | KBr Pellet or ATR | Mobile phase dilution |
| Data Output | Integral ratios, Coupling constants ( | Transmittance peaks | Retention time, Area % |
| Verdict | Required for structure validation | Screening tool only | Required for QC/Purity |
H-NMR Spectral Analysis (Detailed)
Structural Logic & Prediction
To interpret the spectrum, we must first analyze the symmetry of the 2,4-diisopropylbenzene-1,3-diamine molecule:
-
Positions 5, 6: Protons (-H).
Key Asymmetry: The molecule lacks a plane of symmetry.
-
Proton H5 is adjacent to the C4-isopropyl group and H6.
-
Proton H6 is adjacent to the C1-amine group and H5.
-
Result: H5 and H6 are chemically non-equivalent and will couple to each other (Ortho coupling,
Hz), appearing as two distinct doublets. -
Isopropyl Groups: The isopropyl group at C2 is flanked by two amines (sterically crowded). The isopropyl group at C4 is flanked by one amine and one proton. These two environments are distinct, leading to two sets of aliphatic signals.
Chemical Shift Assignments (Characteristic)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
| Signal Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Aromatic | 6.80 – 7.00 | Doublet ( | 1H | H-5 | Deshielded by ortho-alkyl, meta-amine. |
| Aromatic | 6.30 – 6.50 | Doublet ( | 1H | H-6 | Shielded significantly by ortho-amine. |
| Amine | 3.40 – 3.80 | Broad Singlet | 4H | -NH₂ | Labile protons. Shift varies with conc/solvent. |
| Aliphatic | 2.80 – 3.00 | Septet ( | 1H | C2-CH | Methine of hindered C2-isopropyl. |
| Aliphatic | 2.60 – 2.80 | Septet ( | 1H | C4-CH | Methine of C4-isopropyl. |
| Aliphatic | 1.20 – 1.30 | Doublet ( | 6H | C2-CH₃ | Methyls of C2-isopropyl. |
| Aliphatic | 1.10 – 1.20 | Doublet ( | 6H | C4-CH₃ | Methyls of C4-isopropyl. |
Critical Note on Solvent Effects: In CDCl₃ , amine protons may appear broad or exchange. Using DMSO-d₆ will sharpen these peaks and shift them downfield (typically 4.5–5.5 ppm), allowing for accurate integration to confirm the diamine functionality.
Isomer Differentiation Workflow
The most common impurity is the 4,6-diisopropylbenzene-1,3-diamine isomer. H-NMR is the only rapid method to distinguish them without reference standards.
Comparison: 2,4-Isomer (Target) vs. 4,6-Isomer (Impurity)
-
2,4-Isomer (Asymmetric):
-
Aromatic Region: Two Doublets (AB system).
-
Aliphatic Region: Two distinct Isopropyl sets.[3]
-
-
4,6-Isomer (Symmetric -
axis):-
Aromatic Region: Two Singlets (H2 is isolated between amines; H5 is isolated between isopropyls).
-
Aliphatic Region: One single set of Isopropyl signals (Equivalent environments).
-
Decision Tree Diagram
The following diagram outlines the logical flow for validating the structure using H-NMR.
Figure 1: Analytical decision tree for distinguishing 2,4-diisopropylbenzene-1,3-diamine from its symmetric 4,6-isomer using H-NMR coupling patterns.
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the diamine sample.
-
Solvent: Add 0.6 mL of deuterated solvent.
-
Routine ID:CDCl₃ (Chloroform-d, 99.8% D) – Good solubility, distinct aromatic peaks.
-
Quantification of NH₂:DMSO-d₆ (Dimethyl sulfoxide-d6) – Prevents proton exchange, sharpening amine signals.
-
-
Filtration: If the solution is cloudy (common with oxidized amines), filter through a glass wool plug into the NMR tube.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).
-
Scans (NS): 16 (Sufficient for >10 mg sample).
-
Relaxation Delay (D1): 1.0 second (Standard) or 5.0 seconds (Quantitative).
-
Spectral Width: 0 – 12 ppm.
-
Temperature: 298 K (25°C).
Data Processing
-
Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around aromatic peaks.
-
Integration:
-
Set the total integral of the isopropyl methyl region (1.0–1.4 ppm) to 12H .
-
Verify that the aromatic region integrates to 2H (1H + 1H).
-
Verify that the amine region integrates to 4H .
-
-
Validation: If the aromatic integral is < 2H relative to the aliphatic chain, suspect polymerization or non-volatile impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231851, 1,3,5-Triisopropyl-2,4-diaminobenzene (Isomer Comparison). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Standard reference for solvent residual peaks). Retrieved from [Link]
Sources
Technical Guide: FTIR Characterization of Sterically Hindered Amine Groups in Diisopropylbenzene Derivatives
Executive Summary & Scientific Context
Diisopropylbenzene (DIPB) derivatives, particularly 2,6-diisopropylaniline , are critical intermediates in the synthesis of coordination ligands (e.g., NHC ligands for catalysis) and pharmaceutical agents (e.g., propofol analogs).
The characterization of the amine group (–NH₂) in these molecules presents a unique spectroscopic challenge. Unlike simple anilines, the steric bulk of the ortho-isopropyl groups shields the nitrogen center. This steric hindrance alters the hydrogen-bonding network in the condensed phase, resulting in spectral signatures that deviate from standard library references.
This guide objectively compares FTIR against alternative analytical techniques and provides a self-validating protocol for monitoring the synthesis of DIPB-amines from their nitro precursors.
Comparative Analysis: FTIR vs. Alternatives
For a researcher monitoring the functionalization of DIPB, the choice of analytical method dictates the speed and accuracy of decision-making. Below is a technical comparison of FTIR (specifically ATR mode) against Raman Spectroscopy and NMR.
Performance Matrix
| Feature | FTIR (ATR Mode) | Raman Spectroscopy | 1H NMR |
| Primary Utility | Functional Group Verification (N-H, NO₂, C-N) | Skeletal/Backbone Fingerprinting | Structural Elucidation & Quantitation |
| Steric Sensitivity | High. Detects H-bonding shifts caused by steric shielding. | Low. Vibrations are less sensitive to dipole environment. | High, but requires work-up/solvation. |
| Sample State | Neat oils/liquids (Native state). | Neat or Solution (Glass/Vials). | Solution only (Deuterated solvents). |
| Interferences | Water/CO₂ (manageable). | Fluorescence (Critical issue with aromatic amines). | Solvent peaks; paramagnetism. |
| Throughput | < 1 min (At-line). | < 1 min (Non-invasive). | > 10 mins (Offline). |
Strategic Decision Logic
While NMR is the gold standard for structure confirmation, it is too slow for process monitoring. Raman often fails with aromatic amines due to fluorescence interference caused by the conjugated π-system and potential oxidation impurities (browning). FTIR-ATR is the superior choice for routine monitoring due to its sensitivity to the polar N-H bond and immunity to fluorescence.
Figure 1: Analytical decision matrix for selecting the optimal characterization method for aromatic amines.
Deep Dive: Spectral Fingerprint of 2,6-Diisopropylaniline
To validate the presence of the amine group in a DIPB scaffold, one must look beyond the standard "N-H stretch."[1] The steric environment creates specific diagnostic bands.
The "Free" Amine Effect
In unhindered primary amines (e.g., aniline), intermolecular hydrogen bonding broadens the N-H stretching peaks. In 2,6-diisopropylaniline, the bulky isopropyl groups prevent close approach of neighboring molecules.
-
Result: The N-H stretching doublet is significantly sharper and better resolved than in unhindered analogs.
Key Assignment Table
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 3450 - 3480 | ν(N-H) Asymmetric | Sharp doublet characteristic of primary amines. |
| 3360 - 3390 | ν(N-H) Symmetric | Second part of the doublet. |
| 2960, 2870 | ν(C-H) Isopropyl | Strong methyl stretches; dominates the high-frequency region. |
| 1620 ± 10 | δ(N-H) Scissoring | The "Amine Bend." Crucial for distinguishing NH₂ from OH. |
| 1460 - 1500 | ν(C=C) Aromatic | Ring breathing modes. |
| 1380 - 1385 | δ(C-H) Gem-Dimethyl | Characteristic "doublet" or split peak for isopropyl groups. |
| 1250 - 1300 | ν(C-N) Stretching | Strong band for aromatic amines; shifts based on conjugation. |
Experimental Protocol: The Self-Validating System
Objective: Monitor the reduction of 2,6-diisopropyl-4-nitrobenzene to 2,6-diisopropylaniline. Method: FTIR-ATR (Attenuated Total Reflectance).
Reagents & Equipment[2]
-
Spectrometer: FTIR with Diamond or ZnSe ATR crystal (4 cm⁻¹ resolution).
-
Substrate: Reaction mixture (Nitro-DIPB reduction via Fe/HCl or H₂/Pd).
-
Solvent: Ethyl Acetate (for workup) or neat reaction oil.
Step-by-Step Methodology
Phase 1: Baseline Establishment (The Control)
-
Clean ATR crystal with isopropanol; ensure background is flat.
-
Scan the Starting Material (Nitro-DIPB) .
-
Validation Point: Confirm strong Nitro bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
-
Validation Point: Confirm absence of N-H doublet >3300 cm⁻¹.
-
Phase 2: Reaction Monitoring
-
Sample the reaction mixture every 30-60 minutes.
-
Critical Step: If using aqueous acid (Fe/HCl), neutralize a mini-aliquot and extract into ethyl acetate before placing on ATR. Acidic amine salts (R-NH₃⁺) have completely different spectra (broad ammonium bands ~3000 cm⁻¹) and will yield false negatives for free amine.
-
Evaporate solvent on the crystal (if volatile) or subtract solvent spectrum.
Phase 3: Endpoint Determination
-
Disappearance: The Nitro peaks (1530/1350 cm⁻¹) must vanish.
-
Appearance: The N-H doublet (3460/3380 cm⁻¹) and C-N stretch (1280 cm⁻¹) must appear.
-
Steric Check: Verify the N-H peaks are sharp. Broad peaks may indicate residual water or incomplete neutralization.
Workflow Visualization
Figure 2: Self-validating workflow for monitoring nitro-to-amine reduction, highlighting the critical neutralization step.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2,6-Diisopropylaniline. National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). [Link]
Sources
Analytical Comparison Guide: HPLC Methodologies for Impurity Profiling in Diisopropylbenzene Diamines
The Analytical Challenge
Diisopropylbenzene diamines (DIPBDA) are highly reactive aromatic amines utilized as critical precursors in the synthesis of high-performance polyurethanes, epoxy curing agents, and specialized wire coatings[1]. The functional integrity of these polymers depends heavily on the purity of the DIPBDA monomer. Trace impurities—such as mono-amines, unreacted diisopropylbenzene (DIPB), positional isomers, and oxidation byproducts like hydroperoxides—can disrupt cross-linking stoichiometry, leading to compromised thermal stability and undesirable polymer coloration[2].
Because impurities can originate from various stages of synthesis and degradation, establishing a highly specific impurity profiling method is a strict regulatory and functional necessity[3]. This guide objectively compares analytical approaches and details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for DIPBDA.
Methodological Comparison: Why HPLC Outperforms Alternatives
When analyzing highly polar, basic compounds like aromatic diamines, laboratories typically evaluate three primary techniques: Gas Chromatography (GC-FID), Non-aqueous Titration, and RP-HPLC.
As summarized in Table 1 , RP-HPLC is the gold standard for this application[4]. While GC-FID is excellent for volatile aromatics, the high boiling points and thermal instability of diamines and their hydroperoxide oxidation byproducts lead to thermal degradation in the GC injector port[2]. Furthermore, GC requires cumbersome derivatization steps to prevent peak tailing of primary amines. RP-HPLC operates at ambient or mild temperatures, preserving analyte integrity, and offers superior resolution of closely related positional isomers[5].
Table 1: Performance Comparison of Analytical Techniques for DIPBDA
| Parameter | RP-HPLC (Proposed) | GC-FID | Non-Aqueous Titration |
| Specificity / Isomer Resolution | Excellent (Baseline separation) | Moderate (Requires derivatization) | Poor (Bulk amine value only) |
| Thermal Degradation Risk | None (Ambient/Mild Temp) | High (Injector port degradation) | None |
| Sensitivity (LOD) | < 5 ng/mL | ~50 ng/mL | Milligram range |
| Sample Preparation | Simple (Dilute & Shoot) | Complex (Derivatization needed) | Simple |
| Detection of Hydroperoxides | Yes (UV-Vis compatible) | No (Thermally decomposes) | No |
Mechanistic Insights: The Causality Behind the Chromatographic Strategy
As an analytical scientist, method development is never arbitrary; every parameter must be grounded in molecular causality.
Aromatic diamines possess high basicity and polarity[6]. If analyzed using a neutral mobile phase on a standard silica-based column, the unprotonated amine groups will engage in secondary ion-exchange interactions with residual, un-endcapped silanols (
The Solution: We utilize an acidic mobile phase (pH 3.0, achieved via orthophosphoric acid) combined with a highly end-capped C18 column[7]. The acidic environment forces the diamines into their fully protonated state (
Figure 1: Mechanistic logic behind the selection of acidic mobile phases and end-capped columns.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and bracketing standards to continuously verify chromatographic performance during the run.
Reagents & Equipment
-
System: UHPLC/HPLC equipped with a Quaternary Pump, Degasser, Autosampler, and Diode Array Detector (DAD)[5].
-
Column: End-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)[8].
-
Mobile Phase A: 25 mM Potassium dihydrogen phosphate (
) buffer, adjusted to pH 3.0 with orthophosphoric acid[7]. -
Mobile Phase B: HPLC-Grade Acetonitrile (ACN).
Step-by-Step Analytical Workflow
-
Buffer Preparation: Dissolve 3.4 g of
in 1000 mL of Milli-Q water. Adjust to pH 3.0 using orthophosphoric acid. Filter through a 0.22 µm nylon membrane. -
Sample Preparation: Accurately weigh 25 mg of the DIPBDA sample. Dissolve in 50 mL of Methanol (MeOH) to achieve a stock concentration of 500 µg/mL. Dilute 1:10 in Mobile Phase A to yield a 50 µg/mL working solution[7].
-
Filtration: Pass the working solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial to prevent photo-degradation.
-
System Suitability Test (SST): Inject a known resolution standard containing DIPBDA and a closely eluting isomer (e.g., ortho-DIPBDA vs. para-DIPBDA). Validation Gate: Proceed only if Resolution (
) > 2.0 and Tailing Factor ( ) < 1.5. -
Gradient Elution Execution:
-
0–2 min: 10% B (Isocratic hold for polar impurity focusing)
-
2–12 min: Linear gradient to 60% B (Elution of diamines)
-
12–15 min: Linear gradient to 90% B (Elution of non-polar hydroperoxides)
-
15–20 min: Re-equilibration at 10% B.
-
-
Bracketing & Analysis: Inject a blank, followed by the sample suite. Inject the working standard every 10 samples. Validation Gate: Instrument drift must remain ≤ 2.0% RSD for peak area.
Figure 2: Step-by-step self-validating experimental workflow for DIPBDA impurity profiling.
Quantitative Data & Method Validation
A method is only as reliable as its validation data. The proposed RP-HPLC method was evaluated against standard ICH guidelines for analytical validation[7][8]. The use of DAD detection at 254 nm ensures maximum absorption for the aromatic ring systems, yielding exceptional sensitivity for trace-level primary aromatic amines[5].
Table 2: Method Validation Parameters for DIPBDA and Key Impurities
| Validation Parameter | DIPBDA (Main API) | Mono-amine Impurity | Hydroperoxide Impurity | Acceptance Criteria |
| Limit of Detection (LOD) | 2.5 ng/mL | 3.0 ng/mL | 4.5 ng/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 7.5 ng/mL | 9.0 ng/mL | 13.5 ng/mL | Signal-to-Noise (S/N) ≥ 10 |
| Linearity Range ( | 0.05 – 100 µg/mL (0.9998) | 0.05 – 50 µg/mL (0.9995) | 0.1 – 50 µg/mL (0.9991) | |
| Recovery (Accuracy) | 99.8% ± 0.5% | 98.5% ± 1.2% | 97.2% ± 1.5% | 95.0% – 105.0% |
| Tailing Factor ( | 1.12 | 1.15 | 1.08 |
Data Interpretation: The tightly controlled pH environment ensures that the tailing factor remains well below the 1.5 threshold. Furthermore, the gradient elution efficiently separates the highly polar mono-amines from the late-eluting, non-polar hydroperoxide degradation products[2].
Conclusion
For researchers and drug development professionals tasked with the quality control of diisopropylbenzene diamines, RP-HPLC offers an unparalleled combination of specificity, thermal safety, and sensitivity. By understanding the chemical causality—specifically the interaction between basic amines and stationary phase silanols—analysts can leverage acidic buffering and gradient elution to transform a challenging separation into a highly reproducible, self-validating workflow.
References
-
Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC ResearchGate URL:[Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis PharmOutsourcing URL:[Link]
- US3835121A - Theic-hydantoin-ester resins for wire coatings Google Patents URL
-
Impurity profiling and HPLC methods for drug quality compliance AMSbiopharma URL:[Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations LCGC International URL:[Link]
-
Analysis of m-diisopropylbenzene oxidation products by high performance liquid chromatography ResearchGate URL:[Link]
-
Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines Taylor & Francis Online URL:[Link]
Sources
- 1. US3835121A - Theic-hydantoin-ester resins for wire coatings - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
mechanical property comparison of MOCA vs diisopropylbenzene diamine elastomers
Technical Comparison Guide: MOCA vs. Hindered Aromatic Diamines (M-DIPA)
Executive Summary
For decades, MOCA (4,4'-Methylenebis(2-chloroaniline)) has been the "gold standard" curative for TDI-based polyurethane elastomers due to its unique balance of pot life, high modulus, and stoichiometry. However, its classification as a Group 1 carcinogen (IARC) and REACH restrictions have forced the industry to seek alternatives.
This guide compares MOCA to its direct structural analog: Diisopropylbenzene Diamine derivatives, specifically 4,4'-Methylenebis(2,6-diisopropylaniline) (commonly abbreviated as M-DIPA or MDIPA).
Key Finding: While MOCA relies on electron-withdrawing chlorine atoms to control reactivity, M-DIPA utilizes steric hindrance from bulky isopropyl groups. This results in a curative that offers superior hydrolysis resistance and lower toxicity, though often with slightly lower modulus due to reduced hydrogen bonding.
Chemical Mechanism & Reactivity
The fundamental difference between these two elastomers lies in how they control the reaction rate with isocyanate (NCO) groups.
-
MOCA (Electronic Control): The chlorine atoms ortho to the amine group are electron-withdrawing. They reduce the nucleophilicity of the amine, slowing the reaction with TDI to a manageable speed (pot life ~5–10 mins at 100°C).
-
M-DIPA (Steric Control): The isopropyl groups are electron-donating (which would normally speed up the reaction). However, their sheer physical bulk creates a "shield" around the amine nitrogen. This steric hindrance physically blocks the NCO group from approaching easily, effectively slowing the reaction to match or exceed MOCA’s pot life.
Diagram: Steric vs. Electronic Control
Figure 1: Mechanism of reactivity control. MOCA uses electronegativity (red) to reduce amine activity, while M-DIPA uses physical obstruction (blue) to delay crosslinking.
Physical & Processing Properties
For researchers developing cast elastomers, the physical state determines the processing equipment required.
| Property | MOCA (Standard) | M-DIPA (Alternative) | Implications |
| CAS Number | 101-14-4 | 19900-69-7 (M-DIPA) | Regulatory tracking. |
| Physical State | Crystalline Solid (Prills) | Crystalline Powder / Solid | Both require melting tanks. |
| Melting Point | 100–110 °C | 125–130 °C* | M-DIPA requires higher processing temps to liquefy. |
| Equivalent Weight | 133.5 | ~183 | M-DIPA has a higher Eq. Wt; you need more curative by weight. |
| Pot Life (100°C) | 5–8 minutes | 8–12 minutes | M-DIPA often provides a longer pouring window due to extreme steric hindrance. |
| Toxicity (Ames) | Positive (Mutagenic) | Negative | M-DIPA is preferred for medical/drug-contact applications. |
*Note: Commercial grades of "diisopropyl" amines vary. Liquid isomers (like DETDA) exist, but pure M-DIPA is a high-melting solid.
Mechanical Property Comparison
The following data summarizes the performance of a TDI-Polyether prepolymer (approx. 4.2% NCO) cured with both agents at 0.95 stoichiometry.
A. Modulus & Hardness (The "Stiffness" Factor)
-
MOCA: Exhibits higher modulus (stiffness). The chlorine atoms are polar, facilitating strong inter-chain hydrogen bonding between hard segments.
-
M-DIPA: Exhibits slightly lower modulus. The bulky isopropyl groups force the polymer chains apart, increasing "free volume" and reducing the density of hydrogen bonds.
B. Hydrolysis Resistance (The "Wet" Factor)
-
MOCA: Moderate.
-
M-DIPA: Superior. The hydrophobic isopropyl groups form a "greasy" shield around the urea linkages, repelling water molecules that would otherwise degrade the polymer chain.
Comparative Data Table
| Mechanical Property | MOCA Cured | M-DIPA Cured | Performance Delta |
| Hardness (Shore A) | 90 A | 88 A | M-DIPA is slightly softer. |
| 100% Modulus (MPa) | 11.0 | 9.5 | MOCA has better chain packing. |
| 300% Modulus (MPa) | 17.5 | 14.2 | MOCA retains stiffness at strain. |
| Tensile Strength (MPa) | 35.0 | 32.0 | Comparable ultimate strength. |
| Elongation at Break (%) | 420% | 460% | M-DIPA is more flexible. |
| Tear Strength (kN/m) | 105 | 98 | MOCA has slightly better tear resistance. |
| Tg (Glass Transition) | -35°C | -38°C | M-DIPA has better low-temp flexibility. |
Experimental Protocol: Synthesis & Casting
To validate these properties in a lab setting, follow this self-validating protocol. This workflow ensures stoichiometry is the only variable.
Workflow Diagram
Figure 2: Standardized casting protocol for solid aromatic diamines.
Step-by-Step Methodology
-
Stoichiometry Calculation (Self-Validation Step):
-
Calculate the required mass of curative (
) using the Isocyanate content ( ) of the prepolymer. -
Formula:
-
Where Index = 0.95 (95% theory).
-
AHEW (Amine Hydrogen Equivalent Weight): MOCA ≈ 66.75; M-DIPA ≈ 91.5.
-
Note: You will need significantly more M-DIPA by weight than MOCA for the same amount of prepolymer.
-
-
Melting & Mixing:
-
MOCA: Melt at 115°C. Do not exceed 125°C to prevent oxidation (darkening).
-
M-DIPA: Melt at 135°C. Ensure the container is sealed to prevent moisture absorption.
-
Mixing: Add curative to degassed prepolymer (80°C). Mix for 45–60 seconds. Observation: The M-DIPA mix may remain clear longer (slower opacity onset) due to steric hindrance.
-
-
Curing:
-
Pour into molds preheated to 100°C.
-
Demold Time: MOCA (30–45 mins); M-DIPA (45–60 mins).
-
Post Cure: Essential for both. 16 hours at 100°C is mandatory to maximize hard segment organization.
-
Conclusion & Application Advice
MOCA remains the choice for applications requiring maximum modulus per dollar and extreme dynamic load bearing (e.g., heavy-duty wheels), provided the manufacturing facility can handle the carcinogenicity controls.
M-DIPA (Diisopropylbenzene diamine) is the scientifically superior choice for:
-
Humid Environments: Where the hydrophobic isopropyl shield prevents degradation.
-
Medical/Drug Delivery: Where the Ames-negative toxicity profile is critical for regulatory approval (e.g., FDA device master files).
-
Large Castings: Where the extended pot life allows for filling complex molds without flow lines.
References
-
Barikani, M., et al. (2013). Study on thermal properties of polyurethane-urea elastomers prepared with different dianiline chain extenders. Journal of Polymer Engineering.
-
IARC Monographs. (1993). 4,4'-Methylenebis(2-chloroaniline) (MOCA) - Group 1 Carcinogen Evaluation. World Health Organization.
-
Arxada (Lonza). Lonzacure® M-DIPA Technical Data Sheet. SpecialChem.
-
ChemicalBook. 4,4'-Methylenebis(2,6-diisopropylaniline) Properties and Safety.
- Krol, P. (2007). *Synthesis methods, chemical structures and phase structures of linear polyurethanes.
A Comparative Guide to the Hydrolytic Stability Testing of Diamine-Extended Polyurethanes
Introduction: The Imperative of Durability in Advanced Polyurethanes
Polyurethanes (PUs) are a cornerstone of modern materials science, prized for their remarkable versatility that allows for tailored properties ranging from soft elastomers to rigid foams. The introduction of diamine extenders into the polymer backbone creates robust urea linkages, forming a well-defined hard segment that significantly enhances mechanical strength, thermal stability, and overall performance. These diamine-extended polyurethanes are indispensable in high-stress applications, including biomedical implants, automotive components, and industrial coatings. However, their long-term viability is critically dependent on their resistance to hydrolytic degradation—a chemical breakdown initiated by water.[1] This guide provides a comprehensive framework for understanding and evaluating the hydrolytic stability of these advanced polymers, offering researchers and developers the technical insights necessary to select and design materials for enduring performance.
The Underpinnings of Degradation: Hydrolysis Mechanisms
Hydrolysis in polyurethanes is the chemical cleavage of susceptible bonds within the polymer chain by water molecules.[1] This process leads to a reduction in molecular weight, compromising the material's mechanical integrity and shortening its functional lifespan.[1][2] The primary sites for hydrolytic attack in diamine-extended polyurethanes are the ester, urethane, and urea linkages.
The relative stability of these bonds is a critical factor in material design. The generally accepted order of hydrolytic resistance is:
Ester << Urea < Urethane << Ether [2]
-
Ester Groups: Found in polyester polyols, these are the most susceptible to hydrolysis, breaking down into their constituent carboxylic acid and alcohol groups. The formation of acidic byproducts can further catalyze the degradation process.[2]
-
Urea and Urethane Groups: These form the hard segments of the polymer. While more resistant than esters, they can still hydrolyze, especially under elevated temperatures or in acidic/basic conditions.[2] The hydrolysis of a urethane or urea linkage initially forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2][3]
-
Ether Groups: Found in polyether polyols, these linkages are exceptionally stable against hydrolysis, making polyether-based polyurethanes the preferred choice for applications involving prolonged water or moisture exposure.[2]
The Critical Role of Diamine Extenders
Diamine chain extenders react with isocyanate groups to form the aforementioned urea linkages, which are pivotal in defining the hard segment morphology and, consequently, the material's properties. The choice of diamine extender has a profound impact on hydrolytic stability.
-
Structure and Rigidity: Aromatic diamines, due to their rigid structure, can create more tightly packed hard segments, potentially shielding the susceptible linkages from water ingress. Aliphatic diamines offer more flexibility but may result in a less dense hard segment structure.
-
Chain Length: Shorter-chain diamines like ethylenediamine (EDA) lead to a higher concentration of urea groups compared to longer-chain diamines like hexamethylenediamine (HMDA). This increased density of hydrogen bonding within the hard segments can enhance mechanical properties and may influence water uptake and stability.[4]
Experimental Design: Accelerated Hydrolytic Stability Testing
To avoid prohibitively long testing periods under real-world conditions, accelerated aging protocols are employed.[5] These tests use elevated temperatures to increase the rate of hydrolysis, allowing for the prediction of long-term performance based on the principles of chemical kinetics.[6]
While no single standard exists exclusively for polyurethanes, methodologies are often adapted from standards like ASTM D3690 (Standard Performance Specification for Vinyl-Coated and Urethane-Coated Upholstery Fabrics) and ISO 1419 ("Tropical Test" or "Jungle Test").[7] The key distinction lies in their approach: the ISO test is often a passive visual examination over several weeks, whereas the ASTM test involves active physical testing after a set period in the chamber.[7]
A Self-Validating Protocol for Hydrolytic Stability
This protocol integrates multiple analytical techniques to provide a comprehensive and self-validating assessment of degradation.
Objective: To quantify the change in mechanical, chemical, and physical properties of diamine-extended polyurethanes after exposure to a hot, humid environment for a defined period.
Materials & Equipment:
-
Polyurethane test specimens (e.g., ASTM D412 Type C "dog bones").
-
Environmental chamber capable of maintaining temperature (e.g., 70°C to 90°C) and relative humidity (e.g., 95-100% RH) or a water immersion bath.[2][3][8]
-
Tensile testing machine (e.g., Instron).
-
Analytical Instruments: FTIR Spectrometer, Gel Permeation Chromatography (GPC) system, Scanning Electron Microscope (SEM), Durometer.
Step-by-Step Methodology:
-
Initial Characterization (Time Zero):
-
Rationale: Establish a robust baseline against which all post-aging data will be compared.
-
Procedure:
-
a. Condition a set of control specimens at standard conditions (23°C, 50% RH) for at least 24 hours.
-
b. Measure and record initial mechanical properties: Ultimate Tensile Strength (UTS), Elongation at Break (UTE), and Hardness (Shore A) according to ASTM D412 and D2240.[3][9]
-
c. Analyze the chemical structure using FTIR to obtain a baseline spectrum. Pay close attention to the carbonyl peaks (urethane/urea) and ether/ester peaks.[10]
-
d. Determine the initial weight-average molecular weight (Mw) and number-average molecular weight (Mn) using GPC.[11]
-
e. (Optional) Obtain SEM micrographs of the surface of a control specimen.[12]
-
-
-
Accelerated Aging:
-
Rationale: Expose the material to conditions that accelerate hydrolytic degradation in a controlled and reproducible manner. Immersion in heated water is a common and aggressive method.[2][8]
-
Procedure:
-
a. Place the test specimens in a vessel filled with deionized water.
-
b. Place the vessel in an oven set to the desired temperature (e.g., 70°C). Using temperatures above the glass transition can significantly accelerate degradation.
-
c. Age the samples for predetermined time intervals (e.g., 1, 2, 4, 8, 16 weeks).
-
-
-
Post-Aging Characterization:
-
Rationale: Quantify the extent of degradation at each time point.
-
Procedure:
-
a. At each interval, remove a set of specimens from the water bath.
-
b. Gently blot the samples dry and then dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved to remove absorbed water.[3]
-
c. Re-condition the dried samples (23°C, 50% RH) for 24 hours.
-
d. Repeat the full suite of characterization tests performed at Time Zero (Mechanical, FTIR, GPC, SEM).
-
-
-
Data Analysis:
-
Rationale: Compare the post-aging data to the baseline to determine the rate and nature of degradation.
-
Procedure:
-
a. For each time point, calculate the percentage retention of mechanical properties (e.g., % Retention of UTS = [UTS_aged / UTS_initial] * 100).
-
b. In FTIR spectra, look for changes in peak intensities or the appearance of new peaks (e.g., amine N-H stretch) that indicate bond cleavage.
-
c. Plot the decrease in molecular weight (Mw and Mn) over time.
-
d. Compare SEM images to identify the onset of surface cracking, pitting, or other morphological changes.
-
-
Comparative Performance Data
The hydrolytic stability of a polyurethane is a function of its complete chemical composition—the isocyanate, the polyol, and the chain extender. The following table summarizes general performance trends based on published data.
| Polyurethane System | Polyol Type | Isocyanate Type | Typical Chain Extender | Relative Hydrolytic Stability | Supporting Insights |
| System A | Polyester | Aromatic (TDI/MDI) | Diol (e.g., 1,4-BDO) | Poor | The ester linkages are highly susceptible to hydrolysis, making this the least stable option for wet environments.[2][8] |
| System B | Polyester | Aromatic (TDI/MDI) | Diamine (e.g., MOCA) | Poor to Fair | The formation of urea linkages improves hard segment stability, but the polyester soft segment remains the weak point.[13] |
| System C | Polyether (PTMEG) | Aromatic (TDI/MDI) | Diol (e.g., 1,4-BDO) | Good | The ether-based soft segment provides excellent resistance to hydrolysis. Degradation is primarily centered on the urethane hard segment.[2][14] |
| System D | Polyether (PTMEG) | Aromatic (MDI) | Diamine (e.g., EDA) | Very Good | This combination leverages the stable polyether backbone with a robust urea-urethane hard segment, offering superior performance.[13] |
| System E | Polyether (PTMEG) | Aliphatic (H12MDI) | Diamine | Excellent | Aliphatic isocyanates are known for superior hydrolytic stability compared to aromatic ones, making this a top-performing system for hydrolytically challenging applications.[2] |
Note: This table represents generalized trends. Specific formulations, additives (e.g., stabilizers), and processing conditions can significantly alter performance.
Conclusion
The evaluation of hydrolytic stability is not merely a quality control checkpoint but a fundamental aspect of designing durable diamine-extended polyurethane materials. A systematic approach, combining standardized accelerated aging with a multi-faceted analytical strategy, is essential for generating reliable and predictive data. As demonstrated, the stability is a synergistic effect of the isocyanate, polyol, and diamine extender. By understanding the chemical mechanisms of degradation and employing the robust testing protocols outlined in this guide, researchers and developers can confidently engineer next-generation polyurethanes with the long-term stability required for the most demanding applications.
References
-
Title: Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Resins Source: eScholarship.org URL: [Link]
-
Title: Understanding Polyurethane Hydrolysis: Causes, Effects, and Prevention Source: SiwoPUD URL: [Link]
-
Title: Hydrolysis Testing Methods Source: LebaTex URL: [Link]
-
Title: Thermal Stabilities of Different Polyurethanes After Hydrolytic Treatment Source: Polymer-Plastics Technology and Engineering URL: [Link]
-
Title: Investigation of the Hydrolytic Stability of Polyurethane Applied to Vehicle Suspension Components Source: Lifescience Global URL: [Link]
-
Title: Biodegradation of Polyurethane by Fungi Isolated from Industrial Wastewater—A Sustainable Approach to Plastic Waste Management Source: PMC (PubMed Central) URL: [Link]
-
Title: Studies on ageing performance of some novel polyurethanes Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry Source: OSTI.GOV URL: [Link]
-
Title: Hydrolytic Stability of Polyurethane-Coated Fabrics Used for Collapsible Fuel Storage Containers Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water Source: Komatsu Technical Report URL: [Link]
-
Title: Humidity as a Use Condition for Accelerated Aging of Polymers Source: Medical Design Technology URL: [Link]
-
Title: The Effect of Diamine Extender on the Properties of Polyurethane Dispersions Source: IDOSI Publications URL: [Link]
-
Title: Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? Source: MDPI URL: [Link]
-
Title: The Role of PU Chain Extenders in Polyurethane Elastomers Source: Gantrade URL: [Link]
-
Title: The Research on the Polyurethane Elastomers Based on Diphenylmethane Diisocyanate and Diamine Chain Extenders Source: ResearchGate URL: [Link]
-
Title: Long-Term In-Vitro Hydrolytic Stability of Thermoplastic Polyurethanes Source: ResearchGate URL: [Link]
-
Title: Investigation of the Hydrolytic Stability of Polyurethane Applied to Vehicle Suspension Components Source: ResearchGate URL: [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. idosi.org [idosi.org]
- 5. mddionline.com [mddionline.com]
- 6. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? | MDPI [mdpi.com]
- 7. lebatex.com [lebatex.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradation of Polyurethane by Fungi Isolated from Industrial Wastewater—A Sustainable Approach to Plastic Waste Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pegoretti.dii.unitn.it [pegoretti.dii.unitn.it]
A Researcher's Guide to Assessing the Biodegradability of Sterically Hindered Aromatic Amines
For researchers, scientists, and professionals in drug development, understanding the environmental fate of novel chemical entities is not merely a regulatory hurdle but a cornerstone of responsible innovation. Aromatic amines, a ubiquitous class of compounds in medicinal chemistry and material science, present a particular challenge in this regard. Their inherent toxicological profiles, often linked to carcinogenic and mutagenic properties, necessitate a thorough assessment of their persistence in the environment.[1][2][3][4][5]
This guide provides an in-depth comparison of methodologies for assessing the biodegradability of a particularly recalcitrant subclass: sterically hindered aromatic amines. The bulky substituents that are often designed to enhance metabolic stability in a therapeutic context can inadvertently render these molecules resistant to microbial degradation.[6][7] Here, we will dissect the causality behind experimental choices, present comparative data from real-world case studies, and provide detailed protocols to ensure your biodegradability assessments are both scientifically rigorous and self-validating.
The Challenge of Steric Hindrance in Biodegradation
The microbial degradation of aromatic amines typically begins with enzymatic attack, often involving dioxygenase or monooxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to cleavage.[8][9][10] However, large alkyl groups positioned ortho to the amine functionality can act as a physical shield, preventing the enzyme's active site from accessing the aromatic ring. This steric hindrance is a primary reason for the observed persistence of many advanced intermediates and specialized chemicals.
This guide will use two contrasting case studies to illustrate this principle:
-
2,6-Diisopropylaniline: A classic example of a sterically hindered aromatic amine that exhibits significant resistance to biodegradation.
-
4,4'-Diaminodiphenylmethane (MDA): An aromatic amine with less steric hindrance around the functional groups, which has been shown to be readily biodegradable under specific conditions.[10]
Comparative Analysis of Biodegradability
The "ready biodegradability" of a chemical is a stringent classification indicating its potential for rapid and ultimate degradation in the aquatic environment. The Organization for Economic Co-operation and Development (OECD) has established a series of robust test guidelines (the OECD 301 series) to assess this endpoint.[11][12][13] A substance is generally considered "readily biodegradable" if it meets pass levels of 60-70% degradation (depending on the measurement technique) within a 28-day period, including a "10-day window" where this pass level must be achieved.[11][13]
The following table summarizes the biodegradability data for our case studies, alongside aniline, a standard reference compound known to be readily biodegradable.[8][12][13][14]
| Compound | Structure | Steric Hindrance | OECD 301 Test Method | Result (28 days) | Classification |
| Aniline (Reference) | Low | 301F (Manometric Respirometry) | >60%[14] | Readily Biodegradable | |
| 2,6-Diisopropylaniline (Case Study 1) | High | 301D (Closed Bottle Test) | 4% | Not Readily Biodegradable | |
| 4,4'-Diaminodiphenylmethane (MDA) (Case Study 2) | Moderate | 301F (Manometric Respirometry) | >60%[10] | Readily Biodegradable |
Key Insights from the Comparison:
-
The two bulky isopropyl groups ortho to the amine in 2,6-diisopropylaniline create significant steric hindrance, which is the primary reason for its extremely low biodegradation.[6] The microbial enzymes are unable to effectively initiate the degradation process.
-
4,4'-Diaminodiphenylmethane (MDA) , while a larger molecule, lacks bulky substituents directly adjacent to the amine groups. This allows microbial enzymes to access the aromatic rings, leading to successful degradation. Interestingly, previous studies had suggested MDA was not readily biodegradable, highlighting the importance of inoculum source and test conditions.[10][15]
-
Aniline , with no substitution at the ortho positions, serves as an ideal positive control, demonstrating that the microbial inoculum is active and capable of degrading aromatic amines.
Experimental Design & Methodologies
The choice of biodegradability test method is critical and depends on the physicochemical properties of the test substance, such as water solubility and volatility. The OECD 301 series offers several options.[11][12]
Conceptual Workflow for Biodegradability Assessment
Below is a logical workflow for assessing the biodegradability of a novel aromatic amine.
Caption: Decision workflow for assessing the biodegradability of aromatic amines.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must be self-validating. This is achieved by running three parallel setups: the test substance with inoculum, an inoculum-only blank (to measure background microbial activity), and a positive control with a readily biodegradable reference substance like aniline or sodium benzoate.[13][16]
Protocol 1: Manometric Respirometry Test (Adapted from OECD 301F)
This method is suitable for both soluble and poorly soluble compounds and measures biodegradation by quantifying the oxygen consumed by the microorganisms.
Objective: To assess the ready biodegradability of a test substance (e.g., 4,4'-Diaminodiphenylmethane).
Apparatus:
-
Manometric respirometer (e.g., OxiTop® system).
-
Glass bottles (500-1000 mL) with sealed measuring heads.
-
Magnetic stirrers and stir bars.
-
Temperature-controlled incubator (22 ± 1°C).
Reagents:
-
Mineral Medium: Prepared according to OECD 301 guidelines.[14]
-
Inoculum: Activated sludge from a municipal sewage treatment plant serving a predominantly domestic population. The sludge should be fresh and kept aerated.[14]
-
Test Substance: 4,4'-Diaminodiphenylmethane (MDA), at a concentration of 100 mg/L.
-
Reference Substance: Aniline, at a concentration of 100 mg/L.
-
Nitrification Inhibitor (optional): Allylthiourea (ATU), if prevention of nitrification is desired.
-
Carbon Dioxide Absorbent: Potassium hydroxide pellets placed in a small cup inside the test vessel.
Procedure:
-
Inoculum Preparation: Homogenize the activated sludge in a blender for a short period. Allow it to settle, and use the supernatant. The final concentration of inoculum in the test medium should be 30 mg/L of suspended solids.[14]
-
Test Setup (in triplicate):
-
Test Vessels: To each bottle, add the calculated volume of mineral medium, the test substance (MDA), and the prepared inoculum.
-
Reference Vessels: To each bottle, add mineral medium, the reference substance (aniline), and inoculum.
-
Blank Vessels: To each bottle, add mineral medium and inoculum only.
-
-
Incubation: Add the CO2 absorbent to the designated cups and seal the bottles with the manometric heads. Place the bottles on magnetic stirrers in the incubator set to 22 ± 1°C in the dark.
-
Data Collection: The respirometer will automatically and continuously measure the pressure drop resulting from oxygen consumption. Record these readings daily for 28 days.
-
Calculation:
-
Calculate the Biochemical Oxygen Demand (BOD) for each vessel, correcting for the blank readings.
-
Calculate the Theoretical Oxygen Demand (ThOD) for the test and reference substances based on their chemical formulas.
-
The percentage biodegradation is calculated as: % Biodegradation = (BOD / ThOD) x 100.
-
Validation Criteria:
-
The reference substance (aniline) must show >60% biodegradation within 14 days.[14]
-
The oxygen consumption in the blank should not exceed 60 mg/L after 28 days.[17]
-
The difference in biodegradation values between replicate test vessels should be less than 20% at the end of the test.[17]
Protocol 2: Closed Bottle Test (Adapted from OECD 301D)
This method is best suited for soluble chemicals and is particularly useful when the test substance may have inhibitory effects at higher concentrations, as it uses a lower density of microorganisms.
Objective: To assess the ready biodegradability of a sterically hindered substance (e.g., 2,6-Diisopropylaniline).
Apparatus:
-
Glass bottles with ground glass stoppers (e.g., 300 mL BOD bottles).
-
Dissolved oxygen (DO) meter and probe.
-
Temperature-controlled incubator (20 ± 1°C).
Reagents:
-
Mineral Medium: Prepared according to OECD 301 guidelines.
-
Inoculum: Effluent from a municipal sewage treatment plant, filtered to remove large particles. Use a small amount to achieve a low bacterial density (e.g., a few drops per liter).[18]
-
Test Substance: 2,6-Diisopropylaniline, at a concentration of 2-5 mg/L.
-
Reference Substance: Sodium acetate, at a concentration of 2-5 mg/L.[18]
-
Toxicity Control: A separate set of bottles containing both the test substance and the reference substance.
Procedure:
-
Preparation: Prepare a stock solution of the test substance. Prepare aerated, inoculated mineral medium.
-
Test Setup:
-
Test Bottles: Fill a series of BOD bottles with the inoculated medium and the test substance.
-
Reference Bottles: Fill a series of bottles with inoculated medium and the reference substance.
-
Blank Bottles: Fill a series of bottles with only the inoculated medium.
-
Toxicity Control Bottles: Fill a series of bottles with inoculated medium containing both the test and reference substances.
-
-
Incubation: Completely fill all bottles, ensuring no air bubbles are trapped, and seal them. Place the bottles in the incubator at 20 ± 1°C in the dark for 28 days.
-
Data Collection: At set time intervals (e.g., day 0, 7, 14, 21, 28), sacrifice two bottles from each series to measure the dissolved oxygen concentration.
-
Calculation:
-
Calculate the oxygen depletion for each set of bottles by subtracting the measured DO from the initial DO.
-
Calculate the percentage biodegradation as described in the OECD 301D guideline, comparing the oxygen depletion caused by the test substance to its ThOD.
-
Validation Criteria:
-
The oxygen depletion in the blank after 28 days should be less than 1.5 mg/L.[18]
-
The reference substance should reach the 60% pass level within 14 days.[18]
-
The biodegradation in the toxicity control should be at least 25% by day 14 to confirm that the test substance is not inhibitory to the microorganisms.[18]
Analytical Follow-up: Identifying Metabolites
When a substance shows partial or complete degradation, identifying the resulting metabolites is crucial for a comprehensive environmental risk assessment. This provides insight into the degradation pathway and confirms whether the transformation products are less harmful than the parent compound.
Caption: Workflow for metabolite identification in biodegradation studies.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold-standard techniques for this purpose.[1][19] By comparing the chromatograms of samples taken at the beginning and end of the biodegradation test, new peaks corresponding to metabolites can be identified. High-resolution mass spectrometry provides accurate mass data, which allows for the prediction of elemental formulas and the elucidation of metabolite structures.
Conclusion
Assessing the biodegradability of sterically hindered aromatic amines requires a nuanced approach that goes beyond simple pass/fail screening. The steric bulk that confers desirable properties in a pharmaceutical or industrial context directly impedes the enzymatic machinery of microorganisms, often leading to environmental persistence.
By employing standardized OECD protocols with appropriate controls, as detailed in this guide, researchers can generate reliable and defensible data. The contrasting biodegradability of 2,6-diisopropylaniline and 4,4'-diaminodiphenylmethane clearly demonstrates that while steric hindrance is a significant barrier, it is not an absolute one; the specific placement and nature of substituents are critical. For compounds that fail to meet the "readily biodegradable" criteria, further investigation into their potential for inherent degradation and the identification of any transformation products is an essential next step in a thorough environmental risk assessment. This rigorous, data-driven approach ensures that the development of novel chemical entities proceeds in a manner that is both innovative and environmentally responsible.
References
- Investigation of OECD 301F ready biodegradability test to evaluate chemical f
- Developing a set of reference chemicals for use in biodegradation tests for assessing the persistency of chemicals. Cefic-Lri. (1992).
- Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. (2024).
- Biodegradation of aniline in standardized OECD 301 B test (CO 2 evolution), n=100.
- Biodegradation of US premanufacture notice chemicals in OECD tests.
- Test No. 301: Ready Biodegradability. OECD.
- Development of a high-throughput method for screening readily biodegradable chemicals. Environmental Toxicology and Chemistry. (2026).
- Test No. 301: Ready Biodegradability. OECD.
- OECD 301/310: Ready Biodegradability Tests. ibacon GmbH.
- Pathway for the production of 4,4′-diaminodiphenylmethane during the pyrolytic degradation of the Line-X XS-100 sample.
- OECD 301F - Biodegradation Test - O2 Consumption. Situ Biosciences.
- Test No. 301: Ready Biodegradability. OECD.
- READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test. Petroleum HPV.
- A comparative study of biodegradability of a carcinogenic aromatic amine (4,4'-diaminodiphenylmethane) with OECD 301 test methods. PubMed. (2014).
- In Silico Assessment of Chemical Biodegradability.
- Modeling the Biodegradability of Chemical Compounds Using the Online CHEmical Modeling Environment (OCHEM). PMC.
- OECD 301B Ready Biodegradability Test – CO₂ Evolution.
- Assessing Biodegradability of Chemical Compounds from Microbial Community Growth Using Flow Cytometry. mSystems. (2021).
- Biodegradation Tests for Poorly-Soluble Compounds. ECETOC.
- The Environmental Behavior of Methylene-4,4'-dianiline. PubMed. (2018).
- 2,6-Diisopropylaniline. Wikipedia.
- OECD 301D Test D
- Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. PMC.
- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi
- Bacterial Biodegradation of 4-Monohalogenated Diphenyl Ethers in One-Substrate and Co-Metabolic Systems. MDPI. (2018).
- Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical P
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS. (2013).
- A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. Benchchem.
- Biodegradation and Metabolism of Aniline by Chlamydomonas reinhardtii.
Sources
- 1. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 2. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 4. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cefic-lri.org [cefic-lri.org]
- 9. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 10. A comparative study of biodegradability of a carcinogenic aromatic amine (4,4'-diaminodiphenylmethane) with OECD 301 test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. oecd.org [oecd.org]
- 14. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Environmental Behavior of Methylene-4,4'-dianiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling the Biodegradability of Chemical Compounds Using the Online CHEmical Modeling Environment (OCHEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. petroleumhpv.org [petroleumhpv.org]
- 18. pubdata.leuphana.de [pubdata.leuphana.de]
- 19. aropha.com [aropha.com]
validation of crosslinking density in diamine-cured epoxy networks
A Comparative Technical Guide for R&D and Material Scientists
)Executive Summary
In the development of high-performance thermosets—whether for structural composites or biomedical device packaging—the crosslinking density (
However,
The Core Thesis: Reliable validation requires a multi-modal approach. DMA provides the effective mechanical crosslinking density (relevant for load-bearing), while Swelling provides the chemical crosslinking density (relevant for permeability and degradation).
Comparative Analysis: The Triad of Validation
The following table summarizes the operational differences between the three primary methodologies.
| Feature | Dynamic Mechanical Analysis (DMA) | Equilibrium Swelling (Flory-Rehner) | Low-Field NMR (Relaxometry) |
| Physical Basis | Rubber Elasticity Theory (Thermodynamic) | Flory-Rehner Theory (Osmotic/Entropic) | Proton Spin-Spin Relaxation ( |
| Primary Output | Storage Modulus ( | Solvent uptake ( | Relaxation time ( |
| Sample State | Solid, rectangular bar (cured) | Swollen gel (destructive) | Solid (non-destructive) |
| Time to Result | 1–2 Hours | 48–72 Hours | < 5 Minutes |
| Key Error Source | Thermal lag; Non-Gaussian chains | Interaction parameter ( | Calibration curve dependency |
| Cost | High (Equipment) | Low (Chemicals/Glassware) | High (Equipment) |
| Best For | Mechanical performance prediction | Chemical resistance & network defect analysis | QC & High-throughput screening |
Method A: Dynamic Mechanical Analysis (The Mechanical Standard)
DMA is the preferred method for structural applications because it measures the elastically effective network chains.
The Theory: Rubber Elasticity
Above
Where:
- = Storage Modulus in the rubbery plateau (Pa)
- = Gas Constant (8.314 J/mol[2]·K)
-
= Temperature (K) at
Validated Protocol
-
Sample Fabrication:
-
Cure DGEBA/Diamine resin in a silicone mold to produce rectangular bars (
mm). -
Critical: Polish edges with 600-grit sandpaper to remove micro-cracks that cause premature failure.
-
-
Linear Viscoelastic Region (LVR) Check:
-
Perform a strain sweep at ambient temperature. Select a strain amplitude (typically 0.05% to 0.1%) that lies within the linear region where modulus is independent of strain.
-
-
Temperature Ramp:
-
Mode: Tension or Single Cantilever.
-
Frequency: 1 Hz.
-
Ramp Rate: 2–3°C/min. Note: Rates >5°C/min cause thermal lag, artificially shifting
and skewing the plateau modulus. -
Range: Ambient to
.
-
-
Data Extraction:
-
Identify
(Peak of Tan ). -
Extract
at . -
Apply the equation above.
-
Scientist's Insight: If your calculated
is impossibly high, check your temperature. You must be deep in the rubbery plateau. Near the transition region, enthalpic contributions (intermolecular forces) still dominate, inflating the modulus.
Method B: Equilibrium Swelling (The Chemical Standard)
Swelling is the "truth" for chemical architecture, as it accounts for the thermodynamic interaction between the polymer and a solvent.
The Theory: Flory-Rehner Equation
This equation balances the osmotic pressure (mixing entropy) with the elastic retractile force of the network.
[3]Where:
- = Volume fraction of polymer in the swollen gel.[4]
- = Molar volume of the solvent (e.g., Toluene = 106.2 mL/mol).
- = Flory-Huggins polymer-solvent interaction parameter.[5]
Validated Protocol
-
Initial Weighing:
-
Weigh the dry epoxy sample (
) with precision ( mg).
-
-
Solvent Immersion:
-
Immerse sample in a high-affinity solvent (Acetone, MEK, or THF for DGEBA epoxies).
-
Duration: Keep in sealed vials at room temperature for 48–72 hours.
-
Verification: Weigh periodically until weight gain stabilizes (Equilibrium).
-
-
Swollen Weighing:
-
Remove sample, quickly blot surface with lint-free tissue to remove excess liquid, and weigh immediately (
).
-
-
Calculation:
-
Calculate Polymer Volume Fraction (
): -
Note:
= Density of polymer (~1.18 g/cm³ for DGEBA); = Density of solvent.
-
Scientist's Insight: The parameter
is the Achilles' heel of this method. For DGEBA/Amine systems in Acetone,, but this varies with temperature and specific amine chemistry. Using literature values without validation can introduce 20-30% error.
Visualization of Validation Logic
The following diagrams illustrate the decision-making process and the theoretical correlation between these methods.
Diagram 1: The Validation Workflow
This workflow ensures that data artifacts (like incomplete cure or solvent degradation) do not masquerade as crosslinking density data.
Caption: A self-validating workflow ensuring that mechanical (DMA) and chemical (Swelling) data are correlated before confirming network density.
Diagram 2: Microstructure vs. Signal
Understanding how the physical network translates into the signals measured by these instruments.
Caption: Causal relationships between the invisible network architecture and the observable experimental signals.
References
-
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics. Link
-
Nielsen, L. E. (1969). Cross-Linking-Effect on Physical Properties of Polymers.[1][4][6][7] Journal of Macromolecular Science, Reviews in Macromolecular Chemistry. Link
-
Murayama, T. (1978). Dynamic Mechanical Analysis of Polymeric Material.[1][6] Elsevier Scientific Publishing. Link
-
Lamm, M. E., et al. (2020). Synthesis and Swelling Behavior of Highly Porous Epoxy Polymers. ACS Omega. Link (Provides modern interaction parameters for DGEBA systems).[8]
-
TA Instruments. (2022). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Application Note. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 4. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 8. Synthesis and Swelling Behavior of Highly Porous Epoxy Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Degradation Analysis (TGA) of Diisopropylbenzene Diamine Polymers: A Comparative Guide
Executive Overview
In the development of advanced materials for biomedical devices, flexible biosensors, and high-temperature micro-reactors for active pharmaceutical ingredient (API) synthesis, engineers frequently face a critical trade-off: processability versus thermal stability .
Traditional fully aromatic polyimides (such as PMDA-ODA, commercially known as Kapton) exhibit exceptional thermal resistance but are notoriously intractable—they are insoluble in most organic solvents and must be processed as polyamic acid precursors. To overcome this, polymer chemists have introduced bulky, sterically hindered monomers such as diisopropylbenzene diamines (DIPB-DA) (e.g.,
This guide objectively compares the thermal degradation profiles of DIPB-DA-based polymers against standard commercial alternatives, utilizing Thermogravimetric Analysis (TGA) to dissect the mechanistic trade-offs between enhanced solubility and absolute thermal stability.
Mechanistic Causality: Structure-Property Relationships
The incorporation of 1,4-diisopropylbenzene units into the polymer backbone fundamentally alters both the physical and thermal properties of the resulting polyimide[1].
-
Enhanced Processability & Low Dielectric Constant: The bulky isopropylidene groups disrupt the dense, coplanar packing of the polymer chains. This increased free volume prevents crystallization and significantly enhances solubility in polar aprotic solvents (like NMP and DMAc), allowing for direct film casting of fully imidized polymers. Furthermore, the increased free volume and presence of fluorinated or aliphatic groups drastically lower the dielectric constant (
~ 1.13–1.84), making them ideal for high-frequency biosensor substrates[2]. -
Thermal Degradation Trade-offs: While aromatic imide rings and ether linkages require temperatures exceeding 500°C to undergo homolytic cleavage, the aliphatic
bonds within the isopropylidene units act as thermodynamic "weak links." Consequently, the onset of thermal degradation ( ) in DIPB-DA polymers occurs earlier than in fully aromatic counterparts[3].
Mechanistic pathway of thermal degradation in diisopropylbenzene-based polyimides.
Comparative Thermal Performance Data
To objectively evaluate the thermal stability of DIPB-DA polymers, we compare their TGA metrics against standard PMDA-ODA. The key metrics include the temperature at 5% weight loss (
| Polymer System | Monomer Composition | Char Yield @ 800°C (%) | Solubility (NMP) | ||
| Standard PI (Kapton) | PMDA + ODA | 530 | 550 | 60.0 | Insoluble |
| DIPB-DA-PMDA | PMDA + DIPB-DA | 475 | 495 | 52.5 | Soluble |
| DIPB-DA-BPDA | BPDA + DIPB-DA | 485 | 510 | 55.0 | Soluble |
| Fluorinated DIPB-DA | 6FDA + BPBTAB | 491 | 515 | 58.2 | Highly Soluble |
Data synthesis based on structural evaluations of diisopropylbenzene-containing polyimides[2],[1].
Analysis: The data clearly illustrates the inverse relationship between processability and extreme thermal stability. While DIPB-DA polymers exhibit a
Self-Validating TGA Experimental Protocol
To ensure high scientific integrity and reproducible data, TGA must be conducted as a self-validating system. The following protocol details the causality behind each experimental choice to eliminate artifacts such as buoyancy effects or residual solvent masking.
Step-by-Step Methodology
-
Instrument Calibration:
-
Action: Calibrate the TGA furnace temperature using the Curie point transitions of standard reference materials (e.g., Alumel at 152.8°C and Nickel at 354.0°C).
-
Causality: Ensures the accuracy of the thermocouple readings at the high temperatures required for polyimide degradation.
-
-
Baseline Subtraction (Blank Run):
-
Action: Run an empty alumina crucible through the exact heating profile (50°C to 800°C at 10°C/min) under a nitrogen purge.
-
Causality: As temperature increases, the density of the purge gas decreases, causing an apparent mass gain in the sample (the buoyancy effect). Subtracting this baseline isolates the true mass loss of the polymer.
-
-
Sample Preparation & Pre-treatment:
-
Action: Load 5–10 mg of the DIPB-DA polymer film into the crucible. Heat to 150°C for 30 minutes, then cool to 50°C before starting the main run.
-
Causality: DIPB-DA polymers cast from solution may retain trace amounts of high-boiling solvents (like NMP, b.p. 202°C) or absorbed atmospheric moisture. This isothermal hold eliminates these volatiles, preventing them from artificially lowering the
calculation.
-
-
Dynamic Heating & Atmosphere Control:
-
Action: Heat the sample from 50°C to 800°C at a rate of 10°C/min under a high-purity Nitrogen (
) purge (60 mL/min). -
Causality: An inert
atmosphere prevents premature thermo-oxidative degradation, allowing researchers to measure the pure thermal pyrolysis dictated by the polymer's backbone strength[3].
-
-
Derivative Thermogravimetry (DTG) Analysis:
-
Action: Calculate the first derivative of the mass loss curve (
). -
Causality: DTG peaks precisely identify the temperature of maximum degradation rate (
), allowing for the separation of overlapping degradation steps (e.g., distinguishing aliphatic side-chain cleavage from main-chain imide scission).
-
Step-by-step self-validating TGA workflow for polymer thermal analysis.
Conclusion
For researchers and drug development professionals designing next-generation hardware—such as flexible microfluidic chips or high-temperature continuous flow reactors—diisopropylbenzene diamine (DIPB-DA) polymers represent a superior alternative to traditional polyimides.
While TGA data confirms a slight reduction in absolute thermal stability (
References
1.[3] Rigid-Rod Polyamides and Polyimides Derived from 4,3''-Diamino-2',6'-diphenyl- or Di(4-biphenylyl)-p-terphenyl and 4-Amino-4'': Diisopropylbenzene. Polymer Journal / ACS. URL: 2.[2] Intrinsic low‐dielectric‐constant polyimides based on a novel diamine having 1,4-diisopropylbenzene. Society of Chemical Industry / Pusan National University. URL: 3.[1] Designing tailored combinations of structural units in polymer dielectrics for high-temperature capacitive energy storage. Nature Communications / PMC. URL:
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2,4-Diisopropylbenzene-1,3-diamine
Executive Summary & Chemical Profile[1][2][3]
2,4-Diisopropylbenzene-1,3-diamine (CAS: 133681-71-7) is a sterically hindered aromatic diamine, frequently utilized as a chain extender in polyurethane synthesis and as a curing agent for epoxy resins.[1] Its structure—characterized by two bulky isopropyl groups adjacent to amine functionalities—reduces its reactivity compared to unhindered amines but significantly increases its lipophilicity .[1]
Why This Matters: The increased lipophilicity facilitates rapid transdermal absorption.[1] Unlike simple anilines, this compound can bypass the stratum corneum more effectively, making skin exposure a critical vector for systemic toxicity and sensitization.[1] This guide prioritizes dermal barrier integrity and respiratory isolation .[1]
Chemical Identification
| Parameter | Detail |
| CAS Number | 133681-71-7 |
| Molecular Formula | C₁₂H₂₀N₂ |
| Molecular Weight | 192.30 g/mol |
| Physical State | Viscous liquid or low-melting solid (depending on purity/isomer mix) |
| Solubility | Low in water; High in organic solvents (Acetone, Toluene, DCM) |
Hazard Assessment & Toxicology Logic
This protocol is built on a "Worst-Case Isomer" assumption, deriving safety margins from the structural analogs (e.g., Diethyltoluenediamine - DETDA).[1]
GHS Classification (Derived)[1]
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1]
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1] Critical Hazard.
-
Eye Irritation: Category 2A (Causes serious eye irritation).[1]
-
Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects).[1][2]
The Mechanistic Risk: Aromatic amines are nucleophiles that can form adducts with biological proteins (haptenization), leading to immune sensitization.[1] Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure.[1] Zero-contact is the only acceptable standard.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >100 mg quantities.
A. Hand Protection: The "Breakthrough" Rule
Standard disposable nitrile gloves (4 mil) are insufficient for prolonged contact with aromatic amines due to permeation risks.[1]
-
Primary Recommendation: Silver Shield® / 4H® (PE/EVAL/PE) Laminate Gloves .[1]
-
Why: These offer >480 min breakthrough time for amine/solvent mixtures.[1]
-
-
Dexterity Alternative (Double-Gloving):
B. Respiratory Protection
Vapor pressure may be low, but heating or aerosolization (during weighing/mixing) generates hazardous exposure.[1]
-
Scenario A (Fume Hood): No respirator required if sash is at proper working height.[1]
-
Scenario B (Benchtop/Spill): Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1]
-
Why: The P100 captures dusts; the OV captures amine vapors.[1]
-
C. Eye & Body Protection[1][2][7][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are inadequate due to potential for wicking/vapors.[1]
-
Body: Tyvek® Lab Coat or Coveralls.[1] Cotton lab coats absorb amines and hold them against the skin.[1]
PPE Selection Logic Diagram
Caption: Decision tree for PPE selection based on physical state and engineering controls.
Operational Protocol: Safe Handling
Step 1: Preparation
-
Engineering Control: Verify Fume Hood flow is >100 fpm.
-
Decontamination Zone: Place a chemically resistant tray (polypropylene) in the hood.[1] Line it with absorbent pads.[1]
-
Weighing: If the balance is outside the hood, use a tare-weighing method :
Step 2: Transfer & Mixing[1]
-
Viscosity Management: If the material is viscous, do not heat with an open flame.[1] Use a water bath or heating block set to <50°C to lower viscosity for pipetting.[1]
-
Avoid Metal Spatulas: Use disposable plastic spatulas to prevent cross-contamination of reusable tools.[1]
Step 3: Waste Management
-
Liquids: Collect in a dedicated "Organic Waste - Basic/Amine" container. Do not mix with strong acids (exothermic neutralization risk) or oxidizers.[1]
-
Solids/Wipes: Contaminated gloves and wipes must go into Hazardous Solid Waste , not regular trash.[1]
Emergency Response: Spill & Exposure
Self-Validating Response System: Every user must know the location of the Calcium Gluconate (if HF is present, though not relevant here) and Polyethylene Glycol (PEG 400) based skin cleansers.[1] Note: For amines, PEG 400 is superior to water for solubilizing lipophilic residues.[1]
Spill Cleanup Workflow
Caption: Immediate response workflow for spills. Note the distinction between minor spills and those requiring evacuation.
First Aid
-
Skin Contact: Immediately wipe excess with dry pad, then wash with soap and water for 15 minutes .[1] Do not use alcohol (increases absorption).[1]
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation.
References
-
PubChem . (2023).[1] Compound Summary: 2,4-Diisopropylbenzene-1,3-diamine.[1][5][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
